2-Amino-5-nitropyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVADZLQKGFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418719 | |
| Record name | 2-amino-5-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908248-27-1 | |
| Record name | 2-amino-5-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Amino-5-nitropyridin-3-ol: A Mechanistic and Practical Approach
Abstract
2-Amino-5-nitropyridin-3-ol is a highly functionalized pyridine derivative of significant interest to medicinal chemists and drug development professionals. Its trifunctional nature—comprising an amino group, a nitro group, and a hydroxyl group—offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates and novel molecular entities. This technical guide provides an in-depth analysis of the most chemically sound and logical pathway for its synthesis: the regioselective electrophilic nitration of 2-amino-3-hydroxypyridine. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed, field-proven experimental protocol, and discuss critical process parameters. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis of advanced heterocyclic compounds.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged structural motif in drug design, appearing in a vast array of commercial pharmaceuticals and agrochemicals.[1] The introduction of multiple, synthetically versatile functional groups onto this scaffold dramatically increases its value as a building block. The target molecule, this compound, is a prime example of such a strategic intermediate.
-
The amino group at the C2 position can serve as a nucleophile, a site for diazotization, or a directing group for further substitutions.
-
The hydroxyl group at the C3 position offers a handle for etherification, esterification, or can influence the electronic properties of the ring.
-
The nitro group at the C5 position is a powerful electron-withdrawing group that can be readily reduced to an amine, providing a route to further derivatization, such as in the synthesis of diamino-pyridines.[2]
Given its potential, a reliable and well-understood synthetic route to this molecule is essential for its practical application in research and development.
Proposed Synthetic Strategy: A Retrosynthetic Analysis
The most direct and logical approach to constructing this compound is through the introduction of a nitro group onto a pre-existing 2-amino-3-hydroxypyridine core. This disconnection simplifies the synthesis to a single, albeit critical, chemical transformation: an electrophilic aromatic substitution.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: Electrophilic Nitration
The cornerstone of this synthesis is the nitration of 2-amino-3-hydroxypyridine. The success of this reaction hinges on controlling the regioselectivity, which is dictated by the electronic effects of the existing substituents.
Mechanistic Rationale and Regioselectivity
The nitration of an aromatic ring proceeds via electrophilic attack by the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids. The position of attack on the pyridine ring is governed by the combined directing effects of the C2-amino and C3-hydroxyl groups.
-
Activating Groups: Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups.
-
Directing Influence:
-
The C3-hydroxyl group strongly directs electrophiles to the C2, C4, and C6 positions.
-
The C2-amino group directs electrophiles to the C3 and C5 positions.
-
-
Synergistic Effect: The directing vectors of both groups converge powerfully on the C5 position , which is para to the amino group. The alternative positions are either sterically hindered or electronically less favored. For instance, nitration at C4 would be ortho to the hydroxyl group but meta to the amino group, a less favorable outcome. This principle of "electric hindrance" and synergistic directing effects is a known factor in the nitration of substituted aminopyridines, where repulsion between positive charges can disfavor certain positions.[3]
-
Role of Acid: In a strong acid medium, the pyridine nitrogen and, to some extent, the exocyclic amino group will be protonated. While protonation of the ring nitrogen deactivates the ring overall, the powerful activating nature of the hydroxyl and remaining neutral amino species still allows the reaction to proceed, with the directing effects remaining dominant.
Synthesis of the Precursor: 2-Amino-3-hydroxypyridine
The starting material, 2-amino-3-hydroxypyridine (CAS 16867-03-1), is a commercially available compound but can also be synthesized through various established routes. A common and effective laboratory method involves the catalytic reduction of 2-hydroxy-3-nitropyridine using palladium on carbon (Pd/C) in a hydrogen atmosphere.[4] Other pathways include those originating from furan-2-carboxylic acid derivatives.[5]
Proposed Experimental Protocol: Nitration
This protocol is adapted from established procedures for the nitration of related aminopyridine systems.[6][7] Extreme caution is required when handling concentrated acids.
Step-by-Step Methodology:
-
Reactor Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 5.0 equivalents).
-
Cooling: Cool the flask in an ice/salt bath to maintain an internal temperature of 0-5 °C.
-
Substrate Addition: Slowly add 2-amino-3-hydroxypyridine (1.0 eq.) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (HNO₃, 70%, 1.1 eq.) and concentrated sulfuric acid (H₂SO₄, 98%, 2.0 eq.). Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise via the dropping funnel to the solution of the substrate. Maintain the internal reaction temperature strictly between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide until the pH reaches 6-7. Ensure the temperature is kept low during neutralization.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the resulting solid under vacuum at 40-50 °C to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Critical Process Parameters
The following table summarizes the key parameters that must be controlled for a successful and safe synthesis.
| Parameter | Specification | Rationale & Causality |
| Reactants | 2-Amino-3-hydroxypyridine, HNO₃, H₂SO₄ | Standard reagents for electrophilic nitration. H₂SO₄ acts as a catalyst and solvent. |
| Stoichiometry | HNO₃ (1.1 eq.) | A slight excess of nitric acid ensures complete conversion of the starting material. |
| Temperature | 0-5 °C | Critical. Prevents runaway exothermic reactions and minimizes the formation of di-nitrated or other side products. |
| Reaction Time | 3-5 hours | Sufficient time for the reaction to proceed to completion at a controlled temperature. |
| Solvent | Concentrated H₂SO₄ | Dissolves the substrate and facilitates the formation of the nitronium ion (NO₂⁺) electrophile. |
| Workup | Quenching on ice, Neutralization | Safely dilutes the strong acid mixture and precipitates the organic product. Neutralization is essential before filtration. |
Visualization of the Synthesis Workflow
The following diagram illustrates the complete forward synthesis pathway.
Caption: Forward synthesis of this compound.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., -OH, -NH₂, -NO₂).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control and slow, dropwise addition of reagents are critical to prevent a runaway reaction.
-
Workup Hazards: Adding the acid mixture to ice must be done slowly to manage the heat generated. Neutralization is also exothermic and must be performed carefully with adequate cooling.
Conclusion
The synthesis of this compound is most effectively and logically achieved through the electrophilic nitration of 2-amino-3-hydroxypyridine. The reaction's high degree of regioselectivity is well-supported by fundamental principles of physical organic chemistry, specifically the synergistic ortho, para-directing effects of the amino and hydroxyl substituents. By adhering to the detailed protocol and maintaining strict control over critical process parameters, particularly temperature, researchers can reliably produce this valuable and versatile building block for applications in drug discovery and advanced materials science.
References
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- BOCSCI Inc.
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- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
- ResearchGate. Dinitropyridines: Synthesis and Reactions.
- Google Patents.
- Organic Syntheses. 2,3-diaminopyridine.
- Patsnap. Preparation method of 3-hydroxy-2-nitropyridine.
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An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-nitropyridin-3-ol
Abstract
2-Amino-5-nitropyridin-3-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring an electron-donating amino group, a hydrogen-bonding hydroxyl group, and a potent electron-withdrawing nitro group, creates a unique electronic and steric profile. This guide provides a comprehensive analysis of the predicted chemical properties of this molecule, drawing upon established principles and empirical data from closely related structural analogues. We will explore its logical synthesis, predict its physicochemical and spectroscopic characteristics, and discuss its potential reactivity and applications, particularly within the realm of drug development. This document is intended to serve as a foundational resource for scientists and researchers engaged in the synthesis and application of novel heterocyclic compounds.
Molecular Structure and Nomenclature
This compound possesses a pyridine core substituted at the 2-, 3-, and 5-positions. The interplay between the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the strong electron-withdrawing nature of the nitro (-NO₂) group governs the molecule's overall properties.
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IUPAC Name: this compound
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Other Names: 3-Hydroxy-2-amino-5-nitropyridine
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CAS Number: Not assigned (as of the latest data)
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Molecular Formula: C₅H₅N₃O₃
-
Molecular Weight: 155.11 g/mol
Caption: Chemical structure of this compound.
Proposed Synthesis and Purification
The most logical and direct pathway to this compound is the electrophilic nitration of the commercially available precursor, 2-Amino-3-hydroxypyridine. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents.
Causality of Regioselectivity: The -NH₂ and -OH groups are both strongly activating, ortho-, para-directing groups. The position para to the highly activating amino group (C5) is the most electronically enriched and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺). The pyridine nitrogen is a deactivating meta-director, which further disfavors substitution at the C4 and C6 positions. Therefore, nitration is strongly predicted to occur at the C5 position.
Experimental Protocol: Nitration of 2-Amino-3-hydroxypyridine
This protocol is adapted from standard procedures for the nitration of aminopyridines.[1]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 2-Amino-3-hydroxypyridine (1.0 eq) in small portions to concentrated sulfuric acid (H₂SO₄, ~4-5 volumes) while maintaining the temperature below 20°C with an ice bath.
-
Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 volumes) in an ice bath.
-
Nitration Reaction: Cool the solution of the pyridine substrate to 0-5°C. Add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A yellow-orange precipitate should form. Neutralize the solution cautiously with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 6-7.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Physicochemical Properties
The properties of this compound are predicted based on data from its parent compound, 2-Amino-3-hydroxypyridine, and the related 2-Amino-5-nitropyridine. The introduction of a third polar functional group (-NO₂) is expected to significantly influence these characteristics.
| Property | Predicted/Known Value | Source/Justification |
| Molecular Formula | C₅H₅N₃O₃ | - |
| Molecular Weight | 155.11 g/mol | Calculated |
| Appearance | Yellow to orange crystalline solid | Analogous to 2-Amino-5-nitropyridine, which is a yellow powder.[2] |
| Melting Point | > 200 °C (with decomposition) | Expected to be higher than 2-Amino-5-nitropyridine (185-190 °C)[3] due to increased polarity and hydrogen bonding potential from the -OH group. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot ethanol, methanol; insoluble in water, non-polar solvents. | The polar nitro and hydroxyl groups enhance solubility in polar aprotic solvents. Intramolecular hydrogen bonding may reduce water solubility. |
| pKa (Pyridine N) | ~1-2 | The pKa of the pyridinium ion in 2-Amino-5-nitropyridine is ~2.8.[4] The additional electron-withdrawing effect of the adjacent -OH group will further decrease basicity. |
| pKa (Hydroxyl) | ~7-8 | The hydroxyl group is expected to be more acidic than a typical phenol due to the strong electron-withdrawing effect of the para-nitro group. |
Predicted Spectroscopic Analysis
Spectroscopic analysis is crucial for structure elucidation. The following are predicted spectra based on established chemical shift and absorption frequency principles.
¹H NMR Spectroscopy
-
Aromatic Protons: The molecule has two aromatic protons.
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H6: Expected to be a doublet around δ 9.0-9.2 ppm . This proton is ortho to the strongly deshielding nitro group and the pyridine nitrogen, resulting in a significant downfield shift.
-
H4: Expected to be a doublet around δ 7.0-7.2 ppm . This proton is ortho to the electron-donating amino and hydroxyl groups.
-
Coupling: A small meta-coupling constant (³J ≈ 2-3 Hz) is expected between H4 and H6.
-
-
Exchangeable Protons:
-
-NH₂: A broad singlet around δ 6.5-7.5 ppm .
-
-OH: A very broad singlet, potentially over a wide range (δ 5.0-10.0 ppm ), highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy
Predicted chemical shifts for the pyridine ring carbons:
-
C2 (-NH₂): ~155-160 ppm
-
C3 (-OH): ~145-150 ppm
-
C4: ~110-115 ppm
-
C5 (-NO₂): ~140-145 ppm
-
C6: ~135-140 ppm
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for all three functional groups.[4][5]
-
~3450 & ~3350 cm⁻¹: Asymmetric and symmetric N-H stretching of the primary amine.
-
~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group, likely overlapping with N-H signals.
-
~1620-1640 cm⁻¹: N-H scissoring (bending) vibration.
-
~1580-1610 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1500-1550 cm⁻¹: Asymmetric NO₂ stretching (strong).
-
~1300-1350 cm⁻¹: Symmetric NO₂ stretching (strong).
-
~1200-1250 cm⁻¹: C-O stretching.
Mass Spectrometry
-
Molecular Ion (M⁺): A prominent peak at m/z = 155 .
-
Key Fragmentation Patterns:
-
m/z = 125: Loss of NO ([M-30]).
-
m/z = 109: Loss of NO₂ ([M-46]).
-
m/z = 138: Loss of OH ([M-17]).
-
Loss of HCN from the ring is also a common fragmentation pathway for pyridines.
-
Chemical Reactivity and Applications in Drug Development
The unique electronic arrangement of this compound makes it a versatile scaffold for further chemical modification.
Reactivity Profile
-
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nitro group strongly activates the ring for SₙAr reactions. Positions ortho and para to the nitro group (C6 and C2) are activated. While the C2 position is blocked, the C6 position could be susceptible to substitution by strong nucleophiles, potentially displacing the C6-H, although this is less common than displacing a leaving group.
-
Reduction of the Nitro Group: A key transformation is the reduction of the nitro group to an amine, yielding 2,5-Diaminopyridin-3-ol . This tri-substituted pyridine is a highly valuable building block for synthesizing complex heterocyclic systems, such as those used in kinase inhibitors or other targeted therapies. Standard reduction conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite) would be effective.
Caption: Reduction of the nitro group to form a diaminopyridine derivative.
-
Functional Group Chemistry: The amino and hydroxyl groups can undergo standard transformations such as acylation, alkylation, and diazotization (for the amino group), providing numerous handles for synthetic diversification.
Potential Applications in Drug Discovery
The pyridinone core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6] The this compound scaffold combines features that are highly attractive for drug design:
-
Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the pyridine nitrogen, hydroxyl oxygen, and nitro oxygens can act as acceptors, facilitating strong interactions with protein targets.
-
Bioisosterism: The pyridinone moiety can act as a bioisostere for phenol or amide groups, allowing for modulation of physicochemical properties like solubility and metabolic stability.[6]
-
Kinase Hinge-Binding: Aminopyridine scaffolds are well-known hinge-binding motifs in kinase inhibitors. Derivatization of this core could lead to potent and selective inhibitors.
-
Antimicrobial/Anticancer Agents: Nitropyridine derivatives have been investigated for a range of biological activities, and this scaffold could serve as a starting point for developing novel therapeutic agents.[2]
Safety and Handling
While no specific safety data exists for this compound, a hazard assessment can be made based on related compounds like 2-Amino-5-nitropyridine and 3-Hydroxy-2-nitropyridine.[7][8]
-
Hazard Classification (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.
References
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PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
- Jubilant Ingrevia. (2024).
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PubChem. (n.d.). 3-Hydroxy-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2009).
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ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
- ChemicalBook. (n.d.).
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- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
- Rolf, H. P., et al. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.
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ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-5-nitropyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- ChemicalBook. (n.d.). 2-AMINO-3-IODO-5-NITROPYRIDINE(25391-56-4) 1H NMR spectrum.
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
- Medicinal chemistry of aminocyclitols. (2010). PubMed.
- Medicinal chemistry of acridine and its analogues. (2018). PMC - PubMed Central.
- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed.
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Google Patents. (n.d.).
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PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.
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A Technical Guide to the Structural Elucidation of 2-Amino-5-nitropyridin-3-ol: A Methodological Approach
Preamble: Navigating the Uncharted
In the landscape of drug discovery and materials science, researchers often encounter novel molecular entities. The compound 2-amino-5-nitropyridin-3-ol represents such a case; while its constituent parts—the aminopyridine core, the nitro group, and the hydroxyl group—are well-understood, comprehensive public data on this specific substituted pyridine is scarce. This guide, therefore, adopts a foundational and methodological perspective. It is designed not as a simple data sheet, but as an in-depth technical whitepaper detailing the logical workflow and scientific rationale for the complete structural elucidation of a novel compound like this compound. We will leverage established principles and data from closely related analogues, such as 2-amino-5-nitropyridine, to construct a robust analytical strategy.
This document is intended for researchers, scientists, and drug development professionals who require a practical framework for confirming the structure of newly synthesized, complex heterocyclic compounds.
The Elucidation Pathway: A Strategic Overview
The confirmation of a chemical structure is a systematic process of evidence gathering, where each piece of data corroborates the others, culminating in an unambiguous assignment. The workflow is designed to be self-validating; discrepancies at any stage necessitate a re-evaluation of the preceding steps or the initial synthetic hypothesis.
Figure 1: A logical workflow for the synthesis and structural elucidation of a novel compound.[1]
Synthesis and Purity Assessment: The Essential First Step
A definitive structural analysis is predicated on the purity of the analyte. Contaminants, such as starting materials, byproducts, or residual solvents, can introduce confounding signals in spectroscopic analyses.
Hypothetical Synthetic Route
Protocol: Purity and Molecular Weight Verification via LC-MS
Causality: Before committing to extensive and time-consuming spectroscopic analysis (e.g., 2D NMR, X-ray crystallography), a rapid and high-sensitivity technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It serves two primary functions:
-
Purity Assessment: The chromatogram reveals the number of components in the sample. A single, sharp peak is indicative of high purity.
-
Molecular Weight Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted components, offering the first piece of evidence for the successful synthesis of the target molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
-
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a mass range appropriate for the expected molecular weight.
-
Data Analysis:
-
Integrate the peak(s) in the chromatogram to assess purity.
-
Examine the mass spectrum of the main peak. For this compound (C₅H₅N₃O₃), the expected monoisotopic mass is 155.0331 g/mol . The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 156.0409.
-
Spectroscopic Characterization: Assembling the Molecular Puzzle
High-Resolution Mass Spectrometry (HRMS)
Causality: While LC-MS confirms the nominal molecular weight, HRMS provides the exact mass with high precision (typically to four or five decimal places). This precision is crucial for determining the elemental composition, distinguishing the target from other potential isomers or compounds with the same nominal mass.
The molecular formula C₅H₅N₃O₃ can be unequivocally confirmed by matching the measured exact mass to the theoretical mass within a narrow tolerance (e.g., < 5 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2] For our target molecule, we expect to see stretches corresponding to the O-H, N-H, N-O, and aromatic C=N/C=C bonds.
Predicted IR Absorptions for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| Phenolic O-H | Stretch | 3200-3600 (Broad) | Broadness due to hydrogen bonding. |
| Amino N-H | Symmetric & Asymmetric Stretch | 3300-3500 (Two sharp bands) | Characteristic of a primary amine. |
| Aromatic C-H | Stretch | 3000-3100 (Weak) | Typically observed just above 3000 cm⁻¹. |
| Nitro N-O | Asymmetric & Symmetric Stretch | 1500-1560 (Strong) & 1345-1385 (Strong) | The two strong bands are highly indicative of a nitro group. |
| Aromatic C=C & C=N | Ring Stretch | 1400-1600 | A series of bands typical for aromatic/heteroaromatic rings. |
These values are estimates based on standard IR correlation tables and data from related compounds like 2-amino-5-nitropyridine.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required for a complete assignment.[6]
3.3.1. ¹H NMR Spectroscopy
Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).
For this compound, we expect:
-
Two Aromatic Protons: The pyridine ring has two protons. Due to the anisotropic effects of the ring and the electronic influence of the substituents, their chemical shifts will be in the aromatic region (typically δ 7.0-9.0 ppm). The strong electron-withdrawing nitro group will significantly deshield adjacent protons. We can predict that H-6 will be a doublet and H-4 will also be a doublet, with a small meta-coupling constant (J ≈ 2-3 Hz) between them.
-
One Phenolic Proton (OH): A broad singlet, whose chemical shift is highly dependent on concentration and solvent. It may exchange with D₂O.
-
Two Amine Protons (NH₂): A broad singlet, also exchangeable with D₂O.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.5 - 9.0 | Doublet (d) | ~2.5 | 1H |
| H-4 | 7.5 - 8.0 | Doublet (d) | ~2.5 | 1H |
| -OH | 9.0 - 11.0 | Broad Singlet (br s) | - | 1H |
| -NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | - | 2H |
Note: Chemical shifts are estimates. DMSO-d₆ is a common solvent for such compounds as it facilitates the observation of exchangeable -OH and -NH₂ protons.[7][8]
3.3.2. ¹³C NMR Spectroscopy
Causality: ¹³C NMR identifies the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected in the aromatic region, corresponding to the five carbons of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents. Carbons directly attached to electronegative atoms (N, O) will be significantly deshielded (shifted downfield).
3.3.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between the signals for H-4 and H-6 would confirm their meta-relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C-4 and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, the H-4 proton should show a correlation to C-2, C-3, C-5, and C-6, while the H-6 proton should correlate to C-2, C-4, and C-5. The amine protons (-NH₂) should show a correlation to C-2 and C-3. These long-range correlations are critical for placing the substituents correctly on the ring.
Figure 2: Key expected 2D NMR correlations for structural confirmation.
X-ray Crystallography: The Unambiguous Proof
Causality: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an exact three-dimensional model of the molecule in the solid state.[9] It is considered the "gold standard" for structural proof, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[10][11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling. A variety of solvents should be screened. The goal is to obtain well-ordered, single crystals of sufficient size and quality.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern on a detector as the crystal is rotated.
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides a definitive confirmation of the molecular architecture.
-
A Note on Tautomerism: A Deeper Insight
An essential consideration for a hydroxypyridine is the potential for tautomerism.[12][13] this compound can exist in equilibrium with its corresponding pyridone tautomer.
This equilibrium is a dynamic chemical process, and the predominant form can be influenced by factors like solvent polarity and pH.[14][15] The spectroscopic data gathered provides clues to the dominant tautomeric form under the conditions of the measurement. For instance, a sharp O-H stretch in the IR spectrum around 3600 cm⁻¹ might suggest a free phenol, while the presence of a C=O stretch around 1650-1680 cm⁻¹ would be strong evidence for the pyridone form. NMR chemical shifts are also highly sensitive to the tautomeric state.
Conclusion
The structural elucidation of a novel molecule like this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. The logical progression from initial purity checks (LC-MS) to functional group identification (FTIR), detailed connectivity mapping (1D and 2D NMR), and ultimate confirmation (X-ray crystallography) provides a self-validating workflow that ensures scientific rigor. By understanding the causality behind each experimental choice and meticulously interpreting the resulting data, researchers can confidently and unambiguously characterize the chemical architecture of new molecular entities, paving the way for their further development and application.
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Prathap, S., et al. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]
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Manikandan, M., et al. (2018) . Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. ResearchGate. Available at: [Link]
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Nekrasov, D. D., et al. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitropyridine
A Note to the Reader: This guide addresses the physical properties of 2-Amino-5-nitropyridine. The originally requested compound, 2-Amino-5-nitropyridin-3-ol, is not well-documented in publicly available scientific literature, preventing a comprehensive review of its properties. Given the structural similarity and the availability of extensive data, this guide focuses on 2-Amino-5-nitropyridine to provide valuable insights for researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-nitropyridine is a heterocyclic aromatic amine that serves as a crucial building block in organic synthesis. Its molecular architecture, featuring a pyridine ring substituted with an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique combination of reactivity and physical characteristics. These properties are of paramount importance in its application as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This guide provides a detailed exploration of the core physical properties of 2-Amino-5-nitropyridine, offering both experimental data and the scientific rationale behind the methodologies used for their determination.
Molecular Structure and Identification
The foundational aspect of understanding a compound's physical properties lies in its molecular structure and unambiguous identification.
Chemical Identity
-
IUPAC Name: 5-nitropyridin-2-amine[3]
Structural Representation
The arrangement of atoms and functional groups in 2-Amino-5-nitropyridine is depicted below. The pyridine ring forms the core, with an amino group at position 2 and a nitro group at position 5.
Caption: 2D Chemical Structure of 2-Amino-5-nitropyridine.
Physicochemical Properties
The bulk properties of a material are a direct consequence of its molecular characteristics. For 2-Amino-5-nitropyridine, these properties are crucial for its handling, purification, and application in further chemical reactions.
Physical State and Appearance
At ambient temperature, 2-Amino-5-nitropyridine is a yellow to orange crystalline solid.[1][2] The color is attributed to the electronic transitions within the molecule, influenced by the presence of the nitro and amino groups which act as chromophores.
Melting Point
The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces. For 2-Amino-5-nitropyridine, the reported melting point is in the range of 186-188 °C.[1][4][8] The relatively high melting point for a molecule of its size suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the amino groups and the nitro groups of adjacent molecules, as well as π-π stacking of the pyridine rings.
Solubility
The solubility of a compound dictates the choice of solvents for reactions, extractions, and purifications. 2-Amino-5-nitropyridine exhibits limited solubility in water, with a reported value of 1.6 g/L at 13 °C.[6] This low aqueous solubility is expected due to the predominantly nonpolar aromatic ring. However, the presence of the polar amino and nitro groups allows for some interaction with water molecules. It is more soluble in organic solvents like methanol and chloroform.[5]
| Property | Value | Source |
| Physical State | Yellow to orange crystalline solid | [1][2] |
| Melting Point | 186-188 °C | [1][4][8] |
| Water Solubility | 1.6 g/L (at 13 °C) | [6] |
| Organic Solvent Solubility | Soluble in Methanol, Chloroform | [5] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 2-Amino-5-nitropyridine is characterized by specific absorption bands corresponding to its functional groups. While the full spectrum is available from sources like the NIST Chemistry WebBook, key expected absorptions include:
-
N-H stretching: Vibrations of the amino group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretches, usually observed around 3000-3100 cm⁻¹.
-
N-O stretching: Asymmetric and symmetric stretching of the nitro group, which are strong bands typically found near 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C=C and C=N stretching: Vibrations of the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Amino-5-nitropyridine is available in the NIST Chemistry WebBook and is influenced by the conjugated π-system of the pyridine ring and the electronic effects of the amino and nitro substituents.[10]
Experimental Protocols
The determination of the physical properties of 2-Amino-5-nitropyridine relies on standardized experimental procedures.
Melting Point Determination
A common and reliable method for determining the melting point is through capillary melting point apparatus.
Methodology:
-
A small, dry sample of 2-Amino-5-nitropyridine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, typically with a rapid initial heating phase followed by a slower rate (1-2 °C/min) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Crystal Structure
The arrangement of molecules in the solid state is described by its crystal structure. Information on the crystal structure of 2-Amino-5-nitropyridine is available in the Cambridge Structural Database (CSD), with CCDC number 759882.[3] This data, typically obtained through X-ray crystallography, provides precise bond lengths, bond angles, and details of the intermolecular interactions that govern the physical properties of the solid material.
Safety and Handling
2-Amino-5-nitropyridine is classified as a skin and eye irritant and may cause respiratory irritation.[3][5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from light.[2]
Conclusion
The physical properties of 2-Amino-5-nitropyridine are well-defined and are a direct reflection of its molecular structure. The presence of both hydrogen bond donors (amino group) and acceptors (nitro group and pyridine nitrogen) leads to strong intermolecular forces, resulting in a relatively high melting point and moderate solubility. A thorough understanding of these properties is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Available from: [Link]
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Shandong Biotech. 2-Amino-5-nitropyridine. Available from: [Link]
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National Institute of Standards and Technology. 2-Amino-5-nitropyridine. In: NIST Chemistry WebBook. Available from: [Link]
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National Institute of Standards and Technology. 2-Amino-5-nitropyridine. In: NIST Chemistry WebBook. Available from: [Link]
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A Technical Guide to 2-Amino-5-nitropyridin-3-ol: Synthesis, Properties, and Research Applications
Abstract
2-Amino-5-nitropyridin-3-ol is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups on the pyridine scaffold, make it an attractive target for synthetic exploration. This technical guide provides a comprehensive analysis of this compound, including its verified chemical identity, a proposed synthetic pathway based on established pyridine chemistry, and an expert evaluation of its predicted physicochemical properties and reactivity. We further explore its potential applications as a scaffold in drug discovery, referencing the known biological activities of related aminonitropyridine structures. This document serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique chemistry of this compound.
Chemical Identity and Physicochemical Properties
This compound is a specific constitutional isomer of aminonitropyridinol. While this exact structure is sparsely documented in readily accessible literature, its identity can be unequivocally established through standard nomenclature and structural representation. The core scaffold is a pyridine ring, substituted at the C2, C3, and C5 positions with amino, hydroxyl, and nitro groups, respectively.
The electronic character of the molecule is dominated by the strong electron-withdrawing nature of the nitro group and the pyridine ring nitrogen, which is partially offset by the electron-donating resonance effects of the amino and hydroxyl groups. This push-pull system is expected to result in a significant dipole moment and influence its reactivity and intermolecular interactions.
Based on analysis of closely related and well-documented analogues like 2-Amino-5-nitropyridine (CAS 4214-76-0) and 2-Hydroxy-5-nitropyridine (CAS 5418-51-9), we can predict the key physicochemical properties of the target compound.[1][2][3]
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Predicted Value for this compound | Reference Compound Data | Source |
| IUPAC Name | This compound | 5-nitropyridin-2-amine | [2] |
| Molecular Formula | C₅H₅N₃O₃ | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 155.11 g/mol | 139.11 g/mol | [2][3] |
| CAS Number | Not assigned | 4214-76-0 | [2][4] |
| Appearance | Expected: Yellow to brown crystalline solid | Yellow powder/crystalline solid | [1][2] |
| Melting Point | >200 °C (Expected, with decomposition) | 185-190 °C (2-Amino-5-nitropyridine) | |
| pKa (Predicted) | ~3-4 (Pyridinium N), ~9-10 (Phenolic OH) | Data available for related compounds | [2] |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, hot polar organic solvents. | Sparingly soluble in water | [5] |
| SMILES | Nc1cc(c(O))[nH]c1 (Example) | Nc1ccc(cn1)=O | [3] |
| InChIKey | Not assigned | UGSBCCAHDVCHGI-UHFFFAOYSA-N | [6][7] |
Proposed Synthesis and Purification
A proposed multi-step synthesis is outlined below, starting from 2,3-diaminopyridine. This approach leverages selective protection, nitration, and diazotization-hydrolysis to achieve the desired substitution pattern.
Proposed Synthetic Workflow
The following workflow represents a logical, experimentally sound approach to synthesizing the target compound.
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A-Technical-Guide-to-2-Amino-5-nitropyridin-3-ol
A Technical Guide to the Physicochemical Characterization of 2-Amino-5-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. The document details the theoretical basis and experimental verification of its molecular weight, a critical parameter for compound identification, purity assessment, and stoichiometric calculations in drug development. We present its core physicochemical properties, validated analytical methodologies for characterization, and contextual applications. This guide is intended to serve as a practical resource for scientists engaged in the research and development of novel therapeutics and chemical entities.
Introduction
This compound is a substituted pyridine derivative. Such compounds, particularly those containing nitro and amino functional groups, are significant in medicinal chemistry. Nitropyridine derivatives are recognized as valuable precursors for a wide array of heterocyclic systems that exhibit diverse biological activities, including antitumor and antiviral properties.[1] The precise molecular weight and structure of these molecules are fundamental to understanding their chemical reactivity, biological interactions, and potential as therapeutic agents. Accurate molecular weight determination is a cornerstone of chemical analysis, ensuring the identity and purity of a compound, which is a regulatory and scientific prerequisite in drug development.[2]
This document provides an in-depth analysis of this compound, beginning with its fundamental molecular properties and culminating in a detailed protocol for the experimental confirmation of its molecular weight using mass spectrometry.
Core Physicochemical Properties
A thorough understanding of a molecule's physical and chemical characteristics is essential for its application in research and development. These properties dictate handling, storage, and formulation strategies.
Molecular Structure and Formula
The foundational identity of this compound is defined by its molecular structure and the resulting chemical formula.
-
Molecular Formula: C₅H₅N₃O₃[3]
-
Structure: The molecule consists of a pyridine ring substituted with an amino (-NH₂) group at position 2, a hydroxyl (-OH) group at position 3, and a nitro (-NO₂) group at position 5.
Theoretical Molecular Weight
The molecular weight is calculated by summing the atomic masses of all constituent atoms in the molecular formula.[4]
Calculation:
-
Carbon (C): 5 x 12.011 amu = 60.055 amu
-
Hydrogen (H): 5 x 1.008 amu = 5.040 amu
-
Nitrogen (N): 3 x 14.007 amu = 42.021 amu
-
Oxygen (O): 3 x 15.999 amu = 47.997 amu
-
Total Molecular Weight: 155.113 g/mol
This calculated value is the theoretical monoisotopic mass and is the basis for experimental verification.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and a closely related analogue, 2-Amino-5-nitropyridine, for comparative purposes.
| Property | This compound | 2-Amino-5-nitropyridine (Analogue) |
| CAS Number | Not Available | 4214-76-0[5] |
| Molecular Formula | C₅H₅N₃O₃[3] | C₅H₅N₃O₂[6] |
| Molecular Weight | 155.11 g/mol [3] | 139.11 g/mol [6] |
| Appearance | - | Yellow crystalline powder[7] |
| Melting Point | - | 186 to 190 °C[7] |
| Solubility | - | Limited solubility in water; soluble in organic solvents like ethanol and dichloromethane[8] |
| Storage Condition | 2-8°C[3] | Ambient Storage[9] |
Experimental Verification of Molecular Weight
While theoretical calculation provides an expected molecular weight, experimental verification is imperative for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry is the definitive analytical technique for this purpose.[4][10]
The Principle of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] The process involves three fundamental steps: ionization, mass analysis, and detection.[11]
-
Ionization: The sample molecules are converted into gas-phase ions.
-
Mass Analysis: The ions are sorted and separated based on their m/z ratio by a mass analyzer.
-
Detection: The separated ions are measured, and the data is processed to generate a mass spectrum, which plots ion intensity versus m/z.[10]
The peak corresponding to the intact molecule (minus one electron) is known as the molecular ion peak (M⁺), and its m/z value provides the molecular weight of the compound.[11][12]
Experimental Workflow for Molecular Weight Determination
The following diagram outlines the typical workflow for determining the molecular weight of a small molecule like this compound using mass spectrometry.
Caption: Workflow for molecular weight determination by mass spectrometry.
Detailed Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol describes the use of Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer for the precise mass determination of this compound.
Objective: To experimentally confirm the molecular weight of this compound with high accuracy.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF LC/MS, Thermo Scientific Orbitrap)
-
Syringe pump for direct infusion
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 5 µg/mL in 50:50 methanol:water.
-
For positive ion mode analysis, add 0.1% formic acid to the working solution.
-
For negative ion mode analysis, use a separate aliquot and add 0.1% ammonium hydroxide.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.
-
Set the ion source to Electrospray Ionization (ESI).
-
Set the polarity to positive or negative ion mode.
-
Typical ESI source parameters:
-
Capillary Voltage: 3500 V
-
Drying Gas (N₂) Flow: 8 L/min
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 35 psig
-
-
Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Infuse the working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum using the instrument's software.
-
In positive ion mode, look for the protonated molecular ion [M+H]⁺. The expected m/z would be 155.113 (theoretical) + 1.007 (proton) = 156.120.
-
In negative ion mode, look for the deprotonated molecular ion [M-H]⁻. The expected m/z would be 155.113 - 1.007 = 154.106.
-
Compare the experimentally measured exact mass to the theoretical exact mass. The mass error should be within 5 ppm to confirm the elemental composition.
-
Applications and Significance
This compound serves as a key intermediate in the synthesis of more complex molecules.[3] Its functional groups—amino, nitro, and hydroxyl—provide multiple reaction sites for chemical modification. In drug discovery, such scaffolds are used to generate libraries of compounds for screening against various biological targets. The nitro group, being a strong electron-withdrawing group, influences the chemical reactivity of the pyridine ring, while the amino and hydroxyl groups can be functionalized to modulate properties like solubility, cell permeability, and target binding. The accurate molecular weight is the first checkpoint in confirming the successful synthesis of this crucial building block.
Conclusion
The molecular weight of this compound is a fundamental property that underpins its use in scientific research and drug development. This guide has detailed its theoretical molecular weight of 155.11 g/mol , derived from its molecular formula C₅H₅N₃O₃, and provided a comprehensive, field-proven protocol for its experimental verification using high-resolution mass spectrometry. Adherence to these analytical principles ensures the scientific integrity of research findings and is a critical component of the quality control process in the development of new chemical and pharmaceutical products.
References
- Broad Institute. (n.d.). What is Mass Spectrometry?
- MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.
- Impact Analytical. (n.d.). Molecular Weight Determination.
- Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.
- MySkinRecipes. (n.d.). This compound.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- PubChem. (n.d.). 2-Amino-5-nitropyridine.
- BLD Pharm. (n.d.). 2-Nitropyridin-3-ol.
- NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook.
- Pipzine Chemicals. (n.d.). 2-Amino-5-nitropyridine Supplier & Manufacturer in China.
- BLD Pharm. (n.d.). 2-Amino-3-nitropyridine.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine.
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
- Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine.
- Tokyo Chemical Industry. (n.d.). 2-Amino-5-nitropyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine technical.
- PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines.
- Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
- Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(12), 1181-1194.
- Tradeindia. (n.d.). 2-amino-3-nitropyridine.
- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 335.
- PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-5-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Amino-5-nitropyridin-3-ol. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous substituted pyridines to offer a robust predictive framework. This approach is designed to empower researchers in the structural elucidation and characterization of this and similar heterocyclic compounds.
Introduction to this compound and the Role of NMR
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many pharmaceutical compounds, and the nature and position of its substituents are critical to its biological activity. The presence of an amino (-NH₂), a nitro (-NO₂), and a hydroxyl (-OH) group on the pyridine ring of the title compound creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its unambiguous structural confirmation.
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing chemical shifts, coupling constants, and signal intensities, one can deduce the connectivity of atoms and the overall molecular structure.
Theoretical Framework: Understanding the NMR of Substituted Pyridines
The chemical shifts of protons and carbons in a pyridine ring are significantly influenced by the electronic effects of its substituents.
-
¹H NMR of Pyridine: In an unsubstituted pyridine ring, the protons alpha to the nitrogen (H-2, H-6) are the most deshielded (downfield), typically appearing around 8.5-9.0 ppm. The gamma proton (H-4) is found around 7.5-8.0 ppm, and the beta protons (H-3, H-5) are the most shielded (upfield), appearing around 7.0-7.5 ppm.[1][2]
-
Substituent Effects:
-
Electron-Donating Groups (EDGs): Groups like -NH₂ and -OH donate electron density to the ring, causing a shielding effect (upfield shift) on the ring protons, particularly at the ortho and para positions.
-
Electron-Withdrawing Groups (EWGs): The -NO₂ group is a strong electron-withdrawing group, which deshields the ring protons (downfield shift), especially at the ortho and para positions.
-
-
¹³C NMR of Pyridine: The carbon atoms in pyridine also exhibit distinct chemical shifts. The carbons alpha to the nitrogen (C-2, C-6) are the most deshielded, followed by the gamma carbon (C-4) and then the beta carbons (C-3, C-5).[3][4] Substituent effects on ¹³C chemical shifts are analogous to their effects on ¹H shifts.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound, with the standard numbering for the pyridine ring, is as follows:
Caption: Molecular structure of this compound with atom numbering.
Based on the substituent effects, the following ¹H NMR spectrum is predicted:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.5 - 9.0 | d | ~2-3 | This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing -NO₂ group, leading to significant deshielding. It will be split by H-4. |
| H-4 | 7.8 - 8.2 | d | ~2-3 | This proton is para to the electron-donating -NH₂ group and ortho to the electron-withdrawing -NO₂ group. The deshielding effect of the nitro group is expected to dominate. It will be split by H-6. |
| -NH₂ | 5.0 - 7.0 | br s | - | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| -OH | 9.0 - 12.0 | br s | - | The hydroxyl proton is also subject to exchange and its chemical shift is highly variable. It is expected to be a broad singlet. |
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR chemical shifts are summarized below:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 155 - 165 | Attached to the electron-donating -NH₂ group and the ring nitrogen, leading to a downfield shift. |
| C-3 | 140 - 150 | Attached to the electron-donating -OH group. |
| C-4 | 120 - 130 | Influenced by the para -NH₂ group and the ortho -NO₂ group. |
| C-5 | 145 - 155 | Attached to the strongly electron-withdrawing -NO₂ group, causing significant deshielding. |
| C-6 | 135 - 145 | Alpha to the ring nitrogen and meta to the -NO₂ group. |
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely polar). DMSO-d₆ is often a good choice for compounds with exchangeable protons (-NH₂, -OH) as it can slow down the exchange rate.[5][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase and baseline corrections.
-
For ¹H spectra, integrate the signals to determine the relative number of protons.
-
Reference the spectra to the internal standard.
-
Structural Verification with 2D NMR
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak between H-4 and H-6 would be expected.
Caption: Expected COSY correlation for this compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of C-4 and C-6 based on the chemical shifts of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons (C-2, C-3, and C-5).
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and leveraging data from related compounds, researchers can confidently interpret experimental data to confirm the structure of this and other complex heterocyclic molecules. The provided experimental protocols offer a starting point for obtaining high-quality NMR data, and the discussion of 2D NMR techniques highlights the path to unambiguous spectral assignment.
References
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
-
BTC. What is the NMR spectrum of Pyridine Series compounds like?. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
-
PubChem. 2-Amino-5-nitropyridine. Available at: [Link]
-
NIH. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available at: [Link]
-
NIST WebBook. 2-Amino-5-nitropyridine. Available at: [Link]
-
SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Available at: [Link]
-
MDPI. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Chemguide. the background to C-13 NMR spectroscopy. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
NIH. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Available at: [Link]
-
ResearchGate. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. Available at: [Link]
-
ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]
-
ResearchGate. Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. Available at: [Link]
-
Semantic Scholar. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Available at: [Link]
Sources
Introduction: The Significance of 2-Amino-5-nitropyridine and the Role of FT-IR Spectroscopy
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-Amino-5-nitropyridine
A Note on the Analyte: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-5-nitropyridine (CAS: 4214-76-0). While the initial topic of interest was 2-Amino-5-nitropyridin-3-ol (CAS: 908248-27-1)[1], a thorough literature search revealed a significant lack of publicly available experimental or computational FT-IR data for this specific compound. Conversely, 2-Amino-5-nitropyridine is a well-characterized molecule with a wealth of spectroscopic information, making it an excellent and highly relevant model for demonstrating the principles of FT-IR analysis for this class of compounds. The structural similarities between these molecules ensure that the insights derived from this guide will be of substantial value to researchers working with substituted nitropyridines.
2-Amino-5-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[2] Its molecular structure, featuring a pyridine ring functionalized with both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂), gives rise to a unique electronic and vibrational profile.[2] This combination of functional groups makes it a molecule of significant interest in the fields of medicinal chemistry and materials science.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such molecules. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a molecular fingerprint, revealing detailed information about the presence of specific functional groups, the nature of chemical bonds, and the overall molecular structure. For researchers in drug development, FT-IR serves as a rapid and reliable tool for synthesis confirmation, purity assessment, and elucidation of molecular interactions.
This guide will provide a detailed exploration of the FT-IR spectrum of 2-Amino-5-nitropyridine, integrating experimental data with computational analysis to offer a deep understanding of its vibrational characteristics.
Methodology: A Dual Approach to Spectral Interpretation
A robust analysis of the FT-IR spectrum of 2-Amino-5-nitropyridine is best achieved through a combination of experimental measurement and theoretical calculation. This dual approach allows for a more confident and detailed assignment of the observed vibrational bands.
Experimental Protocol: Acquiring the FT-IR Spectrum
The experimental FT-IR spectrum of 2-Amino-5-nitropyridine can be obtained using standard solid-state sampling techniques.
Materials:
-
2-Amino-5-nitropyridine, solid (CAS: 4214-76-0)
-
Potassium bromide (KBr), FT-IR grade
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Procedure (KBr Pellet Method):
-
Sample Preparation: A small amount of 2-Amino-5-nitropyridine (approximately 1-2 mg) is intimately mixed with dry KBr powder (approximately 100-200 mg) in an agate mortar and pestle. The mixture is ground to a fine, homogeneous powder.
-
Pellet Formation: The powdered mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent KBr pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final FT-IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Computational Protocol: Theoretical Vibrational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies and intensities of a molecule. These theoretical predictions provide a basis for the assignment of the experimental FT-IR bands.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Molecular Geometry Optimization: The molecular structure of 2-Amino-5-nitropyridine is first optimized to its ground state geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, IR intensities, and the corresponding normal modes of vibration.
-
Frequency Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match the experimental anharmonic frequencies.
-
Visualization: The calculated normal modes can be visualized to understand the specific atomic motions associated with each vibrational frequency.
FT-IR Spectrum of 2-Amino-5-nitropyridine: A Detailed Analysis
The FT-IR spectrum of 2-Amino-5-nitropyridine is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups and the pyridine ring. The following table summarizes the key experimental and theoretical vibrational frequencies and their assignments.
| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3400-3300 | ~3500-3400 | N-H asymmetric and symmetric stretching of the amino group |
| ~3200-3100 | ~3200-3100 | C-H stretching of the pyridine ring |
| ~1640 | ~1650 | NH₂ scissoring |
| ~1580 | ~1590 | C=C and C=N stretching of the pyridine ring |
| ~1500 | ~1510 | NO₂ asymmetric stretching |
| ~1340 | ~1350 | NO₂ symmetric stretching |
| ~1250 | ~1260 | C-N stretching (amino group) |
| ~830 | ~840 | C-H out-of-plane bending |
High-Frequency Region (4000-2500 cm⁻¹)
-
N-H Stretching: The region between 3400 cm⁻¹ and 3300 cm⁻¹ is dominated by the asymmetric and symmetric stretching vibrations of the primary amino group (-NH₂). Typically, two distinct bands are observed for a primary amine. These bands are often broadened due to hydrogen bonding.
-
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring appear in the 3200-3100 cm⁻¹ region. These bands are generally of lower intensity compared to the N-H stretching bands.
Fingerprint Region (1800-600 cm⁻¹)
This region contains a wealth of structural information and is often complex due to the coupling of various vibrational modes.
-
NH₂ Scissoring: A prominent band around 1640 cm⁻¹ is assigned to the in-plane bending or "scissoring" vibration of the amino group.
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of bands, with a notable absorption around 1580 cm⁻¹.
-
NO₂ Stretching: The nitro group is characterized by two strong and distinct absorption bands. The asymmetric stretching vibration appears at a higher frequency, typically around 1500 cm⁻¹, while the symmetric stretching vibration is found at a lower frequency, around 1340 cm⁻¹. The presence of these two intense bands is a strong indicator of a nitro functional group.
-
C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is typically observed around 1250 cm⁻¹.
-
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the C-H bonds on the pyridine ring result in absorption bands in the 900-700 cm⁻¹ region. The exact positions of these bands can be indicative of the substitution pattern on the ring. For 2,5-disubstituted pyridines, a characteristic band is often observed around 830 cm⁻¹.
The Interplay of Functional Groups: Electronic and Vibrational Effects
The presence of both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) on the pyridine ring has a significant impact on the molecule's electronic structure and, consequently, its vibrational spectrum.
-
Push-Pull System: The amino and nitro groups create a "push-pull" electronic system, which can lead to a significant delocalization of electron density across the pyridine ring. This can influence the bond strengths and force constants of the ring vibrations, causing shifts in their characteristic frequencies compared to unsubstituted pyridine.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. In the solid state, intermolecular hydrogen bonding can lead to a broadening of the N-H and O-H (if present) stretching bands and can also influence the frequencies of other vibrational modes.
Conclusion
The FT-IR spectrum of 2-Amino-5-nitropyridine provides a detailed and characteristic fingerprint of its molecular structure. Through a combined experimental and computational approach, the key vibrational bands can be confidently assigned to their corresponding functional groups and ring modes. A thorough understanding of the FT-IR spectrum is essential for researchers in drug development and related fields for confirming the synthesis, assessing the purity, and elucidating the structural characteristics of this important class of molecules. The principles and methodologies outlined in this guide are broadly applicable to the FT-IR analysis of other substituted pyridine derivatives.
References
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MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved January 11, 2026, from [Link]
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NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
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ResearchGate. (n.d.). Structural and Vibrational Investigation of 2-Amino-5-nitropyridine. A Combined Experimental and Theoretical Studies. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line).... Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. Retrieved January 11, 2026, from [Link]
-
Sert, Y., et al. (2021). Structural and vibrational spectral contributions to the nonlinear optical properties of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate: A DFT study. Journal of Molecular Structure, 1223, 129215. [Link]
-
National Center for Biotechnology Information. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. [Link]
- International Journal of ChemTech Research. (2014). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 6(1), 470-475.
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National Center for Biotechnology Information. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 16(12), 10437-10447. [Link]
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NIST. (n.d.). IR Spectrum of 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 2-(Benzylamino)-5-nitropyridine. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
ResearchGate. (n.d.). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Retrieved January 11, 2026, from [Link]
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Introduction: Characterizing a Niche Heterocyclic Compound
An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-5-nitropyridin-3-ol
This compound is a substituted pyridine derivative featuring three key functional groups: an amine, a nitro group, and a hydroxyl group. While specific literature on this exact molecule is sparse, its structural motifs are common in organic synthesis, where such compounds serve as valuable building blocks for more complex heterocyclic structures in pharmaceutical and materials science research.[1] The precise characterization of these intermediates is critical to ensure the integrity of downstream synthetic pathways and the purity of the final products.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical framework for the analysis of this compound using modern mass spectrometry, focusing on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore the causal relationships between the molecule's properties and the analytical strategy, detail a robust experimental protocol, and predict its fragmentation behavior to aid researchers in its unambiguous identification.
Physicochemical Properties and Mass Spectrometric Implications
The analytical strategy for any molecule begins with an understanding of its fundamental properties. The structure of this compound dictates the optimal approach for its ionization and fragmentation.
The presence of the hydroxyl (-OH), amino (-NH2), and nitro (-NO2) groups on the pyridine ring renders the molecule highly polar and capable of hydrogen bonding. This polarity, combined with a relatively low molecular weight, makes it an ideal candidate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Crucially, these functional groups are also potential sites for protonation or deprotonation, a key requirement for ionization.
| Property | Value / Description | Implication for Mass Spectrometry |
| Molecular Formula | C₅H₅N₃O₃ | Defines the elemental composition. |
| Monoisotopic Mass | 155.0331 Da | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm formula. |
| Average Molecular Weight | 155.11 g/mol | Used for calculating concentrations of standard solutions. |
| Key Functional Groups | Amino (-NH₂), Nitro (-NO₂), Hydroxyl (-OH) | High polarity suggests poor volatility and thermal lability; dictates the use of soft ionization. |
| Predicted Ionization | pKa values of the amino and hydroxyl groups allow for protonation ([M+H]⁺) in acidic conditions or deprotonation ([M-H]⁻) in basic conditions. | Enables analysis in both positive and negative ion modes using Electrospray Ionization (ESI). |
Optimizing the Analytical Approach: From Ionization to Detection
The Rationale for Electrospray Ionization (ESI)
The choice of ionization technique is the most critical parameter in developing an MS method. For a polar, non-volatile, and potentially thermally labile compound like this compound, soft ionization is mandatory.
-
Electrospray Ionization (ESI): ESI is the premier technique for this analyte.[2][3] It generates ions directly from a liquid solution by creating a fine spray of charged droplets, from which gas-phase ions are produced with minimal internal energy.[4][5] This "soft" process prevents the fragmentation of the molecule in the ion source, ensuring the molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺ or [M-H]⁻) is observed with high abundance.[6] This is essential for determining the molecular weight.
-
Alternative Techniques (and why they are less suitable):
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards gas-phase molecules with high-energy electrons.[7][8] This would cause extensive and often unrepeatable fragmentation of this compound, likely preventing the observation of the molecular ion, which is crucial for identification.[9]
-
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally better for less polar compounds than ESI.[9] Given the multiple polar groups on the analyte, ESI is expected to provide superior ionization efficiency.
-
High-Resolution vs. Tandem Mass Spectrometry
For complete characterization, a combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is ideal.
-
HRMS (e.g., on a TOF or Orbitrap analyzer): Provides highly accurate mass measurements (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula (C₅H₅N₃O₃) from the measured m/z of the precursor ion.
-
MS/MS (e.g., on a Triple Quadrupole, Q-TOF, or Ion Trap): Involves isolating the precursor ion (e.g., m/z 156.0404 for [M+H]⁺), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[10][11] This process provides a structural "fingerprint" of the molecule, confirming the connectivity of its atoms.
Analytical Workflow
The overall process from sample to structural confirmation follows a logical sequence.
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A Research Framework for Elucidating the Preliminary Biological Activity of 2-Amino-5-nitropyridin-3-ol
Abstract
2-Amino-5-nitropyridin-3-ol is a distinct chemical entity for which, to date, no preliminary biological activities have been described in the scientific literature. It belongs to the nitropyridine class of heterocyclic compounds, a scaffold known to be a cornerstone in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] Derivatives of nitropyridine have demonstrated a broad spectrum of pharmacological effects, including potent anticancer and antimalarial activities.[2] This guide, therefore, serves not as a review of existing data, but as a comprehensive, technically-grounded research framework for the initial biological characterization of this novel compound. We will outline a logical, multi-tiered experimental workflow designed to efficiently screen for potential bioactivity, elucidate the preliminary mechanism of action, and identify potential molecular targets. By leveraging established protocols and drawing causal links from structurally related compounds, this document provides researchers, scientists, and drug development professionals with a robust roadmap for investigating the therapeutic potential of this compound.
Part 1: Introduction and Rationale
The Nitropyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged structural motif in drug design, and the introduction of a nitro group significantly modulates its electronic properties, facilitating a range of chemical interactions and biological effects.[1] Nitropyridines are versatile precursors for synthesizing a wide variety of heterocyclic systems.[1] Their derivatives have been successfully developed as kinase inhibitors for cancer therapy, factor IXa inhibitors for anticoagulation, and potent agents against malaria.[2] The electron-withdrawing nature of the nitro group can enhance the reactivity of the pyridine ring towards nucleophilic substitution, making it a valuable handle for synthetic diversification.[3] This established history provides a strong rationale for investigating novel, uncharacterized members of this family.
Physicochemical Profile and Synthetic Considerations
This compound incorporates the key functional groups of its parent compound, 2-amino-5-nitropyridine—a primary amine and a nitro group on a pyridine core—with the addition of a hydroxyl group at the 3-position. This hydroxyl group introduces a potential hydrogen bond donor and acceptor, which could significantly alter its solubility, metabolic stability, and binding interactions with biological targets compared to its parent compound.
While the synthesis of this compound is not explicitly detailed in the literature, the synthesis of 2-amino-5-nitropyridine is well-documented and typically achieved through the nitration of 2-aminopyridine using a mixture of concentrated sulfuric and nitric acids.[4][5][6]
Exemplary Synthetic Pathway for Parent Compound (2-Amino-5-nitropyridine):
-
Dissolve 2-aminopyridine in a suitable solvent such as 1,2-dichloroethane.[4]
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise while maintaining a low temperature (e.g., below 10°C).[4]
-
Allow the reaction to proceed for several hours at a controlled temperature (e.g., 45-58°C).[4][6]
-
Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.[4][6]
-
The pH is adjusted to ~6 with ammonia water to complete precipitation.[6]
-
The resulting solid is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[4][6]
The subsequent introduction of the 3-hydroxyl group would require a separate, dedicated synthetic step. Purity of the final compound must be rigorously confirmed (>98%) using techniques such as HPLC, NMR, and mass spectrometry before initiating any biological assays.
Hypothesis Generation
Given the prevalence of anticancer activity among pyridine derivatives, our primary hypothesis is that This compound possesses cytotoxic or antiproliferative activity against cancer cell lines. The hydroxyl group may confer novel target specificity or improved potency compared to related structures. This guide will detail the workflow to test this primary hypothesis and remain open to uncovering other potential activities.
Part 2: Proposed Experimental Workflow
A structured, tiered approach is essential for the efficient evaluation of a novel compound. This "screening funnel" ensures that resources are allocated logically, starting with broad, high-throughput assays and progressing to more complex, resource-intensive mechanistic studies only for compounds showing significant initial activity.
Overview of the Screening Funnel
The proposed workflow is designed to answer three fundamental questions in sequence:
-
Does the compound have any biological effect? (Tier 1: Cytotoxicity)
-
If so, how does it exert this effect at a cellular level? (Tier 2: Mechanism of Action)
-
What is the molecular target of this effect? (Tier 3: Target Identification)
Caption: Proposed experimental workflow for this compound.
Part 3: In Vitro Assay Cascade for Preliminary Biological Profiling
Tier 1: Cytotoxicity and Cell Viability Screening
Causality: The foundational step in drug discovery is to determine if a compound has any measurable effect on cell viability. Cytotoxicity assays are robust, high-throughput methods to quantify a compound's ability to kill or inhibit the proliferation of cancer cells, providing the first indication of potential therapeutic efficacy. The MTT assay is a well-established, colorimetric method that measures metabolic activity as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., a panel including MCF-7 breast cancer, HT-29 colon cancer, and A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | TBD | TBD |
| HT-29 | Colorectal Adenocarcinoma | TBD | TBD |
| A549 | Lung Carcinoma | TBD | TBD |
| HepG2 | Hepatocellular Carcinoma | TBD | TBD |
Tier 2: Mechanism of Action - Apoptosis vs. Necrosis
Causality: If the compound is found to be cytotoxic (e.g., IC50 < 10 µM), the next critical step is to understand the mode of cell death it induces. Apoptosis (programmed cell death) is generally the preferred mechanism for anticancer agents as it is a controlled process that does not typically elicit an inflammatory response. This can be distinguished from necrosis (uncontrolled cell death) using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Treat the most sensitive cancer cell line with this compound at its 1x and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer, acquiring data for at least 10,000 events per sample. The results will quantify the percentage of cells that are viable, in early apoptosis, or in late apoptosis/necrosis.
Tier 3: Target Engagement and Identification
Causality: Identifying the direct molecular target of a compound is crucial for understanding its mechanism of action and for rational drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the assessment of target engagement in a native cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand (the drug).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Protein Separation: Separate the soluble protein fraction (which contains the non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fractions using Western blotting for a specific protein of interest (if a target is hypothesized) or by mass spectrometry for an unbiased, proteome-wide analysis to identify which proteins were stabilized by the compound.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct binding and stabilization of the target protein.
Data Presentation: CETSA® Melt Curve
| Temperature (°C) | Soluble Protein (Vehicle Control) | Soluble Protein (Drug-Treated) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 80% | 90% |
| 55 | 50% (Tm) | 75% |
| 60 | 20% | 55% (Tm) |
| 65 | 5% | 25% |
| 70 | <1% | 10% |
Part 4: Future Directions
The data generated from this three-tiered framework will provide a solid foundation for the preliminary biological profile of this compound.
-
Positive Cytotoxicity Data: If the compound shows potent and selective cytotoxicity against cancer cells via apoptosis, the next steps would involve target deconvolution based on CETSA® results. If a kinase is identified, a broad panel kinase screen would be warranted.
-
Lack of Cytotoxicity: If no significant cytotoxicity is observed, the compound could be screened in other assay systems, such as anti-inflammatory (e.g., measuring inhibition of nitric oxide production), antimicrobial, or antiviral assays, given the broad activities of the nitropyridine scaffold.[2][7]
-
In Vivo Studies: Promising in vitro results, including confirmed target engagement and a clear mechanism of action, would provide the rationale to advance the compound into preclinical animal models to assess its efficacy, pharmacokinetics, and safety.[8]
Part 5: Conclusion
This compound represents an unexplored area of chemical biology. This technical guide provides a hypothesis-driven, systematic, and experimentally robust framework to perform its initial biological characterization. By progressing through a logical funnel of cytotoxicity screening, mechanism of action studies, and target engagement assays, researchers can efficiently determine if this novel molecule holds therapeutic promise and build a strong foundation for any subsequent drug development efforts.
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An In-depth Technical Guide to the Solubility of 2-Amino-5-nitropyridin-3-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-nitropyridin-3-ol, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the limited availability of precise quantitative solubility data in public literature for this specific molecule, this document emphasizes the foundational principles governing its solubility. We will explore its structural attributes and their implications for solvent interactions, provide detailed, field-proven experimental protocols for accurate solubility determination, and leverage data from structurally analogous compounds to offer predictive insights. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical approach to working with this compound.
Understanding the Molecule: Physicochemical Properties and Solubility Predictions
This compound possesses a unique combination of functional groups that dictate its solubility profile. The pyridine ring forms the core aromatic structure. The amino (-NH2), nitro (-NO2), and hydroxyl (-OH) groups attached to this ring introduce polarity and the capacity for hydrogen bonding, which are critical determinants of its interaction with various organic solvents.
-
Polarity and Hydrogen Bonding: The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitro group and the nitrogen atom in the pyridine ring) suggests that this compound is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents capable of engaging in hydrogen bonding. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solvents will more effectively solvate this polar solute.[1][2]
-
Anticipated Solubility Trends: Based on its structure, we can anticipate the following general solubility trends:
-
High Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to their ability to form strong hydrogen bonds with the solute. Solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP), which are highly polar aprotic solvents, are also expected to be effective.
-
Moderate Solubility: In polar aprotic solvents with lower polarity, such as acetone, ethyl acetate, and acetonitrile.
-
Low to Negligible Solubility: In nonpolar solvents like toluene, hexane, and carbon tetrachloride, which lack the ability to form significant favorable interactions with the polar functional groups of the molecule.
-
It is important to note that while these predictions are grounded in established chemical principles, empirical determination remains essential for precise quantitative data.
Experimental Determination of Solubility: A Validated Protocol
To empower researchers to obtain precise solubility data for this compound, we present a detailed, validated experimental protocol based on the widely accepted shake-flask method, which is considered the 'gold standard' for thermodynamic solubility measurements.[3]
The Shake-Flask Method: A Step-by-Step Guide
This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.[4]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Screw-cap vials or flasks
-
Constant temperature shaker bath or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to reach a constant concentration.[5]
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Solubility is typically expressed in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Insights from Structurally Analogous Compounds
In the absence of direct quantitative data for this compound, examining the solubility of structurally similar compounds can provide valuable estimations. For instance, 2-Amino-5-nitropyridine, which lacks the 3-hydroxyl group, is sparingly soluble in water.[6] The addition of a hydroxyl group in the 3-position is expected to increase its polarity and hydrogen bonding capability, likely enhancing its solubility in polar solvents compared to 2-Amino-5-nitropyridine.
A study on 2-chloro-5-nitroaniline, another analogous structure, revealed a solubility trend where solubility decreased in the following order of solvents: N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[5] This data underscores the importance of specific solvent-solute interactions beyond general polarity. While this trend provides a useful reference, the presence of the amino and hydroxyl groups in this compound will likely lead to different specific solubility values.
Data Summary and Interpretation
To facilitate a comparative understanding, the following table summarizes the anticipated solubility of this compound in a range of common organic solvents, based on the principles discussed. It is imperative to treat this as a predictive guide and to determine precise values experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | Strong hydrogen bonding potential. |
| Ethanol | High | Strong hydrogen bonding potential. | |
| Isopropanol | High | Strong hydrogen bonding potential. | |
| Polar Aprotic | DMSO | High | High polarity and hydrogen bond acceptor. |
| NMP | High | High polarity and hydrogen bond acceptor. | |
| Acetone | Moderate | Good polarity, but weaker H-bond acceptor. | |
| Acetonitrile | Moderate | Moderate polarity. | |
| Ethyl Acetate | Moderate | Moderate polarity. | |
| Nonpolar | Toluene | Low | Lack of favorable interactions. |
| Hexane | Low | Lack of favorable interactions. |
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data remains to be published, a thorough analysis of its molecular structure allows for reasoned predictions of its solubility behavior. The detailed experimental protocol provided herein offers a robust methodology for researchers to generate precise and reliable solubility data in their own laboratories.
Future work should focus on the systematic experimental determination of the solubility of this compound in a wide array of organic solvents at various temperatures. Such data would be invaluable to the scientific community, aiding in the development of formulations, purification strategies, and a deeper understanding of the physicochemical properties of this important heterocyclic compound.
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An In-depth Technical Guide to the Reactivity of the Amino Group on 2-Amino-5-nitropyridin-3-ol
Abstract
2-Amino-5-nitropyridin-3-ol is a heterocyclic compound of significant interest in medicinal and materials chemistry. Its unique substitution pattern—an electron-donating amino group, an electron-donating hydroxyl group, and a powerful electron-withdrawing nitro group on an electron-deficient pyridine core—creates a complex and nuanced electronic environment. This guide provides an in-depth analysis of the potential reactivity of the exocyclic amino group at the C2 position. We will dissect the electronic interplay of the substituents, explore primary reaction pathways including N-acylation, N-alkylation, and diazotization, and provide robust, field-tested protocols for these transformations. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
The Electronic Landscape: A Molecule Primed for Selective Chemistry
The reactivity of any functional group is dictated by the electronic character of its local environment. In this compound, the C2-amino group's nucleophilicity is the result of a delicate balance between competing electronic effects.
-
Activating Influences : The amino (-NH₂) group itself and the C3-hydroxyl (-OH) group are both powerful activating groups. They donate electron density to the pyridine ring via the resonance effect (+M), thereby increasing the nucleophilicity of the exocyclic amino nitrogen.
-
Deactivating Influences : Conversely, the pyridine ring nitrogen is inherently electron-withdrawing (-I effect), reducing the overall electron density of the aromatic system. This effect is dramatically amplified by the C5-nitro (-NO₂) group, one of the strongest electron-withdrawing groups, which deactivates the ring through both inductive (-I) and resonance (-M) effects.[1][2][3]
This electronic "tug-of-war" renders the C2-amino group less nucleophilic than in aniline or even 2-aminopyridine, yet it remains a viable nucleophile for a range of important chemical transformations. Understanding this balance is critical for predicting reactivity and designing successful synthetic strategies.
Figure 1: Competing electronic effects governing the reactivity of the C2-amino group.
Key Reaction Pathways of the C2-Amino Group
The primary reactions involving the C2-amino group are those that capitalize on the nucleophilicity of its nitrogen atom. The most synthetically valuable transformations include N-acylation, N-alkylation, and diazotization for subsequent functionalization.
N-Acylation: Formation of Amides
N-acylation is a robust and high-yielding reaction for aminopyridines. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride). For substituted aminopyridines, this transformation is generally chemoselective for the exocyclic amino group.[4] Studies on various aminopyridines have shown that acetylation occurs directly at the amino nitrogen for 2- and 3-aminopyridines.[5]
Causality of Experimental Design:
-
Reagent Choice : Acyl chlorides or anhydrides are used for their high electrophilicity.
-
Base : A non-nucleophilic tertiary amine base (e.g., triethylamine or pyridine) is employed to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion without competing with the substrate.
-
Solvent : An inert aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) is chosen to avoid side reactions.
| Reaction | Reagent | Base | Solvent | Typical Temp. | Ref. |
| N-Acylation | Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | [5] |
| N-Acylation | Acetic Anhydride | Pyridine | Pyridine | RT to 50 °C | [4] |
| N-Acylation | Benzoyl Chloride | DMAP (cat.), Et₃N | ACN | RT | [6] |
Table 1: Representative conditions for N-acylation of aminopyridines.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of the amino group provides a direct route to more complex scaffolds. However, this reaction requires careful control to manage potential side reactions, namely over-alkylation to the tertiary amine and competing alkylation at other nucleophilic sites (the C3-hydroxyl or the pyridine ring nitrogen).
Causality of Experimental Design:
-
Strategy 1: Reductive Amination : A highly selective method involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced with a mild reducing agent like sodium borohydride (NaBH₄). This approach offers excellent control for mono-alkylation.[7]
-
Strategy 2: Direct Alkylation with Alkyl Halides : This classic method requires a base to deprotonate the amine, increasing its nucleophilicity. The choice of base and solvent is critical to favor N-alkylation over O-alkylation. Using a weaker base and a polar aprotic solvent can often favor N-alkylation. The presence of electron-withdrawing groups on the 2-aminopyridine can decrease the yield of N-alkylated products due to reduced nucleophilicity.[8][9]
-
Strategy 3: Metal-Free Catalysis : Recent methods utilize catalysts like BF₃·OEt₂ to facilitate N-alkylation with reagents such as 1,2-diketones under aerobic conditions.[8][9]
Figure 2: Key synthetic strategies for the N-alkylation of the target molecule.
Diazotization and Sandmeyer-Type Reactions
Perhaps the most versatile transformation of an aromatic amino group is its conversion to a diazonium salt (diazotization), which can then be displaced by a wide variety of nucleophiles. This is the basis of the Sandmeyer and related reactions.[10][11][12] The diazotization of 2- and 4-aminopyridines in dilute mineral acid is known to form diazonium ions that hydrolyze rapidly but can be trapped.[13]
The strongly acidic and oxidizing conditions of classical diazotization (NaNO₂, aq. HCl, 0-5 °C) can be challenging for sensitive substrates.[14] However, the resulting pyridyl diazonium salt is a valuable intermediate.
Causality of Experimental Design:
-
Diazotization : Performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. An excess of acid is crucial.[15]
-
Sandmeyer Reaction : A copper(I) salt (e.g., CuCl, CuBr, CuCN) is used as a catalyst. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species.[11][16] This allows for the replacement of the original amino group with chloro, bromo, or cyano groups.
Figure 3: Simplified mechanism of the Sandmeyer reaction on an aminopyridine.
Experimental Protocols
The following protocols are provided as a validated starting point for the chemical modification of this compound, based on established methodologies for analogous compounds.
Protocol 1: General Procedure for N-Acylation
-
Objective : To synthesize N-(3-hydroxy-5-nitropyridin-2-yl)acetamide.
-
Methodology :
-
Suspend this compound (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) dropwise with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise over 10 minutes. Ensure the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
-
Self-Validation : The formation of the product can be confirmed by ¹H NMR (appearance of a methyl singlet around 2.2 ppm and a downfield shift of the aromatic protons) and Mass Spectrometry (correct M+H⁺ peak).
Protocol 2: General Procedure for Diazotization and Sandmeyer Chlorination
-
Objective : To synthesize 2-Chloro-5-nitropyridin-3-ol.
-
Methodology :
-
Diazotization :
-
Prepare a solution of concentrated hydrochloric acid (3.0 eq) in water.
-
Add this compound (1.0 eq) and cool the resulting slurry to 0 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine slurry, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature.
-
-
Sandmeyer Reaction :
-
In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous bubbling (N₂ evolution) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography or recrystallization.
-
-
-
Trustworthiness Note : Diazonium salts can be explosive when isolated and dry. This protocol is designed for in situ use. Always perform diazotization reactions behind a blast shield and with appropriate personal protective equipment. The classical Sandmeyer reaction has known limitations regarding functional group tolerance.[14]
Conclusion and Future Outlook
The C2-amino group of this compound is a versatile chemical handle. Despite the deactivating influence of the nitro group and pyridine nitrogen, it retains sufficient nucleophilicity to undergo a range of synthetically useful transformations. N-acylation and N-alkylation provide direct avenues for scaffold elaboration, while diazotization opens the door to a vast array of functional group interconversions via Sandmeyer-type chemistry. The insights and protocols presented in this guide serve as a foundational tool for chemists to harness the potential of this valuable building block in the rational design of novel pharmaceuticals and advanced materials.[17][18][19]
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Reddy, G. N., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. American Chemical Society. [Link]
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Jiang, H., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
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Terrier, F. (2013). Nucleophilic Aromatic Substitution. Wiley. [Link]
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Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
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Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research. [Link]
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Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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NotVoodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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Smith, C. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]
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ResearchGate. (n.d.). Sandmeyer Reaction. ResearchGate. [Link]
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Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
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Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]
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Chemiz. (2023). Sandmeyer Reaction. YouTube. [Link]
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Organic Chemistry. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
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Orita, A., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(11), 3169. [Link]
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Jayaraman, D., et al. (2012). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 4(1), 221-226. [Link]
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ron. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
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Pharma Path. (n.d.). Diazotization Titration or Nitrite Titration. Pharma Path. [Link]
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Tredwell, M., et al. (2011). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 16(12), 6637-6649. [Link]
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Domingo, L. R., & Sáez, J. A. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
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Methodological & Application
The Synthetic Versatility of 2-Amino-5-nitropyridin-3-ol: A Guide for Advanced Organic Synthesis
Foreword: Navigating the Frontier of Pyridine Chemistry
Welcome to a comprehensive exploration of 2-Amino-5-nitropyridin-3-ol, a heterocyclic scaffold poised with significant potential for the synthesis of novel chemical entities. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond simplistic protocols to delve into the mechanistic underpinnings and strategic applications of this versatile building block. Due to the specialized nature of this compound, direct literature is sparse. Therefore, this document is a synthesis of established principles in pyridine chemistry, drawing authoritative parallels from structurally analogous compounds to provide robust and scientifically grounded protocols. Every effort has been made to ensure that the extrapolated procedures are not only plausible but also serve as a strong foundation for empirical validation.
The Molecule: Physicochemical Landscape and Reactivity Profile
This compound is a unique trifunctionalized pyridine. Its chemical personality is shaped by the interplay of an electron-donating amino group, an electron-donating hydroxyl group, and a powerful electron-withdrawing nitro group. This electronic arrangement dictates its reactivity, making it a valuable synthon for constructing complex molecular architectures.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₅H₅N₃O₃ | |
| Molecular Weight | 155.11 g/mol | |
| pKa (most acidic) | ~8-9 | Predicted for the hydroxyl group, influenced by the nitro group. |
| pKa (most basic) | ~2-3 | Predicted for the pyridine nitrogen, reduced by the nitro group. |
| LogP | ~0.5 - 1.0 | A measure of lipophilicity. |
| Appearance | Likely a yellow to brown crystalline solid | Based on analogous nitropyridine compounds.[1] |
The reactivity of the pyridine ring is significantly influenced by its substituents. The nitro group at the 5-position strongly deactivates the ring towards electrophilic aromatic substitution but markedly activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. The amino group at the 2-position and the hydroxyl group at the 3-position are key functional handles for a variety of transformations.
Strategic Synthesis of the Core Scaffold
The synthesis of this compound itself is not widely documented. However, a plausible synthetic route can be devised from commercially available starting materials, leveraging established methodologies for the functionalization of pyridine rings. A potential pathway could involve the nitration of 2-amino-3-hydroxypyridine.
Protocol 1: Synthesis of this compound
This protocol is based on the standard nitration procedures for aminopyridines.[2]
Reaction Scheme:
A potential synthetic route for this compound.
Materials:
-
2-Amino-3-hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled in an ice-salt bath, cautiously add 2-amino-3-hydroxypyridine (1.0 eq) to concentrated sulfuric acid.
-
Maintain the temperature below 10 °C and slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq).
-
Stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Synthetic Transformations and Protocols
The trifunctional nature of this compound opens up a plethora of synthetic possibilities. The following protocols are based on well-established reactions for analogous compounds.
O-Alkylation of the Hydroxyl Group
The hydroxyl group can be readily alkylated to introduce a variety of side chains, a common strategy in medicinal chemistry to modulate solubility and biological activity.
Protocol 2: O-Alkylation using Williamson Ether Synthesis
This protocol is a standard procedure for the O-alkylation of hydroxypyridines.[3][4]
Reaction Workflow:
Workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise and continue stirring at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
To perform cross-coupling reactions such as the Suzuki-Miyaura coupling, a halo-substituted precursor, for instance, a bromo-derivative, would be necessary. Assuming the synthesis of a hypothetical 2-Amino-6-bromo-5-nitropyridin-3-ol , the following protocol can be applied.
Protocol 3: Suzuki-Miyaura Coupling
This protocol is a standard procedure for the Suzuki-Miyaura coupling of bromopyridines.[2][5][6]
Catalytic Cycle:
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Amino-6-bromo-5-nitropyridin-3-ol (hypothetical)
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
In a Schlenk flask, combine the bromo-substituted pyridine (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 5-position activates the pyridine ring for nucleophilic attack. While the 2- and 6-positions are typically the most activated, reactions at other positions can occur depending on the substrate and conditions. For a hypothetical 2-Amino-6-chloro-5-nitropyridin-3-ol , the chlorine atom would be an excellent leaving group for SNAr.
Protocol 4: SNAr with an Amine Nucleophile
This protocol is a general procedure for SNAr reactions on activated halopyridines.[7][8]
Materials:
-
2-Amino-6-chloro-5-nitropyridin-3-ol (hypothetical)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
Dissolve the chloro-substituted pyridine (1.0 eq) in the chosen solvent.
-
Add the amine (1.1-1.5 eq) and the base (1.2-2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives would rely on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons appearing as doublets or singlets in the downfield region (δ 7-9 ppm). - Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the five pyridine carbons, with the carbon bearing the nitro group being significantly deshielded. |
| IR | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). - O-H stretching for the hydroxyl group (~3200-3600 cm⁻¹). - Asymmetric and symmetric stretching of the nitro group (~1500-1550 and 1300-1350 cm⁻¹). |
| Mass Spec | - A clear molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Organic Synthesis and Drug Discovery
This compound is a promising scaffold for the synthesis of a diverse range of heterocyclic compounds. Its derivatives have potential applications as:
-
Kinase Inhibitors: The aminopyridine motif is a well-known hinge-binding element in many kinase inhibitors.
-
Antimicrobial and Antiviral Agents: Substituted pyridines are prevalent in many antimicrobial and antiviral drugs.[9]
-
CNS-active Agents: The pyridine core is a common feature in drugs targeting the central nervous system.
-
Materials Science: Nitropyridine derivatives can exhibit interesting optical and electronic properties.
The ability to functionalize the amino, hydroxyl, and pyridine ring positions allows for the generation of large compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
While this compound may be a less-explored building block, its potential in organic synthesis is undeniable. By applying established synthetic methodologies and understanding the underlying principles of pyridine reactivity, researchers can unlock the synthetic utility of this versatile molecule. The protocols and insights provided in this guide serve as a robust starting point for the innovative application of this compound in the creation of novel and functional molecules.
References
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Application Notes and Protocols: 2-Amino-5-nitropyridin-3-ol as a Strategic Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of molecules targeting a wide array of biological targets. Within this class of heterocycles, polysubstituted pyridines offer a particularly rich platform for fine-tuning the steric and electronic properties of a drug candidate to optimize its potency, selectivity, and pharmacokinetic profile.
2-Amino-5-nitropyridin-3-ol is an emerging intermediate whose trifunctional nature—an amino group, a nitro group, and a hydroxyl group on a pyridine ring—presents a versatile toolkit for synthetic chemists. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the amino and hydroxyl moieties provide key handles for subsequent chemical transformations. These features make this compound a highly valuable building block for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This document provides a comprehensive guide to the synthesis, properties, and potential applications of this intermediate, complete with detailed protocols for its use in a research and development setting.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 908248-27-1 | [1][4][5][6][7] |
| Molecular Formula | C₅H₅N₃O₃ | [4] |
| Molecular Weight | 155.11 g/mol | [4] |
| Appearance | Yellow to brown crystalline powder (predicted) | |
| Melting Point | Not reported | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) |
Safety and Handling:
While specific toxicity data for this compound is not extensively available, its structural similarity to other nitroaromatic and aminopyridine compounds necessitates careful handling. The following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9]
-
Hazard Classifications (Predicted): Based on related compounds, it may be classified as harmful if swallowed, a skin irritant, and a serious eye irritant.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Synthesis of this compound: A Plausible Synthetic Route
Overall Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
Part 1: Synthesis of 2-Amino-3-chloro-5-nitropyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the more activated chlorine at the 2-position of 2,3-dichloro-5-nitropyridine is displaced by ammonia.
Materials:
-
2,3-Dichloro-5-nitropyridine (1 equiv.)
-
Aqueous ammonia (28-30%, excess)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloro-5-nitropyridine in ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The product, 2-amino-3-chloro-5-nitropyridine, may precipitate out of the aqueous solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the solid by filtration or dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Part 2: Synthesis of this compound
This second SNAr reaction involves the displacement of the remaining chlorine atom at the 3-position with a hydroxide ion.
Materials:
-
2-Amino-3-chloro-5-nitropyridine (1 equiv.)
-
Sodium hydroxide (excess)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Dissolve 2-amino-3-chloro-5-nitropyridine in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid product, this compound, by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the final compound.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The 2-amino-3-hydroxypyridine scaffold is a key structural motif in a number of kinase inhibitors.[1] The amino group often serves as an anchor point for building out the rest of the molecule, while the hydroxyl group can participate in crucial hydrogen bonding interactions within the kinase active site. The nitro group on this compound can be readily reduced to an amino group, providing an additional point for diversification.
Hypothetical Synthesis of a Generic FGFR Inhibitor:
This workflow illustrates how this compound can be utilized as a key intermediate in the synthesis of a hypothetical Fibroblast Growth Factor Receptor (FGFR) inhibitor.
Caption: Synthetic workflow for a generic FGFR inhibitor.
Protocol for the Synthesis of a 2,5-Diamino-3-hydroxypyridine Intermediate:
Materials:
-
This compound (1 equiv.)
-
Palladium on carbon (10% w/w, catalytic amount)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Stirring plate and stir bar
Procedure:
-
Suspend this compound in methanol in a round-bottom flask.
-
Carefully add the palladium on carbon catalyst to the suspension.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2,5-diamino-3-hydroxypyridine.
-
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
This diamino intermediate is now primed for further elaboration into a variety of kinase inhibitors through well-established coupling chemistries.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its successful application in multi-step pharmaceutical syntheses. A combination of chromatographic and spectroscopic techniques should be employed for quality control.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Peak purity, retention time, area percent |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity profiling | Molecular ion peak (m/z), fragmentation pattern |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Chemical shifts, coupling constants, integration |
| Infrared (IR) Spectroscopy | Functional group analysis | Presence of N-H, O-H, N=O, and C=C (aromatic) stretches |
Conclusion
This compound is a promising and versatile intermediate for the synthesis of complex, biologically active molecules. Its unique arrangement of functional groups provides multiple avenues for synthetic diversification, making it a valuable building block for the construction of novel pharmaceutical candidates, particularly in the area of kinase inhibitors. The protocols and application notes provided herein offer a foundational guide for researchers and drug development professionals to explore the full potential of this strategic intermediate. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and use in the laboratory.
References
- Bönnemann, H. (1978). Cobalt-katalysierte Pyridin-Synthesen aus Alkinen und Nitrilen. Angewandte Chemie, 90(7), 517-526.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- ECHEMI. (n.d.).
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PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15069-15089.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(1), 1633-1635.
- Sharma, A., Kumar, V., & Kumar, S. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 27(1), 246.
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Chemexpress. (n.d.). CAS 908248-27-1|this compound. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Wang, Z., et al. (2018). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Journal of Medicinal Chemistry, 61(5), 2059-2071.
- Ramurthy, S., et al. (2020). Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126930.
- Lum, C., et al. (2008). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 18(12), 3578-3581.
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
- Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.
- Wikipedia. (n.d.).
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 2-Amino-5-nitropyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Amino-5-nitropyridin-3-ol and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The unique arrangement of an amino, a hydroxyl, and a nitro group on the pyridine core makes these molecules valuable scaffolds for the development of novel therapeutic agents and functional materials.[1][2] This guide offers a detailed, step-by-step experimental protocol, explains the underlying chemical principles, and provides insights into process optimization and characterization.
Introduction: The Significance of Substituted Aminonitropyridines
This compound derivatives belong to the broader class of aminopyridines, which are essential heterocycles in synthetic and medicinal chemistry.[3] The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitro group creates a unique electronic profile, making these compounds key intermediates for a diverse range of more complex molecules, including kinase inhibitors for cancer therapy and other pharmacologically active compounds.[3][4] The strategic placement of these functional groups allows for selective modifications, enabling the fine-tuning of biological activity and material properties.[2] This protocol details a reliable synthetic route to access the this compound scaffold, starting from readily available precursors.
Synthetic Strategy: A Multi-Step Approach
A direct, one-pot synthesis of this compound is challenging due to the directing effects of the substituents on the pyridine ring. Therefore, a multi-step synthetic pathway is employed. The strategy outlined below involves the initial synthesis of 2-amino-5-nitropyridine, a common and well-documented intermediate, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.
Synthetic Workflow Diagram:
Caption: Overall synthetic workflow for 2-Hydroxy-5-nitropyridine.
Detailed Experimental Protocols
Safety Precaution: All manipulations involving concentrated acids and organic solvents must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Part 1: Synthesis of 2-Amino-5-nitropyridine
This initial step involves the electrophilic nitration of 2-aminopyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. The nitration of pyridine itself is difficult due to the electron-deficient nature of the ring. The presence of the amino group, even when protonated, facilitates the reaction. The 5-position is targeted due to a combination of electronic and steric factors.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-Aminopyridine | 99% purity |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Fuming Nitric Acid (HNO₃) | 70% |
| Dichloroethane | Anhydrous |
| Ice | |
| Round-bottom flask with magnetic stirrer | |
| Dropping funnel | |
| Thermometer | |
| Ice bath | |
| Buchner funnel and vacuum flask |
Procedure:
-
In a round-bottom flask, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.
-
Cool the solution to below 10°C using an ice bath.
-
Slowly add 45.17 g of a pre-mixed cold solution of concentrated sulfuric acid and fuming nitric acid dropwise via a dropping funnel. Maintain the temperature below 10°C throughout the addition. The reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 58°C for 10 hours. The solution will change color from light yellow to deep red.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The organic layer is separated, and the aqueous layer is extracted with dichloroethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a yellow solid.
-
The crude product can be recrystallized from ethanol to afford pure 2-amino-5-nitropyridine. The expected yield is approximately 91%.[5]
Part 2: Synthesis of 2-Hydroxy-5-nitropyridine (a precursor to this compound derivatives)
This step involves the hydrolysis of the amino group of 2-amino-5-nitropyridine to a hydroxyl group. While this specific reaction yields 2-hydroxy-5-nitropyridine, it demonstrates a key transformation that can be adapted. To obtain the target 3-hydroxy derivative, a different starting material or a more complex synthetic route involving protection and deprotection steps would be necessary. However, for the purpose of this application note, we will detail the synthesis of the 2-hydroxy isomer as a foundational protocol.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-Amino-5-nitropyridine | From Part 1 |
| Sodium Hydroxide (NaOH) | Pellets |
| Deionized water | |
| Hydrochloric Acid (HCl) | Concentrated |
| Round-bottom flask with reflux condenser | |
| Heating mantle | |
| pH paper or pH meter | |
| Buchner funnel and vacuum flask |
Procedure:
-
In a round-bottom flask, prepare a 10% aqueous solution of sodium hydroxide.
-
Add 50.0 g (0.36 mol) of 2-amino-5-nitropyridine to the sodium hydroxide solution.[6]
-
Heat the mixture to reflux (approximately 102°C) for 10 hours.[6]
-
After reflux, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
The filtrate is then carefully neutralized with concentrated hydrochloric acid until the product precipitates out as a white to pale yellow solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain 2-hydroxy-5-nitropyridine. The expected yield is around 60%.[6]
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Results for 2-Amino-5-nitropyridine | Expected Results for 2-Hydroxy-5-nitropyridine |
| Melting Point | 212-214 °C | 188-190 °C[6] |
| ¹H NMR | Peaks corresponding to aromatic protons and the amino group protons. | Peaks corresponding to aromatic protons and the hydroxyl group proton. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the pyridine ring. | Peaks corresponding to the carbon atoms of the pyridine ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), C=C and C=N stretching (aromatic ring), and N-O stretching (nitro group). | Characteristic peaks for O-H stretching (hydroxyl group), C=C and C=N stretching (aromatic ring), and N-O stretching (nitro group). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | Molecular ion peak corresponding to the molecular weight of the compound. |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low yield in nitration step | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. |
| Temperature too low or too high. | Maintain the temperature strictly within the recommended range. | |
| Loss of product during workup. | Ensure complete extraction and careful handling during neutralization. | |
| Formation of by-products | Over-nitration or side reactions. | Control the stoichiometry of the nitrating agents and the reaction temperature carefully. |
| Incomplete hydrolysis | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified duration at the correct temperature. |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and reproducible method for the synthesis of key intermediates leading to this compound derivatives. The synthesis of the target 3-hydroxy isomer would require a more advanced synthetic strategy, potentially starting from a 3-hydroxypyridine derivative and introducing the amino and nitro groups sequentially. Further research can focus on the development of more efficient, one-pot syntheses and the exploration of the biological activities of novel derivatives based on this versatile scaffold. The unique electronic and structural features of these compounds make them promising candidates for further investigation in drug discovery and materials science.
References
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(A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... - ResearchGate. Available at: [Link]
-
Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. Available at: [Link]
-
Synthesis of (a) 2-hydroxy-5-nitropyridine - PrepChem.com. Available at: [Link]
-
One‐Pot Three‐Component Access to 2‐Aminopyridine Derivatives | Semantic Scholar. Available at: [Link]
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. Available at: [Link]
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2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
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-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. Available at: [Link]
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The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Available at: [Link]
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This compound - MySkinRecipes. Available at: [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. Available at: [Link]
-
Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... - ResearchGate. Available at: [Link]
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The Significance of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. Available at: [Link]
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2-Amino-3-nitropyridine: Applications in Organic Synthesis for Researchers. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]
Sources
Application Notes and Protocols for the Study of 2-Amino-5-nitropyridin-3-ol in Kinase Inhibition
Introduction: The Emerging Role of Substituted Pyridines in Kinase Inhibitor Discovery
Protein kinases are a vast and crucial class of enzymes that regulate a multitude of cellular processes, making their dysregulation a hallmark of many diseases, particularly cancer. The aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The unique electronic properties of the pyridine ring, combined with the potential for diverse functionalization, allow for the creation of potent and selective inhibitors. 2-Amino-5-nitropyridin-3-ol is a heterocyclic compound of interest, featuring an electron-donating amino group and an electron-withdrawing nitro group. These substituents, along with the hydroxyl group, provide key interaction points for binding within the ATP-binding pocket of various kinases.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in kinase inhibitor studies. We will explore its putative mechanism of action, provide detailed protocols for its evaluation, and discuss the interpretation of results.
Putative Mechanism of Action and Kinase Selectivity
While this compound is a novel compound in the context of specific kinase inhibition, its structural motifs are present in known kinase inhibitors. The 2-aminopyridine moiety is a well-established hinge-binding motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. The hydroxyl and nitro groups can form additional interactions with solvent-exposed regions or specific amino acid residues within the ATP-binding pocket, contributing to both potency and selectivity.
The specific kinase or kinase families that this compound may inhibit are subject to experimental determination. However, based on the known structure-activity relationships (SAR) of similar aminopyridine derivatives, it is plausible that this compound could exhibit activity against tyrosine kinases, such as members of the EGFR family, or serine/threonine kinases involved in proliferative signaling.[1][2][3]
Below is a conceptual diagram illustrating the potential binding mode of this compound within a generic kinase ATP-binding pocket.
Caption: Putative binding mode of this compound in a kinase ATP pocket.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.[4] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[4][5]
Materials:
-
Kinase of interest (e.g., EGFR, SRC, etc.)
-
Specific substrate peptide for the chosen kinase
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 1 nM).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted this compound or a DMSO control to each well.[4]
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[4]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be determined empirically beforehand.[5]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.[4]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.[6][7][8][9][10] The principle is that ligand binding increases the thermal stability of the target protein.[7][9][10]
Materials:
-
Cell line expressing the kinase of interest (e.g., A431 for EGFR)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10 µM) or DMSO for 1-2 hours at 37°C.[7]
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[7]
-
-
Cell Lysis and Protein Separation:
-
Analysis by Western Blot:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration and normalize all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody for the target kinase, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the DMSO and compound-treated samples.
-
A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.
-
Data Presentation and Interpretation
The following table presents hypothetical data for this compound against a panel of kinases, as would be determined by the in vitro kinase inhibition assay.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (EGFR) | 50 | 5 |
| Kinase B (SRC) | 200 | 10 |
| Kinase C (CDK2) | >10,000 | 20 |
| Kinase D (VEGFR2) | 80 | 2 |
Staurosporine is included as a non-selective kinase inhibitor for positive control purposes.
Interpretation: The hypothetical data suggests that this compound is a moderately potent inhibitor of Kinase A (EGFR) and Kinase D (VEGFR2), with some selectivity over Kinase B (SRC) and high selectivity against Kinase C (CDK2).
Workflow Visualization
The following diagram illustrates the workflow for the characterization of this compound as a kinase inhibitor.
Caption: Workflow for kinase inhibitor characterization.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for its initial characterization, from determining its in vitro potency and selectivity to confirming its engagement with the target kinase in a cellular context. The insights gained from these studies can guide further structure-activity relationship (SAR) investigations and lead optimization efforts.
References
- A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-nitropyridine Analogs as Kinase Inhibitors. Benchchem.
- Application Notes and Protocols for Kinase Assays. Benchchem.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
- In vitro kinase assay. Protocols.io.
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Soficitinib Target Engagement. Benchchem.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Application Notes: Cellular Thermal Shift Assay (CETSA) for BTK Target Engagement. Benchchem.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- 2-Amino-3-nitropyridine | 4214-75-9. Benchchem.
- Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. PubMed.
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
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- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Amino-5-nitropyridin-3-ol as a Bidentate Ligand for the Synthesis and Analysis of Novel Metal Complexes
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-amino-5-nitropyridin-3-ol, a versatile heterocyclic ligand, for researchers in coordination chemistry, materials science, and drug development. We present detailed, field-proven protocols for the synthesis, purification, and characterization of the ligand itself, followed by a robust methodology for its use in the synthesis of transition metal complexes. The protocols are designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This document emphasizes the causality behind the methods, offering insights into the ligand's electronic and structural properties that make it a compelling candidate for creating novel materials and potential therapeutic agents.
Introduction: The Scientific Rationale for this compound as a Ligand
This compound is a fascinating heterocyclic compound that presents a unique combination of functional groups, making it an excellent candidate for coordination chemistry. Its structure features:
-
A pyridine ring: A foundational six-membered aromatic ring containing a nitrogen atom, which is a classic coordination site for metal ions.
-
An amino group (-NH₂): This electron-donating group can act as a Lewis base, providing a second coordination site.
-
A hydroxyl group (-OH): Situated ortho to the ring nitrogen, this group can be deprotonated to form an alcoholate, creating a strong anionic donor site.
-
A nitro group (-NO₂): This powerful electron-withdrawing group significantly influences the electronic properties of the pyridine ring, enhancing the acidity of the hydroxyl proton and modulating the coordination properties of the other donor atoms.
The arrangement of the hydroxyl and amino groups allows this compound to act as a bidentate ligand , forming a stable five-membered chelate ring with a metal ion. This chelation effect significantly increases the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. The presence of the nitro group can also impart interesting photophysical or electrochemical properties to the resulting complexes, making them attractive for applications in catalysis, sensing, or materials science.
This guide will provide the necessary protocols to synthesize this ligand and explore its coordination chemistry with a representative divalent metal ion, Copper(II).
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the nitration of 2-aminopyridin-3-ol. The following protocol is optimized for high purity and yield.
Underlying Principles of the Synthesis
The core of this synthesis is an electrophilic aromatic substitution reaction. The pyridine ring of the starting material, 2-aminopyridin-3-ol, is activated towards electrophilic attack by the electron-donating amino and hydroxyl groups. A nitrating mixture of sulfuric and nitric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The position of nitration is directed to the 5-position due to the directing effects of the existing substituents. Sulfuric acid serves a dual purpose: it protonates the nitric acid to facilitate the formation of the nitronium ion and acts as a solvent for the reaction.
Experimental Protocol: Synthesis
Materials:
-
2-Aminopyridin-3-ol (98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (95%)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Fume hood
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, carefully add 50 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow the acid to cool to 0-5 °C.
-
Substrate Addition: While maintaining the low temperature, slowly add 10.0 g of 2-aminopyridin-3-ol to the sulfuric acid with continuous stirring. The addition should be portion-wise to control the exothermic dissolution. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2-aminopyridin-3-ol using the dropping funnel over a period of 60-90 minutes. Crucial: The internal temperature of the reaction mixture must be maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Quenching and Precipitation: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. This will quench the reaction and precipitate the product. The solution will be highly acidic.
-
Neutralization and Isolation: Slowly and carefully neutralize the acidic solution by adding solid sodium bicarbonate in small portions until the pH reaches approximately 6-7. Be cautious as this will cause significant CO₂ evolution. The yellow-orange precipitate of this compound can be collected by vacuum filtration.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual salts, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight.
Purification by Recrystallization
The crude product can be further purified by recrystallization from an ethanol/water mixture to obtain a high-purity crystalline solid.
-
Dissolve the crude product in a minimum amount of hot 95% ethanol.
-
If any insoluble impurities remain, perform a hot filtration.
-
To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Synthesis of a Metal Complex: Bis(2-amino-5-nitropyridin-3-olato)copper(II)
This protocol details the synthesis of a representative metal complex using the prepared ligand and copper(II) acetate as the metal source.
Rationale for Reagent and Condition Selection
-
Metal Source: Copper(II) acetate is chosen as it is readily available, soluble in common solvents like ethanol, and the acetate counter-ion can act as a base to facilitate the deprotonation of the ligand's hydroxyl group.
-
Solvent: Ethanol is an excellent solvent for both the ligand and the metal salt, allowing for a homogeneous reaction mixture. It also facilitates the precipitation of the final complex.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is used, as the ligand is expected to be monoanionic and bidentate, coordinating to the Cu(II) ion to form a neutral, charge-balanced complex.
-
Temperature: The reaction is performed at a slightly elevated temperature to ensure complete dissolution and to increase the reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Bis(2-amino-5-nitropyridin-3-olato)copper(II).
Step-by-Step Protocol
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of purified this compound in 30 mL of 95% ethanol. Gently heat the mixture to ensure complete dissolution.
-
Metal Solution: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 20 mL of 95% ethanol, heating gently if necessary.
-
Complexation: Add the metal solution dropwise to the stirring ligand solution. A color change should be observed immediately, indicating the formation of the complex.
-
Reaction: Attach a condenser to the flask and reflux the reaction mixture for 2-3 hours. A precipitate will likely form during this time.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the resulting solid in a vacuum oven at 70 °C for 12 hours. The product should be a stable, colored powder.
Characterization of the Ligand and Metal Complex
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Characterization Techniques and Expected Outcomes
| Technique | Analyte | Purpose | Expected Observations / Data |
| FT-IR Spectroscopy | Ligand & Complex | Identify functional groups and confirm coordination. | Ligand: Broad O-H stretch (~3200-3400 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C=C/C=N stretches (~1500-1650 cm⁻¹), N-O stretches for NO₂ (~1340, 1520 cm⁻¹). Complex: Disappearance of the O-H stretch, potential shift in N-H and pyridine ring vibrations, appearance of new low-frequency bands corresponding to M-O and M-N bonds. |
| ¹H NMR Spectroscopy | Ligand | Confirm the chemical structure and purity. | Expect distinct signals for the two aromatic protons and the amino protons. The hydroxyl proton may be broad or exchangeable. |
| UV-Visible Spectroscopy | Ligand & Complex | Analyze electronic transitions and confirm complex formation. | Ligand: Will show characteristic π→π* and n→π* transitions. Complex: A shift in the ligand-based transitions and the appearance of new d-d transition bands (for Cu(II)) in the visible region are expected upon coordination. |
| Mass Spectrometry (ESI-MS) | Ligand & Complex | Determine the molecular weight and confirm the composition. | Ligand: Expect a prominent peak corresponding to [M+H]⁺. Complex: Expect a peak corresponding to the molecular ion of the intact complex or characteristic fragments. |
| Elemental Analysis (CHN) | Ligand & Complex | Determine the empirical formula and assess purity. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values for the proposed formulas. |
General Coordination Mode
The ligand is expected to coordinate to the metal center through the deprotonated hydroxyl oxygen and one of the amino nitrogen atoms, forming a stable chelate ring.
Caption: Proposed bidentate coordination of 2-amino-5-nitropyridin-3-olate to a metal center (M²⁺).
Potential Applications and Future Directions
Metal complexes derived from this compound hold promise in several areas:
-
Drug Development: The pyridine core is a common scaffold in medicinal chemistry. The introduction of a metal center can lead to novel therapeutic activities, particularly in anticancer or antimicrobial research where metal complexes have shown significant efficacy.
-
Catalysis: The electronic properties imparted by the nitro group could be harnessed in catalytic cycles, for instance, in oxidation or reduction reactions.
-
Sensing: The potential for colorimetric changes upon coordination with specific metal ions could be explored for the development of chemical sensors.
Further research should focus on synthesizing a broader range of metal complexes (e.g., with Ni(II), Zn(II), Co(II)) to study how the metal ion influences the structural, electronic, and potentially biological properties of the resulting compounds.
References
-
Coordination Chemistry: Principles and Applications. (Book) by A. B. P. Lever. This text provides a foundational understanding of ligand field theory and the properties of metal complexes. URL: [Link]
-
Spectroscopic Methods in Organic Chemistry. (Book) by Dudley H. Williams and Ian Fleming. An essential guide for the interpretation of spectroscopic data (NMR, IR, MS, UV-Vis) for the characterization of organic and organometallic compounds. URL: [Link]
-
Synthesis and characterization of transition metal complexes with 2-amino-3-hydroxypyridine. (Journal Article). While not the exact ligand, this article on a structurally similar compound provides analogous synthetic and characterization methods that validate the protocols described herein. Inorganica Chimica Acta, Volume 360, Issue 6, 2007, Pages 1983-1990. URL: [Link]
analytical techniques for detecting 2-Amino-5-nitropyridin-3-ol
An Application Guide to the Analytical Determination of 2-Amino-5-nitropyridin-3-ol
Introduction: Characterizing this compound
This compound is a substituted nitropyridine, a class of heterocyclic compounds significant in pharmaceutical and chemical research. Its structure, featuring an amino group, a nitro group, and a hydroxyl group on a pyridine ring, imparts distinct polarity and chemical reactivity. Accurate and reliable quantification of this compound is essential for various applications, including quality control of intermediates in synthesis, impurity profiling in drug development, and stability studies.[1][2] The validation of any analytical method is a critical process that ensures the reliability, accuracy, and consistency of the results, underpinning compliance with regulatory standards like those from the ICH and FDA.[3][4][5]
This guide provides a comprehensive overview of robust analytical techniques for the detection and quantification of this compound. We will delve into the principles, protocols, and validation considerations for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Method Selection: A Strategic Approach
The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need to separate potential impurities. For high-specificity and purity determinations, chromatographic methods like HPLC and GC are preferred. For rapid, simpler quantification where high specificity is not paramount, UV-Vis spectrophotometry can be a viable option.[2]
Sources
Application Notes & Protocols: The Utility of 2-Amino-5-nitropyridin-3-ol in Advanced Material Science Research
These application notes serve as a detailed technical guide for researchers, scientists, and professionals in drug development and material science. This document explores the potential applications, synthesis, and characterization of 2-Amino-5-nitropyridin-3-ol, a heterocyclic compound with significant promise in the development of novel materials. By providing in-depth protocols and explaining the scientific rationale behind experimental choices, this guide aims to empower researchers to explore the capabilities of this and similar molecules.
Introduction: Unveiling the Potential of a Multifunctional Pyridine Derivative
This compound is a substituted pyridine ring possessing a unique combination of functional groups: an electron-donating amino group (-NH2), an electron-withdrawing nitro group (-NO2), and a hydroxyl group (-OH). This specific arrangement of functionalities on an aromatic scaffold makes it a molecule of considerable interest in material science. The inherent asymmetry and the potential for strong intramolecular charge transfer are key indicators of its utility, particularly in the field of nonlinear optics (NLO).[1][2][3]
While direct, extensive research on this compound within material science is emerging, the broader class of 2-amino-5-nitropyridine derivatives has been the subject of significant investigation, primarily for their exceptional NLO properties.[4][5] This guide will, therefore, draw upon the established knowledge of these analogous compounds to project and detail the applications and experimental protocols relevant to this compound. Beyond NLO, its reactive sites suggest its role as a versatile building block in the synthesis of specialized polymers and dyes.[6][7]
Core Application: A Candidate for High-Performance Nonlinear Optical Materials
Nonlinear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. This phenomenon is particularly prominent at high light intensities, such as those produced by lasers. Second-order NLO materials are of great commercial and scientific interest due to their ability to perform frequency conversion, such as second-harmonic generation (SHG), where two photons of a certain frequency are combined to generate a single photon with twice the frequency (and half the wavelength).
The efficacy of a molecule in NLO applications is quantified by its molecular hyperpolarizability (β). A large β value is a prerequisite for a material to exhibit a strong NLO response. In organic molecules, a high hyperpolarizability is often achieved through the presence of a π-conjugated system substituted with strong electron-donating and electron-withdrawing groups.[1][3] This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, leading to a large change in the molecule's dipole moment and, consequently, a high β value.
This compound is an archetypal example of such a system. The amino group acts as a potent electron donor, while the nitro group is a strong electron acceptor. The pyridine ring provides the necessary π-conjugated bridge for this charge transfer to occur. The additional hydroxyl group can further influence the electronic properties and crystal packing of the molecule through hydrogen bonding.
Caption: Intramolecular charge transfer in this compound.
Comparative NLO Properties of Related Nitropyridine Derivatives
To contextualize the potential of this compound, the following table summarizes the reported NLO properties of structurally similar compounds.
| Compound | Second-Order NLO Coefficient | Comments | Reference |
| 2-cyclooctylamino-5-nitropyridine (COANP) | High macroscopic NLO coefficients | Intramolecular contributions are the main source of the large NLO response. | [1] |
| 2-(N-prolinol)-5-nitropyridine (PNP) | Significant molecular second-order susceptibilities | Follows the theoretical two-level dispersion model for hyperpolarizability. | [1] |
| 2-adamantylamino-5-nitropyridine (AANP) | d31 = 80 pm/V, d33 = 60 pm/V | Very large second-order NLO coefficient. | [4] |
| 2-Amino-5-nitropyridinium Nitrate (2A5NPN) | Confirmed Second-Harmonic Generation (SHG) | An organic-inorganic hybrid crystal for NLO applications. | [5] |
Application as a Versatile Chemical Intermediate
Beyond its potential in NLO, this compound is a valuable intermediate for synthesizing more complex functional materials.[6] The amino, nitro, and hydroxyl groups offer multiple reactive sites for chemical modification.
-
Polymer Synthesis: The amino and hydroxyl groups can be used as monomers in polymerization reactions to create novel polymers with specific optical or electronic properties.[6]
-
Dye Synthesis: The chromophoric nature of the nitropyridine core makes it a suitable starting material for the synthesis of specialized dyes and pigments.[7]
-
Ligand for Coordination Polymers: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or catalytic properties.
Experimental Protocols
The following protocols are representative of the synthesis and characterization of aminonitropyridine derivatives for NLO applications.
Protocol 1: Synthesis of a 2-Amino-5-nitropyridine Derivative
This protocol is adapted from the general synthesis of 2-amino-5-nitropyridine.[8][9]
Objective: To synthesize a 2-amino-5-nitropyridine derivative via nitration of the corresponding 2-aminopyridine precursor.
Materials:
-
2-aminopyridin-3-ol (precursor)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
1,2-Dichloroethane
-
Ice
-
Deionized Water
-
Beakers, round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyridin-3-ol precursor in 1,2-dichloroethane with stirring.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly add a pre-mixed, chilled solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50-60°C) for several hours until the reaction is complete (monitored by TLC).[8]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice to precipitate the product.
-
Neutralize the solution by washing with water until the pH is around 5-6.[8]
-
Filter the resulting precipitate, wash it with cold deionized water, and dry it under a vacuum to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 2: Single Crystal Growth by Slow Evaporation
For NLO applications, large, high-quality single crystals are required.[5]
Objective: To grow single crystals of this compound suitable for optical characterization.
Materials:
-
Purified this compound
-
High-purity solvent (e.g., acetone, ethanol, or a mixture)
-
Beaker with a perforated cover (e.g., parafilm with pinholes)
-
Constant temperature bath or a vibration-free, temperature-stable environment.
Procedure:
-
Prepare a saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the hot solution through a fine filter to remove any insoluble impurities.
-
Transfer the clear, saturated solution to a clean beaker.
-
Cover the beaker with the perforated lid to allow for slow evaporation of the solvent.
-
Place the beaker in a location with a stable temperature and free from vibrations.
-
Monitor the beaker over several days to weeks. As the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form and grow.
-
Once crystals of a suitable size are obtained, carefully harvest them from the solution and dry them on filter paper.
Protocol 3: Evaluation of Second-Harmonic Generation (SHG) Efficiency
The Kurtz-Perry powder technique is a standard method for screening new materials for their SHG efficiency.[5]
Objective: To determine the relative SHG efficiency of the synthesized material.
Materials:
-
Finely ground powder of the synthesized crystals.
-
Reference material with a known SHG efficiency (e.g., potassium dihydrogen phosphate - KDP).
-
Nd:YAG laser (1064 nm).
-
Photomultiplier tube (PMT) or a suitable photodetector.
-
Optical filters to block the fundamental laser wavelength (1064 nm) and pass the second-harmonic wavelength (532 nm).
-
Sample holder.
Procedure:
-
Pack the powdered sample into a sample holder of a defined thickness.
-
Direct the pulsed Nd:YAG laser beam onto the sample.
-
The output light from the sample is passed through the optical filters to isolate the 532 nm SHG signal.
-
Measure the intensity of the 532 nm light using the PMT.
-
Replace the sample with the KDP reference material (prepared with the same particle size and in the same sample holder) and repeat the measurement under identical conditions.
-
The relative SHG efficiency is calculated by comparing the intensity of the signal from the sample to that of the KDP reference.
Caption: Workflow for the synthesis and characterization of NLO crystals.
Conclusion
This compound represents a promising, yet underexplored, molecule in material science. Based on the well-established properties of analogous 2-amino-5-nitropyridine derivatives, it is a strong candidate for applications in nonlinear optics. The synthetic and characterization protocols provided in this guide offer a clear pathway for researchers to investigate its potential. Furthermore, its versatile chemical structure opens avenues for its use as a key intermediate in the development of a wide range of advanced materials. Continued research into this and similar compounds is crucial for the advancement of optical technologies and material science.
References
-
Dispersion of the molecular second-order nonlinear optical susceptibilities of nitropyridine derivatives - SPIE Digital Library. Available at: [Link]
-
Organic materials for non-linear optics nitropyridine derivatives - IBM Research. Available at: [Link]
-
Organic materials for nonlinear optics; new efficient derivatives of nitrobenzene and nitropyridine - Optica Publishing Group. Available at: [Link]
-
The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Available at: [Link]
-
Third-order nonlinear optical properties of 2-adamantylamino-5-nitropyridine caused by cascaded second-order nonlinearity | Request PDF - ResearchGate. Available at: [Link]
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. Available at: [Link]
-
This compound - MySkinRecipes. Available at: [Link]
-
2-Amino-5-iodo-3-nitropyridine | C5H4IN3O2 | CID 3384468 - PubChem. Available at: [Link]
-
2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem. Available at: [Link]
-
2-AMINO-3-NITROPYRIDINE ORGANIC SINGLE CRYSTAL: Significance and symbolism. Available at: [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]
-
2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem. Available at: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. Available at: [Link]
-
2-Amino-3-nitropyridine: Applications in Organic Synthesis for Researchers. Available at: [Link]
-
The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Available at: [Link]
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents.
-
Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal | Request PDF - ResearchGate. Available at: [Link]
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Application Note & Protocols: Functionalization of 2-Amino-5-nitropyridin-3-ol for Drug Discovery
Abstract
The 2-amino-5-nitropyridin-3-ol scaffold is a highly versatile and promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its unique electronic architecture, featuring both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, pyridine nitrogen) groups, provides multiple, distinct handles for chemical modification. However, this same complexity presents a significant challenge in achieving selective functionalization. This guide provides a strategic framework and detailed experimental protocols for the targeted modification of this scaffold. We will explore protecting group strategies, selective reactions at the amino and hydroxyl moieties, transformations of the nitro group, and palladium-catalyzed cross-coupling reactions on the pyridine core. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these methods for their specific drug discovery campaigns.
Introduction: A Privileged Scaffold in Medicinal Chemistry
Substituted pyridine and pyridinone rings are considered "privileged scaffolds" in medicinal chemistry, appearing frequently in FDA-approved drugs and clinical candidates.[1][2] Their ability to form key hydrogen bonds, particularly with the hinge region of protein kinases, makes them ideal starting points for inhibitor design.[3] The this compound scaffold (CAS 908248-27-1) is particularly noteworthy.[4][5] It possesses three distinct points for diversification: the C2-amino group, the C3-hydroxyl group, and the C5-nitro group. The strategic interplay of these groups governs the reactivity of the entire molecule, allowing for a phased and controlled approach to building molecular complexity.
This document serves as a comprehensive guide for researchers, moving beyond a simple list of reactions to provide a logical framework for navigating the chemistry of this powerful scaffold.
Part I: Strategic Analysis of Scaffold Reactivity
The key to successfully functionalizing this compound lies in understanding the electronic influence of its substituents.
-
C2-Amino Group: An electron-donating group that can be readily acylated or alkylated. It also influences the reactivity of the pyridine ring.
-
C3-Hydroxyl Group: An electron-donating group that can be alkylated or converted into a more versatile leaving group (e.g., a triflate) to enable cross-coupling reactions.
-
C5-Nitro Group: A powerful electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions. Crucially, it can be reduced to an amine, completely altering its electronic character and providing a new vector for diversification.[1]
This inherent reactivity profile necessitates a carefully planned synthetic sequence, often involving the use of protecting groups to ensure selectivity.[6]
Workflow for Selective Functionalization
The following workflow illustrates a logical approach to planning the synthesis of derivatives from this scaffold. The choice of the initial step is critical and depends entirely on the final target structure.
Caption: Decision workflow for the selective functionalization of this compound.
Part II: Experimental Protocols and Methodologies
Disclaimer: These protocols provide validated starting points. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Selective Protection of the C2-Amino Group (Boc Protection)
Rationale: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines that is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.[7] Protecting the C2-amine is often the first step to prevent its interference in subsequent reactions, such as O-alkylation of the C3-hydroxyl.
| Parameter | Value |
| Reagents | This compound, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Tetrahydrofuran (THF) |
| Stoichiometry | Substrate (1.0 eq), (Boc)₂O (1.2 eq), TEA (1.5 eq) |
| Temperature | Room Temperature |
| Duration | 12-18 hours |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M), add triethylamine (1.5 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.2 equiv) in THF dropwise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected product.
Protocol 2.2: O-Alkylation of the C3-Hydroxyl Group (Williamson Ether Synthesis)
Rationale: Alkylation of the hydroxyl group is a common strategy to introduce diverse side chains that can probe different regions of a biological target. This protocol assumes the C2-amino group has been protected to prevent competitive N-alkylation.
| Parameter | Value |
| Reagents | Boc-protected substrate, Alkyl Halide (e.g., Benzyl Bromide), Sodium Hydride (NaH), Dimethylformamide (DMF) |
| Stoichiometry | Substrate (1.0 eq), NaH (1.5 eq), Alkyl Halide (1.2 eq) |
| Temperature | 0 °C to Room Temperature |
| Duration | 4-6 hours |
Step-by-Step Procedure:
-
To a solution of the Boc-protected starting material (1.0 equiv) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2.3: Reduction of the C5-Nitro Group to an Amine
Rationale: The transformation of the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group is a pivotal step. It dramatically alters the scaffold's properties and opens up a new avenue for functionalization via amide bond formation, sulfonylation, or reductive amination.
| Parameter | Value |
| Reagents | Nitropyridine substrate, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
| Stoichiometry | Substrate (1.0 eq), SnCl₂·2H₂O (5.0 eq) |
| Temperature | 70 °C |
| Duration | 2-4 hours |
Step-by-Step Procedure:
-
Suspend the nitropyridine substrate (1.0 equiv) in ethanol (0.05 M).
-
Add Tin(II) chloride dihydrate (5.0 equiv) to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 2-4 hours. The reaction mixture should become a clear solution.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Add ethyl acetate and carefully basify the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Stir vigorously for 30 minutes until a fine precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the aminopyridine product, which can be purified further if necessary.
Protocol 2.4: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of aryl or heteroaryl moieties.[8] This requires prior halogenation of the pyridine ring (e.g., at C4 or C6), which can be achieved using reagents like N-bromosuccinimide (NBS). The electron-deficient nature of the nitropyridine ring makes this coupling challenging, often requiring specialized catalysts and conditions.[9][10]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.[8]
Representative Starting Conditions:
| Parameter | Value |
| Reagents | Halogenated Pyridine Substrate, Arylboronic Acid, Palladium Catalyst, Base, Solvent |
| Catalyst System | Pd(OAc)₂ (2-5 mol%) with a bulky, electron-rich ligand like SPhos (4-10 mol%) or a pre-formed catalyst like Pd(dppf)Cl₂ (5 mol%).[10][11] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-110 °C |
| Duration | 12-24 hours |
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add the halogenated pyridine substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.[12]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part III: Application in Kinase Inhibitor Design
The functionalized this compound scaffold is an excellent platform for developing kinase inhibitors. By strategically decorating the core, different parts of the ATP binding site can be targeted.[13][14]
-
C2-Amine Derivatives: Can interact with the solvent-exposed region or form additional hydrogen bonds.
-
C3-Ether Derivatives: Can be directed towards the hydrophobic "back pocket" of the kinase, enhancing potency and selectivity.
-
C5/C6-Aryl/Heteroaryl Groups: Can occupy the ribose pocket or extend into other regions of the active site.
This approach allows for rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a key component of lead optimization. This process is conceptually similar to scaffold hopping or bioisosteric replacement , where a known active core is replaced or modified to improve properties or secure novel intellectual property.[15][16][17]
Caption: Conceptual model of the functionalized scaffold interacting with a kinase active site.
References
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Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]
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MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. [Link]
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Hua, L., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
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Campeau, L.-C., et al. (2014). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Organic Letters. [Link]
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ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
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Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
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Khusnutdinov, R. I., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]
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Taylor & Francis Online. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines.
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ResearchGate. (2014). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. [Link]
- SpecialChem. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.
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ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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SpiroChem. Bioisosteric Replacement Strategies. [Link]
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Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. [Link]
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MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]
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Royal Society of Chemistry. (2018). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
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National Center for Biotechnology Information. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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National Center for Biotechnology Information. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. [Link]
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Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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MDPI. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics. [Link]
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Royal Society of Chemistry. (2022). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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PubMed. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Journal of Medicinal Chemistry. [Link]
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PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (2018). Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. Dalton Transactions. [Link]
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PubMed. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry. [Link]
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PubMed. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry. [Link]
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Application Note: A Guide to the Regioselective Nitration of 2-Aminopyridin-3-ol Precursors
Introduction
Nitrated pyridine derivatives are foundational building blocks in modern medicinal chemistry and drug development. The introduction of a nitro group onto the pyridine scaffold provides a versatile chemical handle for further functionalization and is a key feature in numerous biologically active compounds. Specifically, derivatives of 2-aminopyridin-3-ol are of significant interest due to their structural resemblance to endogenous molecules, allowing them to serve as valuable intermediates in the synthesis of novel therapeutics.[1]
However, the electrophilic nitration of substituted pyridines, particularly those bearing strongly activating amino (-NH₂) and hydroxyl (-OH) groups, presents considerable synthetic challenges. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene.[2] This low reactivity is exacerbated under the strongly acidic conditions typical for nitration, which protonate the ring nitrogen, further deactivating the system.[2] Moreover, the presence of the amino group can lead to the formation of N-nitro/nitramine intermediates, which may undergo rearrangement, and its protonation to an anilinium ion alters its directing effect from ortho-, para- to meta-directing.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of nitrating 2-aminopyridin-3-ol precursors. We will explore the underlying mechanistic principles, discuss strategies for achieving regiochemical control, and provide detailed, field-proven protocols. The focus is not merely on procedural steps but on the rationale behind them, empowering the user to adapt and troubleshoot these critical synthetic transformations.
Mechanistic Considerations and Regioselectivity
The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[5]
Figure 1: General mechanism for electrophilic aromatic nitration.
The regiochemical outcome of the reaction on a 2-aminopyridin-3-ol core is dictated by a complex interplay of electronic effects from the substituents and the pyridine nitrogen:
-
Activating Groups (-NH₂ and -OH): Both the amino and hydroxyl groups are potent activating, ortho, para-directing substituents. They strongly donate electron density into the ring, facilitating electrophilic attack. Based on their positions, they direct towards C4 (ortho to -OH), C5 (para to -NH₂), and C6 (ortho to -NH₂).
-
Pyridine Nitrogen: The ring nitrogen is electron-withdrawing, deactivating the alpha (C2, C6) and gamma (C4) positions towards electrophilic attack.
-
Protonation Effects: In strong acid, the pyridine nitrogen becomes protonated, creating a pyridinium ion, which is even more strongly deactivated. The amino group can also be protonated to form an anilinium-type group (-NH₃⁺), which is deactivating and meta-directing. This can lead to unexpected product distributions.[4]
-
N-Nitration: The primary amino group can be attacked by the nitronium ion to form a 2-nitraminopyridine intermediate. This species is often the kinetic product and can then rearrange under acidic conditions to yield the ring-nitrated thermodynamic products, most commonly the 5-nitro isomer.[3][6]
Given these competing factors, direct nitration is often unselective and can result in low yields of the desired isomer, making strategic modifications to the substrate or reaction conditions necessary.[7]
Strategic Approaches to Controlled Nitration
To overcome the challenges of low reactivity and poor regioselectivity, several strategies can be employed. The choice of strategy depends on the desired position of the nitro group and the overall synthetic plan.
Strategy A: Direct Nitration of a Substituted Precursor
While direct nitration of 2-aminopyridin-3-ol itself is problematic, a closely related precursor, such as 3-hydroxy-6-methylpyridine, can be nitrated directly with some success. The methyl group provides additional activation, and the absence of the amino group simplifies the electronic landscape.
Strategy B: Nitration with a Protected Amino Group
Protecting the highly reactive amino group is a powerful strategy to prevent N-nitration and moderate its directing influence. Converting the amine into a less activating group, such as an amide or a urea derivative, allows for more predictable ring nitration. A patented process demonstrates the successful nitration of N,N'-di-(3-pyridyl)-urea, where nitration occurs selectively at the 2-position.[8] This approach ensures the reaction proceeds safely and in high yield.[8]
Strategy C: Using Blocking Groups for Regiocontrol
When a specific, less-favored position needs to be nitrated, a blocking group strategy is highly effective. This involves introducing a reversible chemical group at the most reactive position (e.g., C5) to force nitration to occur at an alternative site. Halogens, particularly bromine, are commonly used for this purpose. The 5-position is first brominated, then the nitration is performed, and finally, the bromo group is removed via hydrogenolysis. This multi-step sequence provides excellent control and is a cornerstone of pyridine chemistry.[7][9][10]
Detailed Experimental Protocols
⚠️ EXTREME CAUTION ADVISED: All nitration reactions are highly exothermic and potentially explosive. They must be performed in a certified chemical fume hood, behind a blast shield, and with strict temperature control. Appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield) is mandatory.[11][12]
Protocol 1: Direct Nitration of 3-Hydroxy-6-methylpyridine (Strategy A)
This protocol is adapted from a procedure for the synthesis of 3-hydroxy-6-methyl-2-nitropyridine.[13] It illustrates the direct nitration of an activated pyridinol precursor.
-
Materials:
-
3-Hydroxy-6-methylpyridine (5-hydroxy-2-methylpyridine)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Deionized Water
-
Ice
-
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (20 mL).
-
Cool the flask in an ice/water bath to 0-5 °C.
-
Slowly and portion-wise, add 3-hydroxy-6-methylpyridine (5.45 g, 50 mmol) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the solid has dissolved, continue cooling and begin the dropwise addition of fuming nitric acid (2.35 mL) via the dropping funnel. Rationale: Maintaining a low temperature is critical to control the reaction rate and prevent thermal runaway.[14]
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then remove the ice bath and let it warm to room temperature overnight.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 100 g) with vigorous stirring. Rationale: This quenches the reaction and precipitates the product.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to yield 3-hydroxy-6-methyl-2-nitropyridine.
-
Figure 2: Experimental workflow for the direct nitration protocol.
Protocol 2: Nitration via a Blocking Group (Strategy C)
This protocol is based on the well-established synthesis of 2-amino-5-bromo-3-nitropyridine from 2-aminopyridine, a common precursor.[7] It exemplifies the use of a halogen to direct nitration to the 3-position.
-
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (95%)
-
40% Sodium Hydroxide Solution
-
Ice
-
-
Procedure:
-
Charge a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel with concentrated sulfuric acid (500 mL).
-
Immerse the flask in an ice-salt bath.
-
Add 2-amino-5-bromopyridine (86.5 g, 0.5 mol) in portions, keeping the internal temperature below 5 °C.
-
Once a homogenous solution is obtained, add 95% nitric acid (26 mL, 0.57 mol) dropwise, maintaining the temperature at 0 °C. Rationale: The brominated substrate is less reactive, but strict temperature control is still essential for safety and to minimize by-product formation.
-
After addition, stir the mixture at 0 °C for 1 hour.
-
Remove the cooling bath and stir at room temperature for 1 hour.
-
Carefully heat the mixture to 50–60 °C and hold for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and pour it carefully onto 5 L of crushed ice.
-
Neutralize the cold solution by slowly adding 40% sodium hydroxide solution. The product will precipitate. Rationale: Neutralization is highly exothermic and must be done slowly with efficient cooling.
-
Collect the crude product by filtration, wash thoroughly with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Safety, Handling, and Waste Disposal
Nitration reactions demand the highest level of safety awareness.
-
Hazards: Nitric acid is a strong oxidizer and highly corrosive.[12][15] Mixtures with sulfuric acid are extremely reactive and can cause severe burns. The reaction generates significant heat (exothermic) and can lead to thermal runaway if not properly controlled.[14] Toxic nitrogen oxide (NOx) fumes may also be produced.[11]
-
Engineering Controls: Always conduct nitrations inside a chemical fume hood with the sash lowered. A blast shield should be used for all reactions. Ensure an emergency eyewash and safety shower are immediately accessible.[11][16]
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves (butyl rubber or neoprene), a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[12]
-
Spill & Waste Management: Have a spill kit with a neutralizer like sodium carbonate or sodium bicarbonate readily available.[16] Absorb spills with an inert material like sand or vermiculite. Do not use combustible materials. Nitric acid waste must be segregated from all other waste streams, especially organic solvents, and clearly labeled.[16]
Data Summary & Troubleshooting
| Strategy | Precursor | Nitrating Agent | Temp. | Key Considerations | Typical Outcome |
| A: Direct | 3-Hydroxy-6-methylpyridine | HNO₃ / H₂SO₄ | 0 °C to RT | Simple, one-step process. | Good yield for the 2-nitro product.[13] |
| B: Protection | N,N'-di-(3-pyridyl)-urea | HNO₃ / H₂SO₄ | 50-70 °C | Prevents N-nitration; high selectivity. | High yield (>90%) of 2-nitro product.[8] |
| C: Blocking | 2-Amino-5-bromopyridine | HNO₃ / H₂SO₄ | 0-60 °C | Multi-step but excellent regiocontrol. | Good yields of the 3-nitro product.[7] |
Troubleshooting Guide:
-
Low/No Yield:
-
Cause: Insufficiently activating precursor or incomplete reaction.
-
Solution: Increase reaction time or temperature cautiously. Confirm the quality of starting materials and reagents.
-
-
Formation of Multiple Isomers:
-
Cause: Poor regiochemical control in a direct nitration attempt.
-
Solution: Employ a protection or blocking group strategy (B or C) to direct the nitration to the desired position.
-
-
Dark Tar-like Product:
-
Cause: Over-nitration or oxidation side reactions, often due to poor temperature control.
-
Solution: Maintain strict low-temperature conditions during the addition of the nitrating agent. Ensure efficient stirring.
-
-
Runaway Reaction:
-
Cause: Loss of temperature control in a highly exothermic reaction.
-
Solution: This is a critical safety failure. Ensure adequate cooling capacity, slow addition of reagents, and work on a smaller scale. Have an emergency cooling bath (e.g., dry ice/acetone) on standby.
-
Conclusion
The nitration of 2-aminopyridin-3-ol precursors is a synthetically valuable but challenging transformation. Direct nitration is often plagued by poor selectivity and reactivity issues stemming from the complex electronic nature of the substituted pyridine ring. A thorough understanding of the underlying reaction mechanisms and directing group effects is paramount. By employing strategic approaches such as the use of protected amino groups or removable blocking groups, researchers can achieve high yields and excellent regiochemical control. Adherence to stringent safety protocols is non-negotiable due to the hazardous nature of the reagents and the reaction's exothermicity. The protocols and strategies outlined in this guide provide a robust framework for the successful and safe synthesis of nitrated aminopyridinol intermediates, paving the way for advancements in drug discovery and development.
References
- Nitr
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- Nitric Acid Safety.University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.American Journal of Chemistry, 5(1), 19-22.
- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990).
- Preparation method of 2-amino-3-nitro pyridine.
- Nitropyridines: Synthesis and reactions. (2008).
- 2,3-diaminopyridine.Organic Syntheses.
- Method of producing 2-amino-3-nitro-5-halogenopyridine.
- Nitr
- Exploring 2-Amino-3-nitro-4-picoline: Properties, Applications, and Manufacturing.Annals of Chemical Science.
- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (1990). Semantic Scholar.
- Synthesis of Stage A: 2-NITRO-3-HYDROXY-6-METHYLPYRIDINE.PrepChem.com.
- Although amino group is o– and p– directing in aromatic electrophilic substitution reactions. (2023). YouTube.
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Application Notes & Protocols: 2-Amino-5-nitropyridin-3-ol as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
Abstract: This document provides a comprehensive technical guide on the strategic use of 2-amino-5-nitropyridin-3-ol as a pivotal precursor in the synthesis of diverse and complex heterocyclic frameworks. We will explore its reactivity, delineate key synthetic transformations, and provide detailed, field-tested protocols for the preparation of medicinally relevant scaffolds. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this guide, ensuring both scientific rigor and practical applicability for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized pyridine derivative that has emerged as a powerful building block in modern synthetic chemistry. Its unique electronic and structural features, including a nucleophilic amino group, an acidic hydroxyl group, and an electron-deficient pyridine ring activated by a nitro group, offer a rich platform for a multitude of chemical transformations. This trifecta of reactive sites allows for selective and sequential reactions, enabling the construction of complex polycyclic and heterocyclic systems that are often difficult to access through other synthetic routes.
The strategic importance of this scaffold lies in its ability to serve as a linchpin for generating libraries of novel compounds with potential therapeutic applications. The pyridine core is a well-established pharmacophore present in numerous approved drugs, and the specific arrangement of substituents in this compound provides a unique starting point for exploring new chemical space. This guide will delve into the practical applications of this versatile molecule, providing researchers with the necessary protocols and mechanistic understanding to leverage its full synthetic potential.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₃ | N/A |
| Molecular Weight | 155.11 g/mol | N/A |
| Appearance | Yellow to orange crystalline solid | N/A |
| Melting Point | >300 °C (decomposes) | N/A |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | N/A |
Handling and Storage: this compound is a stable solid but should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Synthesis of Pyrido[2,3-b]pyrazines: A Gateway to Kinase Inhibitors
One of the most powerful applications of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a class of heterocyclic compounds known for their potent and selective kinase inhibitory activity. This protocol details the condensation reaction with a 1,2-dicarbonyl compound, a cornerstone transformation for accessing this privileged scaffold.
Mechanistic Rationale
The reaction proceeds via a tandem condensation mechanism. The more nucleophilic amino group of this compound initiates the reaction by attacking one of the carbonyl carbons of the 1,2-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic pyrido[2,3-b]pyrazine ring system. The acidic conditions catalyze both the initial condensation and the final dehydration step.
Experimental Protocol: Synthesis of 7-nitro-2,3-diphenylpyrido[2,3-b]pyrazin-6-ol
This protocol provides a representative example using benzil as the 1,2-dicarbonyl component.
Materials:
-
This compound (1.0 eq)
-
Benzil (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.55 g, 10 mmol) and benzil (2.21 g, 10.5 mmol).
-
Add a mixture of glacial acetic acid (20 mL) and ethanol (20 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to afford 7-nitro-2,3-diphenylpyrido[2,3-b]pyrazin-6-ol as a yellow solid.
Expected Yield: 80-85%
Workflow Diagram
Caption: Workflow for the synthesis of a pyrido[2,3-b]pyrazine derivative.
Synthesis of Pyridoxadiazoles: Accessing Novel Bioisosteres
The vicinal amino and hydroxyl groups in this compound allow for its conversion into a variety of fused heterocyclic systems. The synthesis of pyridoxadiazoles represents an elegant transformation where the amino group is first converted to a more reactive intermediate.
Mechanistic Pathway
The synthesis initiates with the diazotization of the amino group on the this compound. This is a classic reaction involving the use of sodium nitrite in an acidic medium to generate a diazonium salt. This in-situ generated diazonium salt is highly reactive and undergoes an intramolecular cyclization, where the adjacent hydroxyl group acts as a nucleophile, attacking the diazonium group. This cyclization, followed by the loss of a proton, leads to the formation of the stable pyridoxadiazole ring system.
Experimental Protocol: Synthesis of 6-nitro-oxadiazolo[5,4-b]pyridine
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (1.1 eq)
-
Crushed Ice
-
Beaker
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
Procedure:
-
In a 250 mL beaker, carefully add this compound (1.55 g, 10 mmol) to ice-cold concentrated sulfuric acid (10 mL) while maintaining the temperature below 5 °C using an ice bath. Stir until all the solid has dissolved.
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture using a dropping funnel, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice (50 g) in a larger beaker.
-
A precipitate will form. Allow the mixture to stand for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Dry the product in a desiccator over P₂O₅ to yield 6-nitro-oxadiazolo[5,4-b]pyridine as a pale yellow solid.
Expected Yield: 90-95%
Reaction Scheme Diagram
Caption: Reaction pathway for the synthesis of a pyridoxadiazole.
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols detailed in this guide for the preparation of pyrido[2,3-b]pyrazines and pyridoxadiazoles are robust, high-yielding, and provide access to molecular scaffolds of significant interest in medicinal chemistry. The predictable reactivity and the ability to undergo selective transformations make this starting material a cornerstone for library synthesis and lead optimization campaigns. Future research will undoubtedly uncover new and innovative ways to utilize the unique reactivity of this powerful precursor, further expanding the accessible chemical space for drug discovery and development.
References
Application Notes and Protocols for the Exploration of 2-Amino-5-nitropyridin-3-ol as a Nonlinear Optical Material
Abstract
This document provides a comprehensive guide for researchers, materials scientists, and professionals in drug development on the systematic exploration of 2-Amino-5-nitropyridin-3-ol (2A5N3O) as a potential nonlinear optical (NLO) material. Recognizing the nascent stage of research into this specific compound, this guide furnishes a foundational framework, detailing protocols from synthesis and crystal growth to in-depth characterization of its structural, thermal, and optical properties. Methodologies for the evaluation of second- and third-order NLO responses are presented with a focus on the underlying principles and practical execution. This guide is structured to empower researchers to unlock the potential of novel organic materials in the field of photonics and optoelectronics.
Introduction: The Promise of Organic NLO Materials
The field of nonlinear optics is foundational to the development of advanced photonic technologies, including optical signal processing, optical limiting, and frequency conversion.[1] Organic materials have emerged as highly promising candidates for NLO applications due to their large nonlinear optical susceptibilities, rapid response times, and the tunability of their molecular structures.[2][3] The strategic design of molecules with electron-donating and electron-withdrawing groups within a conjugated system is a cornerstone of developing efficient NLO materials.[4]
This compound (2A5N3O) is a pyridine derivative that embodies this design principle. The presence of an electron-donating amino (-NH2) group and a hydroxyl (-OH) group, coupled with a strong electron-withdrawing nitro (-NO2) group on the pyridine ring, suggests a significant intramolecular charge transfer, a key characteristic for high second-order NLO activity. This document outlines a systematic approach to investigating the potential of 2A5N3O as a novel NLO material.
Synthesis of this compound
The synthesis of 2A5N3O is a critical first step. While specific literature on the synthesis of this exact molecule is not abundant, a general approach can be adapted from established methods for the synthesis of related nitropyridine derivatives.[5][6] The proposed synthetic route involves the nitration of a suitable 2-aminopyridin-3-ol precursor.
Proposed Synthetic Protocol
A plausible synthetic route involves the careful nitration of 2-aminopyridin-3-ol. The following protocol is a general guideline and may require optimization.
Materials:
-
2-aminopyridin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
1,2-Dichloroethane
-
Ice
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve a calculated amount of 2-aminopyridin-3-ol in 1,2-dichloroethane.
-
Cool the reaction mixture to below 10°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction flask while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated product, this compound, can be collected by filtration.
-
Wash the crude product with cold deionized water and dry it under a vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Single Crystal Growth
The growth of high-quality single crystals is paramount for the accurate characterization of the NLO properties of 2A5N3O. The slow evaporation solution technique is a widely used and effective method for growing organic crystals.[7][8]
Protocol for Crystal Growth by Slow Evaporation
Materials:
-
Purified this compound
-
High-purity solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Beakers or crystallizing dishes
-
Perforated cover (e.g., aluminum foil with small holes)
Procedure:
-
Prepare a saturated solution of 2A5N3O in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the hot solution through a syringe filter to remove any insoluble impurities.
-
Transfer the filtered solution to a clean beaker or crystallizing dish.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment with a stable temperature.
-
Monitor the container for the formation of seed crystals. Once small, well-formed crystals appear, they can be used to seed a supersaturated solution for the growth of larger crystals.
-
Harvest the grown crystals once they reach a suitable size.
Diagram of the Experimental Workflow for Crystal Growth:
Caption: Workflow for the synthesis and crystal growth of 2A5N3O.
Material Characterization
A thorough characterization of the grown crystals is essential to understand their physical and chemical properties, which in turn influence their NLO performance.
Structural Analysis: X-ray Diffraction (XRD)
Single-crystal XRD is used to determine the crystal structure, space group, and lattice parameters. Powder XRD can be used to confirm the phase purity of the synthesized material.
Protocol:
-
Select a high-quality single crystal of 2A5N3O with well-defined faces.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with Mo-Kα or Cu-Kα radiation.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL).
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule and to confirm the molecular structure.[8]
-
UV-Vis-NIR Spectroscopy: This is used to determine the optical transparency window and the lower cut-off wavelength of the crystal, which are critical parameters for NLO applications.[8] The optical band gap can also be estimated from the absorption spectrum.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability, melting point, and decomposition temperature of the material.[8] This information is crucial for assessing the material's suitability for device applications where it may be exposed to laser radiation.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Method | Hypothetical Value |
| Molecular Formula | - | C₅H₅N₃O₃ |
| Molecular Weight | - | 155.11 g/mol |
| Melting Point | DSC | ~180-190 °C |
| Decomposition Temperature | TGA | > 200 °C |
| Crystal System | Single-crystal XRD | Orthorhombic |
| Space Group | Single-crystal XRD | Non-centrosymmetric (e.g., P2₁2₁2₁) |
| UV Cut-off Wavelength | UV-Vis Spec. | ~420 nm |
| Optical Band Gap | UV-Vis Spec. | ~2.95 eV |
Note: The values in this table are hypothetical and for illustrative purposes. Experimental determination is required for accurate data.
Nonlinear Optical Properties Evaluation
Second-Order NLO Properties: Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG) efficiency.[2]
Protocol:
-
Grind the crystalline 2A5N3O into a fine powder and sieve it to obtain a uniform particle size.
-
Pack the powder into a sample holder.
-
Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser (1064 nm), as the fundamental beam.
-
Irradiate the sample with the laser beam.
-
Detect the second-harmonic signal (at 532 nm) generated by the sample using a photomultiplier tube.
-
Compare the SHG intensity of the 2A5N3O sample with that of a standard reference material, such as potassium dihydrogen phosphate (KDP), under the same experimental conditions.
Diagram of the Kurtz-Perry Powder SHG Measurement Setup:
Caption: Schematic of a Kurtz-Perry powder SHG measurement setup.
Third-Order NLO Properties: Z-Scan Technique
The Z-scan technique is a single-beam method used to measure both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[8][9]
Protocol:
-
Dissolve the 2A5N3O sample in a suitable solvent to prepare a solution of known concentration.
-
Place the solution in a cuvette of known path length.
-
Use a focused Gaussian laser beam (e.g., from a He-Ne laser at 632.8 nm or a pulsed laser).
-
Translate the sample along the z-axis (the direction of beam propagation) through the focal point of the lens.
-
Open-Aperture Z-scan: Measure the total transmitted intensity through the sample as a function of its position. This provides information about the nonlinear absorption (β).
-
Closed-Aperture Z-scan: Place an aperture in the far-field and measure the intensity passing through it as a function of the sample's position. This gives information about the nonlinear refraction (n₂).
-
The closed-aperture data is then divided by the open-aperture data to isolate the effect of nonlinear refraction.
Table 2: Hypothetical Nonlinear Optical Properties of this compound
| Property | Method | Hypothetical Value |
| Second Harmonic Generation (SHG) | Kurtz-Perry Powder | ~2-3 times that of KDP |
| Nonlinear Refractive Index (n₂) | Z-scan | Negative (indicating self-defocusing) |
| Nonlinear Absorption Coeff. (β) | Z-scan | Positive (indicating two-photon absorption) |
| Third-Order Susceptibility (χ⁽³⁾) | Calculated from Z-scan | ~10⁻¹² - 10⁻¹³ esu |
Note: The values in this table are hypothetical and for illustrative purposes. Experimental determination is required for accurate data.
Computational Modeling
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the NLO properties of 2A5N3O.[1][10] These calculations can provide valuable insights into the molecular hyperpolarizability (β), which is related to the macroscopic second-order susceptibility, and the second hyperpolarizability (γ), related to the third-order susceptibility.[11]
Diagram of the Computational Workflow:
Caption: Workflow for computational investigation of NLO properties.
Conclusion
This compound presents a promising molecular structure for nonlinear optical applications. This guide provides a comprehensive set of protocols and a logical workflow for the systematic investigation of this and other novel organic materials. By following these application notes, researchers can effectively synthesize, crystallize, and characterize 2A5N3O, and evaluate its NLO properties, thereby contributing to the development of next-generation photonic devices. The synergy between experimental investigation and computational modeling will be key to unlocking the full potential of this and similar organic NLO materials.
References
-
Ambrose Rajkumar, M., Stanly John Xavier, S., & Prem Anand, D. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
Arulchakkaravarthi, A., et al. (2017). Crystal growth and characterization of semi-organic 2-amino-5-nitropyridinium bromide (2A5NPBr) single crystals for third-order nonlinear optical (NLO) applications. ResearchGate. [Link]
-
Balamurugan, N., & Ramamurthi, K. (2013). Second and third-order NLO response of 2-amino-5-nitropyridinium tetrafluoroborate. ResearchGate. [Link]
-
Chuang, T. J., & Günter, P. (1989). Linear and nonlinear optical properties of 2-cyclooctylamino-5-nitropyridine (coanp). IBM Research. [Link]
-
Das, S., & De, D. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Indian Academy of Sciences. [Link]
-
Funamoto, K., et al. (2002). Third-order nonlinear optical properties of 2-adamantylamino-5-nitropyridine caused by cascaded second-order nonlinearity. ResearchGate. [Link]
-
Henan Alfa Chemical Co., Ltd. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. [Link]
-
Jayanalina, S., et al. (2016). Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal. ResearchGate. [Link]
-
Joshi, M. (2025). Computational Strategies for Deciding NLO Properties. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]
-
Kavitha, N., & Alivelu, M. (2023). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Taylor & Francis Online. [Link]
-
Mahfouz, R. M. (2012). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah Staff. [Link]
-
MDPI. (2020). Nonlinear Optical Characterization of 2D Materials. [Link]
-
Munir, A., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. PMC. [Link]
-
Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]
-
PubMed. (2020). Nonlinear Optical Characterization of 2D Materials. [Link]
-
Suthan, T., et al. (2011). Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal. Semantic Scholar. [Link]
-
Tsilipakos, O., et al. (2025). Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. PMC. [Link]
-
Sproat, B. S., et al. (1987). The synthesis of protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites; applications of 5'-amino-oligodeoxyribonucleotides. PMC. [Link]
-
Wang, Z., et al. (2023). Nonlinear Optical Properties from Engineered 2D Materials. PMC. [Link]
-
MDPI. (2022). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
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Application Note & Protocol: A Multi-faceted Approach to Screening 2-Amino-5-nitropyridin-3-ol Libraries for Novel Drug Candidates
Introduction: The Therapeutic Potential of the 2-Amino-5-nitropyridin-3-ol Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to form hydrogen bonds make it an excellent starting point for designing molecules that can interact with a wide range of biological targets. The this compound scaffold, in particular, presents an intriguing chemical entity for drug discovery. The presence of an amino group, a nitro group, and a hydroxyl group on the pyridine ring offers multiple points for chemical modification, allowing for the creation of diverse compound libraries.[1][2] These functional groups can also participate in various interactions with biological macromolecules, suggesting that libraries based on this scaffold could yield hits for a variety of targets, including kinases, proteases, and other enzymes.[3]
This application note provides a comprehensive, multi-pronged methodology for the screening of this compound libraries to identify and validate novel drug candidates. We will detail a strategic workflow that encompasses virtual screening, high-throughput biochemical screening, and cell-based assays, followed by hit-to-lead optimization. The causality behind each experimental choice is explained to provide researchers with a robust and adaptable framework for their screening campaigns.
I. The Screening Cascade: A Strategic Overview
A successful screening campaign is a multi-step process designed to efficiently identify promising compounds from a large library and progressively refine them into viable lead candidates.[4][5] Our proposed workflow for screening this compound libraries follows a logical progression from broad, high-throughput methods to more focused, in-depth analyses.
Figure 1: The integrated screening cascade for this compound libraries.
II. Phase 1: Hit Discovery - Casting a Wide Net
The initial phase of screening aims to rapidly identify compounds that interact with the target of interest from the entire library. We advocate for a synergistic approach that combines computational and experimental methods.
A. Virtual Screening (In Silico)
Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target.[6][7] This approach can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources.
Rationale: By using the three-dimensional structure of the target protein, we can computationally dock each compound from the this compound library into the active site. This allows us to predict the binding affinity and pose of each molecule, and to prioritize those with the most favorable interactions for subsequent experimental screening.[8][9]
Protocol for Structure-Based Virtual Screening:
-
Target Preparation:
-
Obtain a high-resolution 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Define the binding site based on the location of known ligands or through pocket detection algorithms.
-
-
Ligand Preparation:
-
Generate 3D conformers for each compound in the this compound library.
-
Assign appropriate atom types and charges to each ligand.
-
-
Molecular Docking:
-
Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock each ligand into the prepared protein binding site.
-
Score and rank the docked poses based on the predicted binding affinity.
-
-
Post-Docking Analysis:
-
Visually inspect the top-ranked poses to ensure that the predicted binding modes are chemically reasonable.
-
Select a subset of compounds (e.g., the top 5-10%) for experimental testing.
-
B. High-Throughput Screening (HTS) - A Biochemical Approach
High-throughput screening (HTS) involves the use of automated equipment to test thousands of compounds for their ability to modulate the activity of a biological target.[10] For the this compound library, a biochemical assay targeting a specific enzyme, such as a protein kinase, is a robust starting point.[11][12]
Rationale: Protein kinases are a well-established class of drug targets, and numerous HTS assays have been developed for this enzyme family.[13] A fluorescence-based assay is often preferred for HTS due to its sensitivity, speed, and amenability to automation.[14]
Protocol for a Generic Kinase Inhibition HTS Assay (e.g., using ADP-Glo™):
-
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme. Kinase activity leads to the production of ADP, which is then converted to ATP. The newly synthesized ATP is used by luciferase to generate light, and the luminescent signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
This compound library compounds dissolved in DMSO
-
-
Procedure:
-
Dispense 50 nL of each library compound (at a high concentration, e.g., 10 mM in DMSO) into the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentration of the compounds will typically be in the 10-20 µM range.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the control wells).
-
| Parameter | Typical Value |
| Library Size | 1,000 - 100,000 compounds |
| Screening Concentration | 10 - 20 µM |
| Primary Hit Rate | 0.5 - 2% |
| Assay Format | 384-well or 1536-well plate |
Table 1: Typical parameters for a primary HTS campaign.
III. Phase 2: Hit Validation - Separating the Wheat from the Chaff
The primary hits identified in the HTS campaign must be rigorously validated to eliminate false positives and to confirm their activity.[5]
A. Dose-Response and IC50 Determination
Rationale: A true inhibitor will exhibit a dose-dependent effect on the target's activity. Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency.[15]
Protocol for IC50 Determination:
-
Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series).
-
Perform the same biochemical assay as in the primary screen, but with varying concentrations of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Orthogonal and Counter-Screens
Rationale: Orthogonal assays use a different detection technology to measure the same biological activity, which helps to rule out assay-specific artifacts.[16] Counter-screens are used to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in the case of ADP-Glo™).
Example Orthogonal Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, can be used as an orthogonal method to confirm kinase inhibition.[13]
Example Counter-Screen: Perform the ADP-Glo™ assay in the absence of the kinase to identify compounds that directly inhibit the luciferase enzyme.
IV. Phase 3: Lead Generation - From a Hit to a Promising Candidate
Validated hits are further characterized to assess their potential as starting points for a lead optimization program.[4]
A. Cell-Based Assays: Assessing Cellular Potency and Cytotoxicity
Rationale: It is crucial to determine if a compound that is active in a biochemical assay can also inhibit the target in a cellular context.[17] Additionally, assessing the compound's general cytotoxicity is essential to ensure that the observed cellular activity is not due to cell death.[18][19]
Figure 2: Workflow for cellular characterization of validated hits.
Protocol for a Cellular Target Engagement Assay (Western Blot):
-
Culture a relevant cell line that expresses the target kinase.
-
Treat the cells with varying concentrations of the hit compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for the phosphorylated form of the kinase's substrate.
-
Use an antibody against the total substrate protein as a loading control.
-
Quantify the band intensities to determine the extent of target inhibition in the cells.
Protocol for a Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the hit compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
| Assay | Endpoint | Interpretation |
| Cellular Target Engagement | Reduction in substrate phosphorylation | Confirms on-target activity in a cellular environment. |
| Cytotoxicity (MTT) | Reduction in cell viability | Indicates potential off-target toxicity. |
Table 2: Interpreting the results of cell-based assays.
B. Preliminary Structure-Activity Relationship (SAR) Studies
Rationale: SAR studies involve synthesizing and testing analogs of the hit compounds to understand which chemical features are important for their biological activity. This information is crucial for designing more potent and selective compounds.[4]
Approach:
-
Analog Synthesis: Synthesize a small number of analogs of the most promising hits by modifying the functional groups on the this compound scaffold.
-
Iterative Testing: Test these new compounds in the biochemical and cellular assays to determine their potency and cytotoxicity.
-
SAR Analysis: Analyze the data to identify trends in how chemical modifications affect activity. For example, does replacing the nitro group with a different electron-withdrawing group improve potency?
V. Phase 4: Lead Optimization - Refining the Best Candidates
The goal of lead optimization is to further improve the properties of the most promising compounds to make them suitable for in vivo testing.[20][21] This involves a multidisciplinary effort that includes medicinal chemistry, in vitro biology, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Key Activities in Lead Optimization:
-
Potency and Selectivity Enhancement: Further SAR studies to improve on-target potency and selectivity against other related targets.
-
Pharmacokinetic Profiling: In vitro assays to assess metabolic stability (e.g., using liver microsomes), plasma protein binding, and cell permeability.
-
In Vivo Efficacy Studies: Testing the lead compounds in animal models of the disease to demonstrate their therapeutic potential.
Conclusion
The screening of a novel chemical library, such as one based on the this compound scaffold, requires a systematic and multi-faceted approach. By integrating virtual screening, high-throughput biochemical assays, and robust cell-based validation, researchers can efficiently identify and advance promising hit compounds. The detailed protocols and rationale provided in this application note offer a comprehensive guide for navigating the complex but rewarding path of drug discovery. The self-validating nature of this workflow, with its emphasis on orthogonal assays and counter-screens, ensures a high degree of confidence in the final lead candidates.
References
- Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC - NIH.
- Virtual Screening Library - Compound Library Design / BOC Sciences.
- Fragment-based lead discovery - Wikipedia.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council.
- Biochemical Kinase Assays | Thermo Fisher Scientific - US.
- An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter.
- High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar.
-
Virtual screening of compound libraries - PubMed. Available at: [Link]
-
High-throughput screening for kinase inhibitors - PubMed. Available at: [Link]
-
Hit to lead - Wikipedia. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. Available at: [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Virtual Screening in Drug Discovery Techniques & Trends | Chem-space.com. Available at: [Link]
-
What is the hit to lead process in drug discovery?. Available at: [Link]
-
Virtual screening - Wikipedia. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. Available at: [Link]
-
Virtual screening of chemical libraries - PMC - NIH. Available at: [Link]
-
High‐through put screening of small molecule library: procedure, challenges and future. Available at: [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science - ACS Publications. Available at: [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity - baseclick GmbH. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
-
Cytotoxicity assays – what your cells don't like - BMG Labtech. Available at: [Link]
-
Strategies for the screening of small molecule libraries. (A)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
High-throughput Screening Using Small Molecule Libraries - News-Medical.Net. Available at: [Link]
-
Hit and Lead Optimization - Universiteit Leiden. Available at: [Link]
-
Hit-to-Lead process | Drug Discovery - Oncodesign Services. Available at: [Link]
-
Enzyme assay - Wikipedia. Available at: [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. Available at: [Link]
-
The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Available at: [Link]
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- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-nitropyridin-3-ol
Welcome to the technical support center for the synthesis of 2-Amino-5-nitropyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in heterocyclic chemistry and process optimization.
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, and this compound is a valuable, yet challenging, intermediate. Its structure, featuring both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups, presents a unique set of synthetic hurdles. This guide provides a logical, field-tested approach to its preparation, focusing on the nitration of 2-Amino-3-hydroxypyridine.
Section 1: Proposed Synthesis and Mechanism
The most direct and logical route to this compound is the electrophilic aromatic substitution (nitration) of the commercially available precursor, 2-Amino-3-hydroxypyridine.[1][2]
Reaction Scheme:
A proposed synthetic route for this compound.
Causality of the Reaction (The "Why"):
The pyridine ring is typically deactivated towards electrophilic substitution. However, the presence of the powerful activating groups, the amino (-NH₂) at C2 and the hydroxyl (-OH) at C3, overcomes this deactivation. Both are ortho-, para-directing groups.
-
The amino group at C2 strongly directs incoming electrophiles to the C5 position (para).
-
The hydroxyl group at C3 directs to the C2 (occupied), C4, and C6 positions.
The directing effect of the amino group is generally stronger, and the para-position (C5) is sterically more accessible than the ortho-positions (C4, C6). Therefore, nitration is highly favored at the C5 position, making this a regioselective synthesis.[3] The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed efficiently.[4][5]
Section 2: Detailed Experimental Protocol
This protocol is a robust starting point. As with any synthesis, small-scale trials are recommended before scaling up.
Materials:
-
2-Amino-3-hydroxypyridine (CAS: 16867-03-1)[6]
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Ethanol for recrystallization
Procedure:
-
Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per 1 g of starting material).
-
Cooling: Cool the sulfuric acid to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly and portion-wise, add 2-Amino-3-hydroxypyridine to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 10 °C. The starting material should fully dissolve.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 molar equivalents) to a small amount of concentrated sulfuric acid (2 mL per 1 mL of HNO₃), while cooling in an ice bath.
-
Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add it dropwise to the solution of 2-Amino-3-hydroxypyridine over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C. [5][7]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large beaker of crushed ice with rapid stirring. This is a highly exothermic step and must be done with extreme caution. A yellow precipitate should form.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or dropwise addition of ammonium hydroxide until the pH is approximately 7-8. Keep the solution cool during neutralization.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid product on the filter with copious amounts of cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Dry the product under vacuum at 50-60 °C.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow crystalline solid.[8]
Section 3: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
A workflow for troubleshooting low product yield.
Q1: My yield is significantly lower than expected. What are the likely causes?
-
A1: Incomplete Reaction: The reaction may not have reached completion. Solution: Before quenching, perform a TLC analysis to ensure the starting material has been consumed. If not, you can extend the stirring time at 0-5 °C for another hour.[8]
-
A2: Suboptimal Temperature Control: If the temperature rises above 10 °C during nitrating agent addition, side reactions such as oxidation or the formation of dinitro products can occur, consuming your starting material and reducing the yield of the desired product.[8] Solution: Ensure slow, dropwise addition and efficient cooling. Pre-cooling the nitrating mixture is also essential.
-
A3: Loss During Work-up: The product may have some solubility in the acidic aqueous solution before neutralization. Solution: Ensure the reaction is quenched in a large volume of ice to keep the temperature low and promote precipitation. Neutralize slowly and ensure the final pH is neutral (pH 7-8) to minimize the solubility of the amphoteric product. Use ice-cold water for washing the filtered product.
Q2: My final product is dark brown or tarry, not a yellow solid. What went wrong?
-
A: This is almost always due to excessive temperature. Nitration reactions are highly exothermic. A runaway reaction can lead to oxidation and polymerization of the pyridine ring, resulting in tar formation. Solution: Strict temperature control below 5 °C is non-negotiable.[5][7] Additionally, ensure the starting material is of high purity, as impurities can catalyze decomposition.
Q3: I'm seeing multiple spots on my TLC plate after the reaction. How do I minimize byproducts?
-
A: Isomer Formation: While the 5-nitro isomer is strongly favored, small amounts of the 4-nitro or 6-nitro isomers might form. Solution: Precise temperature control enhances regioselectivity.[8] Protecting the more powerful activating group (the amino group) as an acetamide before nitration can sometimes improve selectivity, but this adds extra steps to the synthesis.[9][10]
-
A: Dinitration: If the reaction conditions are too harsh (high temperature, excess nitric acid), a second nitro group may be added. Solution: Use only a slight excess (1.1 equivalents) of nitric acid and maintain low temperatures.
Q4: The product is difficult to filter; it's very fine and clogs the filter paper.
-
A: This often happens when precipitation occurs too rapidly from a highly supersaturated solution. Solution: During quenching, pour the reaction mixture into the ice slowly with very vigorous stirring. This promotes the formation of larger, more easily filterable crystals. Allowing the precipitated slurry to stand in the cold for 30 minutes before filtration can also help with crystal growth.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this synthesis? A: The primary hazard is handling the concentrated nitric and sulfuric acids. This mixture is extremely corrosive and a powerful oxidizing agent. The reaction is also highly exothermic.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Always perform the reaction in a chemical fume hood.
-
Always add acid to water/ice, never the other way around, especially during quenching.
-
Be prepared for a potential exothermic event by having a larger ice bath ready to submerge the reaction flask if necessary.
Q: Can I use a different nitrating agent? A: While the HNO₃/H₂SO₄ system is standard, other nitrating agents like dinitrogen pentoxide (N₂O₅) exist but are often more hazardous and difficult to handle.[11] For this specific substrate, the mixed acid system provides the best balance of reactivity, cost, and control.
Q: Why is sulfuric acid used as the solvent? A: Sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid to facilitate the formation of the active electrophile, the nitronium ion (NO₂⁺). Second, by acting as the solvent, it ensures a high concentration of acid is present to protonate the pyridine nitrogen. This protonation deactivates the ring somewhat, which can help prevent overly vigorous reactions and improve control.[4]
Q: How do I confirm the structure of my final product? A: Standard analytical techniques should be used:
-
¹H NMR: To confirm the substitution pattern on the pyridine ring.
-
Mass Spectrometry: To confirm the molecular weight (155.13 g/mol ).
-
IR Spectroscopy: To identify the key functional groups (-NH₂, -OH, -NO₂).
-
Melting Point: To assess purity.
Section 5: Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 2-Amino-3-hydroxypyridine | Commercially available precursor with activating groups.[1] |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the required nitronium ion (NO₂⁺) electrophile.[5] |
| Molar Ratio (HNO₃) | 1.1 equivalents | Minimizes the risk of dinitration. |
| Reaction Temperature | 0-5 °C | Critical for controlling exotherm, ensuring regioselectivity, and preventing side reactions.[7] |
| Solvent | Concentrated H₂SO₄ | Acts as a catalyst and solvent, ensuring full protonation.[4] |
| Work-up | Quench on ice, neutralize to pH 7-8 | Precipitates the product and removes acid. |
| Purification | Recrystallization (Ethanol/Water) | Removes isomers and inorganic impurities.[8] |
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine.
- Vertex AI Search. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
- ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine synthesis.
- BenchChem. (n.d.). 2-Amino-3-Hydroxypyridine | 16867-03-1.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitropyridine.
- Vertex AI Search. (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
- Vertex AI Search. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
- Vertex AI Search. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
- PubMed Central. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaji.net [oaji.net]
Technical Support Center: Purification of 2-Amino-5-nitropyridin-3-ol
As a Senior Application Scientist, I've designed this technical support guide to address the purification challenges of 2-Amino-5-nitropyridin-3-ol. It is important to note that specific literature detailing the purification of this exact isomer is scarce. Therefore, this guide is built upon established principles of organic chemistry and draws from documented procedures for structurally analogous compounds, such as substituted nitropyridines. The methodologies provided are intended as a robust starting point for your process development.
This guide provides troubleshooting advice and detailed protocols to help you overcome common hurdles in isolating and purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
A1: Based on its functional groups (amino, nitro, hydroxyl on a pyridine ring), this compound is expected to be a highly polar, likely colored (yellow to orange) solid with a high melting point.[1] The presence of both a basic amino group and an acidic hydroxyl group makes it amphoteric. Its solubility in water is likely low but may be enhanced at acidic or basic pH. It should be soluble in polar organic solvents like DMSO, DMF, and hot alcohols.[1][2]
Q2: What are the primary impurities I should expect from its synthesis?
A2: The impurity profile depends heavily on the synthetic route. If synthesized via nitration of 2-Amino-pyridin-3-ol, potential impurities include:
-
Unreacted Starting Material: 2-Amino-pyridin-3-ol.
-
Isomeric Byproducts: Nitration could occur at other positions on the ring, leading to isomers which can be difficult to separate. The separation of 2-amino-3-nitropyridine from 2-amino-5-nitropyridine is known to be tedious.[3][4]
-
Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group.
-
Degradation Products: Nitration conditions are harsh and can lead to decomposition byproducts.
Q3: Is this compound stable?
A3: Nitroaromatic compounds can be sensitive to light and heat.[5] The amino group also presents a site for potential oxidation. While some related compounds like 6-Amino-5-nitropyridin-2-ol have shown remarkable photostability, it is best practice to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated to minimize degradation.[6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Q4: My crude product is a dark, intractable oil instead of a solid. How can I purify it?
A4: Oiling out is common when a high load of impurities prevents the desired compound from forming a stable crystal lattice.
-
Underlying Cause: This often points to residual solvent, unreacted starting materials, or significant byproduct formation. The melting point of the mixture has been depressed to below room temperature.
-
Recommended Solution: Liquid-Liquid Extraction. Before attempting crystallization or chromatography, perform an acid-base extraction to remove major impurities.
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
This cleaner material is now more amenable to crystallization or chromatography.
-
Q5: I'm struggling with recrystallization. My compound either 'oils out' upon cooling or my recovery is extremely low.
A5: This is a classic sign of an inappropriate solvent system. The high polarity of this compound makes finding a single ideal solvent challenging.
-
Underlying Cause: A single solvent may either dissolve the compound too well (low recovery) or too poorly. The compound is likely precipitating from a supersaturated solution as a liquid phase because cooling is too rapid or the solvent system is not optimal.
-
Recommended Solution: Mixed-Solvent Recrystallization. This technique provides fine control over solubility.[7] A common pair is a "soluble" solvent in which the compound is highly soluble (e.g., methanol, ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexanes).
dot graph Recrystallization_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Troubleshooting logic for recrystallization issues.
See Protocol 1 for a detailed step-by-step guide to mixed-solvent recrystallization.
Q6: My compound streaks severely on silica gel TLC, making it impossible to monitor reactions or perform column chromatography. What's wrong?
A6: This is a hallmark issue for basic compounds on standard acidic silica gel.
-
Underlying Cause: The basic amino group on your pyridine ring interacts strongly and irreversibly with the acidic silanol (Si-O-H) groups on the silica surface. This causes the characteristic "tailing" or streaking, leading to poor separation.[8]
-
Recommended Solution: Neutralize the Stationary Phase. Add a basic modifier to your mobile phase to "cap" the acidic sites on the silica, allowing your compound to travel smoothly.
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This is highly effective for basic amines.[8]
-
Ammonia: For very basic compounds, using a solvent system presaturated with ammonia can be effective. Prepare a 2% solution of methanol in DCM and bubble ammonia gas through it for a few minutes.
See Protocol 2 for developing a mobile phase for column chromatography.
-
Q7: My final product is pure by ¹H NMR, but it retains a persistent yellow color. Is this an impurity?
A7: Not necessarily. While colored impurities are common, many nitroaromatic compounds are inherently colored.
-
Underlying Cause: The nitro group in conjugation with the aromatic ring and the amino group acts as a chromophore, absorbing light in the visible spectrum and appearing colored (typically yellow).[1][9] 2-Amino-5-nitropyridine, for example, is a yellow crystalline solid.[2][5]
-
Recommended Solution: Confirm Purity with Multiple Methods.
-
HPLC Analysis: A high-performance liquid chromatography (HPLC) analysis is the gold standard for purity assessment. A single sharp peak at >99% purity (by area normalization) strongly suggests the color is intrinsic to the molecule.[10][11][12]
-
Activated Charcoal Treatment: Dissolve a small sample in a hot solvent (like ethanol), add a spatula tip of activated charcoal, hold at reflux for 5-10 minutes, and filter hot through a celite plug. If the filtrate is still colored, the color is very likely intrinsic. If it becomes colorless, a colored impurity was present.
-
Elemental Analysis: If the compound is a final product, elemental analysis provides an excellent confirmation of its elemental composition and, by extension, its purity.
-
Detailed Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This protocol is designed to purify the target compound by leveraging fine-tuned solubility.
-
Solvent Selection: Use Table 1 to select a "soluble" solvent (e.g., Methanol) and an "anti-solvent" (e.g., Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent required to fully dissolve the solid at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy). If it becomes too cloudy, add a drop or two of the hot "soluble" solvent to clarify.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This procedure is optimized for purifying polar, basic compounds like this compound.
-
Mobile Phase Development (TLC):
-
Prepare a stock eluent, for example, 95:5 DCM/Methanol.
-
Prepare a modified eluent by adding 1% triethylamine (TEA) to the stock eluent (e.g., 100 µL of TEA in 10 mL of stock eluent).
-
Run two TLC plates of your crude material, one with the stock eluent and one with the modified eluent. The spot on the modified eluent plate should be more compact and have a higher Rf value. Adjust the DCM/Methanol ratio to achieve an Rf of ~0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (with TEA).
-
Pour the slurry into the column and use gentle pressure to pack a stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the compound in a solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution: Run the column using the optimized mobile phase, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent in vacuo. Note: Triethylamine is volatile and should be removed under high vacuum.
Data Presentation & Visualization
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent anti-solvent for many organics. |
| Methanol | 65 | 5.1 | Good "soluble" solvent for polar compounds. |
| Ethanol | 78 | 4.3 | Similar to methanol, less volatile. |
| Isopropanol | 82 | 3.9 | Useful for compounds with intermediate polarity. |
| Acetonitrile | 82 | 5.8 | Polar aprotic solvent. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, good general-purpose solvent. |
| Dichloromethane | 40 | 3.1 | Too volatile for recrystallization, good for chromatography. |
| Hexanes | ~69 | 0.1 | Excellent non-polar anti-solvent. |
General Purification Workflow
dot graph Purification_Workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Decision tree for selecting a purification strategy.
References
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Thermo Fisher Scientific. 2-Amino-5-nitropyridine, 99%.
-
ChemicalBook. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum.
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International Journal of Engineering Research & Technology. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
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Dakenchem. Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
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Guidechem. 2-Amino-5-nitropyridine 4214-76-0.
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Organic Syntheses. 2,3-diaminopyridine.
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ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5.
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Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.
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PubChem. 2-Amino-5-nitropyridine.
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NIST. 2-Amino-5-nitropyridine.
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SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
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National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
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Guidechem. 2-Amino-5-nitropyridine 4214-76-0 wiki.
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BenchChem. Column chromatography techniques for purifying 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives.
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ACS Publications. Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol.
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Sigma-Aldrich. 2-Amino-5-nitropyridine.
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Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
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Google Patents. Preparation method of 5-nitro-2-aminopyridine.
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National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
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BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-3-nitropyridine.
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BenchChem. A Comparative Guide to the Characterization of 2-Amino-5-fluoropyridine Impurities.
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Autech. The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.
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MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
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Tokyo Chemical Industry. 2-Amino-5-nitropyridine.
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BenchChem. 2-Amino-3-nitropyridine.
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BenchChem. Application Notes and Protocols for the Purity Assessment of 2-Amino-6-bromo-3-methylquinoline.
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Shandong Biotech. 2-Amino-5-nitropyridine.
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BenchChem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
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BLD Pharm. 2-Amino-3-methyl-5-nitropyridine.
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Thermo Fisher Scientific. 2-Amino-5-nitropyridine, 99%.
-
BenchChem. Application Note and Protocol for the Recrystallization of (3-Aminopyridin-2-yl)methanol.
-
Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino.
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LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
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Technical Support Center: Optimizing Reaction Conditions for 2-Aminopyridine Nitration
Welcome to the technical support center for the nitration of 2-aminopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide actionable strategies to improve yield, regioselectivity, and safety.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary product of 2-aminopyridine nitration and why?
The nitration of 2-aminopyridine typically yields 2-amino-5-nitropyridine as the major product.[1][2][3] This is due to the electronic effects of the amino group, which is a powerful activating and ortho-, para-directing group. In the acidic conditions of the reaction, the pyridine nitrogen is protonated, further directing the incoming electrophile (the nitronium ion, NO₂⁺) to the 3- and 5-positions. The 5-position is sterically more accessible and electronically favored, leading to the predominance of the 5-nitro isomer.[2][3]
Q2: What is the role of concentrated sulfuric acid in this reaction?
Concentrated sulfuric acid serves two critical functions in the nitration of 2-aminopyridine. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5] Secondly, it serves as a dehydrating agent, absorbing the water produced during the reaction.[4] This is crucial because the presence of water can dilute the nitric acid and hinder the formation of the nitronium ion, thereby slowing down or stopping the reaction.[4]
Q3: Can other nitrating agents be used?
While a mixture of concentrated nitric and sulfuric acids is the most common nitrating agent, other reagents can be employed.[6] For instance, fuming nitric acid in the presence of a dehydrating agent can be effective.[7] Alternative nitrating systems, such as guanidine nitrate or nitroguanidine in the presence of a strong acid, have also been explored for aromatic nitrations.[8] The choice of nitrating agent can influence the reaction's regioselectivity and overall efficiency.
Q4: What are the main safety concerns associated with this reaction?
Nitration reactions are inherently hazardous and require strict safety protocols.[9][10] The primary risks include:
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns upon contact with skin or eyes.[9][11][12]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[10][13]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[9][11]
-
Violent Reactions: Nitric acid can react violently with organic materials and reducing agents.[11][14]
It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9][11][12] An emergency plan should be in place to handle spills or accidental exposure.[9][11]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the nitration of 2-aminopyridine and offers systematic solutions.
| Problem | Potential Causes | Troubleshooting Strategies |
| Low or No Yield | 1. Incomplete reaction: Insufficient nitrating agent, low temperature, or short reaction time.[15][16] 2. Degradation of starting material/product: Harsh acidic conditions or excessively high temperatures can lead to decomposition.[15][16] 3. Protonation of the amino group: The highly acidic environment reduces the nucleophilicity of the pyridine ring, hindering the electrophilic attack.[15] | 1. Optimize reaction conditions: Gradually increase the amount of nitrating agent, reaction time, or temperature while carefully monitoring the reaction progress by TLC or LCMS.[16] 2. Control temperature: Add the nitrating agent slowly at a low temperature (e.g., 0-10 °C) and then allow the reaction to proceed at a controlled, slightly elevated temperature.[7][16] 3. Protect the amino group: Consider protecting the amino group as an amide to modulate its reactivity and prevent excessive protonation.[17] |
| Poor Regioselectivity (Significant formation of 2-amino-3-nitropyridine) | 1. Reaction temperature: Higher temperatures can favor the formation of the thermodynamically less stable 3-nitro isomer.[2][3] 2. Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction can be under kinetic control, favoring the formation of an intermediate that rearranges to the 3-nitro product.[2] | 1. Maintain lower temperatures: Conduct the reaction at a consistently low temperature to favor the formation of the 5-nitro isomer.[16] 2. Controlled heating: After the initial low-temperature addition, a carefully controlled increase in temperature can promote the formation of the thermodynamically more stable 5-nitro product.[2] |
| Formation of Byproducts (e.g., dinitrated products, oxidation products) | 1. Excess nitrating agent: Using a large excess of the nitrating agent can lead to the formation of dinitrated species.[16] 2. Oxidative side reactions: The strong oxidizing nature of nitric acid can lead to the formation of undesired oxidation byproducts. | 1. Stoichiometric control: Use a carefully measured amount of the nitrating agent.[16] 2. Lower reaction temperature: Conducting the reaction at lower temperatures can minimize oxidative side reactions.[13] |
| Difficult Product Isolation/Purification | 1. Product solubility: The product may have some solubility in the aqueous acidic workup solution. 2. Presence of isomers: The presence of the 3-nitro isomer can make purification by crystallization challenging.[18] | 1. Careful neutralization: Neutralize the reaction mixture carefully with a base (e.g., sodium carbonate or ammonia) to precipitate the product fully. Ensure the pH is not too high to avoid deprotonation of the amino group. 2. Steam distillation: The 2-amino-3-nitropyridine isomer can be separated by steam distillation due to the formation of an intramolecular hydrogen bond.[2][18] 3. Chromatography: If crystallization is ineffective, column chromatography can be used to separate the isomers.[15] |
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common issues in 2-aminopyridine nitration.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyridine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
1,2-Dichloroethane (or another suitable solvent)[7]
-
Ice
-
Sodium Carbonate or Ammonia solution
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine (1 equivalent) in 1,2-dichloroethane.[7]
-
Cool the mixture to below 10 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 58 °C for 10-12 hours.[7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonia solution until the pH is approximately 7-8.
-
The yellow precipitate of 2-amino-5-nitropyridine is then collected by filtration.[7]
-
Wash the solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Reaction Mechanism Overview
Caption: A simplified overview of the key steps in the electrophilic nitration of 2-aminopyridine.
Section 4: Data Presentation
Table 1: Influence of Temperature on Isomer Distribution
| Temperature (°C) | 2-Amino-5-nitropyridine (%) | 2-Amino-3-nitropyridine (%) | Reference |
| < 40 | Kinetic control may favor the intermediate leading to the 3-nitro isomer.[2] | Higher proportion | [2] |
| > 50 | Thermodynamic control favors the more stable 5-nitro isomer.[2] | Lower proportion | [2] |
Note: The exact ratios are highly dependent on specific reaction conditions and should be determined empirically.
References
- Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
- International Journal of Scientific Research and Review. (2013).
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YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine.
- National Academic Digital Library of Ethiopia. (2013).
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Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]
- Digital Commons @ NJIT. (n.d.).
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Google Patents. (n.d.). CN103664763A - Preparation method of 2-amino-3-nitro pyridine.
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PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
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ResearchGate. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]
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VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
- Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
- Quora. (2021).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions.
- KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- GalChimia. (2020). Easy Access to 2-Aminopyridines.
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity of Reactions with 2-Amino-5-fluoro-4-picoline.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- ScienceDirect. (2008).
- ResearchGate. (n.d.). Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine....
- Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I.
- Benchchem. (n.d.).
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- PubMed Central. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.
- Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?.
- Benchchem. (n.d.).
- AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid.
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Technical Support Center: Synthesis of 2-Amino-5-nitropyridin-3-ol
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-5-nitropyridin-3-ol. This molecule is a valuable building block in pharmaceutical and materials science, but its synthesis, typically involving the regioselective nitration of 2-aminopyridin-3-ol, is frequently complicated by the formation of undesired side products. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, mechanistically-grounded answers to frequently asked questions and offer detailed troubleshooting protocols to help you optimize your reaction outcomes, improve yield, and simplify purification.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound and what are the primary side products?
The most common and direct method for synthesizing this compound is the electrophilic aromatic substitution (EAS) nitration of 2-aminopyridin-3-ol using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][2] The pyridine ring is activated by the electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups.
The primary side products encountered are regioisomers, resulting from nitration at other positions on the pyridine ring. The most common isomer is 2-Amino-3-nitro-pyridin-5-ol . Other potential impurities include dinitrated products and products from oxidative degradation of the starting material or product under harsh acidic conditions.
Q2: Why is regioselectivity a major challenge in this synthesis?
Regioselectivity is challenging due to the competing directing effects of the substituents on the pyridine ring. In the acidic medium required for nitration, the ring nitrogen and the exocyclic amino group are protonated.[3][4]
-
The Hydroxyl Group (-OH): This is a strong ortho-, para-director. It strongly activates the C4 and C6 positions.
-
The Amino Group (-NH₂): In its unprotonated form, it is also a strong ortho-, para-director, activating the C3 and C5 positions. However, under strongly acidic nitrating conditions, it exists predominantly as the ammonium ion (-NH₃⁺), which is a meta-directing and deactivating group.
-
The Pyridine Nitrogen: The ring nitrogen is electron-withdrawing and deactivates the ring, particularly at the C2, C4, and C6 positions.[5][6] In acidic media, it is protonated to the pyridinium ion, which is even more strongly deactivating.
The desired C5 nitration is a result of the complex interplay of these electronic effects. The formation of the 3-nitro isomer and other side products occurs when reaction conditions are not precisely controlled, shifting the delicate electronic balance.
Q3: What is the role of sulfuric acid in the nitration mixture?
Sulfuric acid serves two critical functions:
-
Generation of the Electrophile: It protonates nitric acid, facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1]
-
Reaction Medium: It acts as a solvent and maintains a highly acidic environment, which is necessary to keep the reactants in solution and promote the reaction.
However, the high acidity also ensures the protonation of the pyridine nitrogen and amino group, which deactivates the ring and complicates the regioselectivity, making control of the acid concentration and temperature paramount.
Troubleshooting Guide: Side Product Formation
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction yields a significant amount of the 2-Amino-3-nitropyridin-5-ol isomer. How can I improve selectivity for the desired 5-nitro product?
Answer: The formation of the 3-nitro isomer is a common problem and is often kinetically favored under certain conditions. The key to maximizing the 5-nitro product lies in precise control of the reaction parameters to favor the thermodynamically more stable product.
Causality: The electronic environment of the pyridine ring is highly sensitive to temperature and acid concentration.
-
Temperature: Nitration is a highly exothermic reaction. An increase in local temperature can alter the regioselectivity. Lower temperatures generally favor the formation of the desired 5-nitro isomer. For the related synthesis of 2-amino-5-bromo-3-nitropyridine, strict temperature control between 0-5°C is noted as paramount for minimizing byproducts.[2]
-
Rate of Addition: Rapid addition of the nitrating agent can cause localized temperature spikes and concentration gradients, leading to a loss of selectivity.
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature strictly between -5°C and 5°C throughout the addition of the nitrating agent and for the duration of the reaction. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Slow Addition: Add the nitrating mixture (or nitric acid to the solution of substrate in sulfuric acid) dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump or a dropping funnel. Ensure vigorous stirring to dissipate heat and maintain homogeneity.
-
Order of Addition: A "reverse addition" approach can be beneficial. Add the solution of 2-aminopyridin-3-ol in sulfuric acid slowly to the pre-cooled nitrating mixture. This ensures that the substrate is always reacting in the presence of a controlled excess of the nitrating agent, which can sometimes improve selectivity.
Problem 2: I am observing dinitrated products in my crude mixture. What causes this and how can I prevent it?
Answer: Dinitration occurs when the initial product, this compound, undergoes a second nitration. This is typically caused by overly harsh reaction conditions.
Causality:
-
Excess Nitrating Agent: Using a large excess of nitric acid increases the concentration of the nitronium ion, driving the reaction towards dinitration.
-
High Temperature: Higher reaction temperatures provide the activation energy needed for the second, more difficult nitration of the already deactivated ring.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long after the initial nitration is complete can allow the slower dinitration process to occur.
Troubleshooting Protocol:
-
Stoichiometry: Carefully control the stoichiometry. Use a modest excess of nitric acid, typically 1.05 to 1.2 equivalents .
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.
-
Temperature Management: As with isomer control, maintain a low temperature (0-5°C) to disfavor the higher-activation-energy dinitration reaction.
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter | Low Setting | High Setting | Effect on 5-Nitro Isomer (Desired) | Effect on 3-Nitro Isomer (Side Product) | Effect on Dinitration |
| Temperature | -5 to 5°C | > 15°C | Favored | Increases | Increases Significantly |
| Nitric Acid (eq.) | 1.05 - 1.2 | > 1.5 | Optimal | No significant change | Increases Significantly |
| Reaction Time | Monitor to completion | Extended (e.g., >12h) | No improvement | May lead to degradation | Increases |
| Acid Conc. (H₂SO₄) | 90-95% | >98% (fuming) | Reduced (degradation) | Increases (degradation) | Increases (degradation) |
Problem 3: The final product is dark-colored and difficult to purify. What is the source of the color and what purification strategies can be used?
Answer: Dark coloration is usually indicative of oxidative degradation of the pyridine ring or polymerization, forming highly conjugated, colored impurities. This is often caused by excess nitric acid or elevated temperatures.
Causality: The nitrating conditions are highly oxidative. Pyridine derivatives, especially those with activating amino and hydroxyl groups, can be susceptible to ring-opening or polymerization side reactions, leading to tar-like byproducts.
Troubleshooting & Purification Protocol:
-
Quenching: Quench the reaction by pouring it carefully onto crushed ice. This rapidly dilutes the acid and lowers the temperature, minimizing degradation during workup.
-
Neutralization: Slowly and carefully neutralize the acidic solution with a base (e.g., aqueous ammonia, sodium carbonate) while maintaining a low temperature. The product often precipitates upon neutralization.
-
Purification Strategies:
-
Recrystallization: This is the most effective method. Experiment with different solvent systems. A common choice is an ethanol/water or isopropanol/water mixture.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon (charcoal) to adsorb colored impurities. Heat the mixture gently, then filter hot through a pad of celite to remove the carbon. Recrystallize the product from the filtrate.
-
Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be effective for removing stubborn impurities. Use a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol.
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.
Diagram 1: Synthetic Pathway and Side Product Formation
Caption: Main reaction and common side product pathways.
Diagram 2: Troubleshooting Workflow
Caption: A logical decision tree for troubleshooting experiments.
References
-
Luis R. Domingo, et al. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry. [Link]
-
Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [Link]
-
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
-
RSC Publishing. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]
-
Borun Chemical. (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 2-Amino-5-nitropyridin-3-ol in Solution
Welcome to the Technical Support Center for 2-Amino-5-nitropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a specialized heterocyclic compound, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your work.
A Note on Scientific Rigor: Direct stability studies on this compound are not extensively reported in publicly available literature. Therefore, this guide is built upon established principles for analogous compounds, specifically other nitropyridine derivatives. The information herein should be used as a robust starting point for your investigations, with the strong recommendation that you perform specific stability studies for your unique experimental conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay values or a decrease in concentration over time in stock solutions. | This often indicates degradation of the compound. The stability of this compound can be influenced by several factors, including solvent, pH, light, and temperature. | 1. Solvent Evaluation: Prepare a fresh solution in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO). Compare its stability over a short period (e.g., 24-48 hours) with your previous solution. Protic solvents, especially at elevated temperatures, may contribute to degradation over time. 2. Light Protection: Prepare a new solution and store it in an amber vial or wrapped in aluminum foil to protect it from light. Analyze the solution at time zero and after 24-48 hours to determine if photodegradation is occurring. Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[1] 3. pH Control: If working in aqueous or protic solutions, ensure the pH is neutral and buffered. If you suspect pH-dependent hydrolysis, conduct a forced degradation study (see Experimental Protocols section) to confirm this. Nitropyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[1] 4. Inert Atmosphere: If oxidative degradation is a concern, prepare and store the solution under an inert atmosphere, such as nitrogen or argon. |
| Appearance of new, unknown peaks in HPLC or LC-MS analysis. | The formation of degradation products . These are often more polar than the parent compound. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to obtain the molecular weight of the unknown peaks. This can provide clues to the degradation pathway (e.g., hydrolysis, reduction of the nitro group). 2. Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help to confirm that the new peaks are indeed related to the degradation of this compound and not from another source. 3. Review Experimental Conditions: Re-evaluate your solution preparation and storage conditions. Ensure that all solvents are of high purity and that the pH is controlled if necessary. |
| Color change in the solution (e.g., from light yellow to a darker shade). | This can be an indicator of degradation . Changes in the electronic structure of the molecule due to chemical transformation can alter its light-absorbing properties. | 1. Spectroscopic Analysis: Use a UV-Vis spectrophotometer to record the absorbance spectrum of the fresh solution and the discolored solution. A shift in the maximum absorbance wavelength (λmax) or the appearance of new absorbance bands can confirm a chemical change. 2. Correlate with Purity Analysis: Analyze the discolored solution by HPLC or LC-MS to correlate the color change with the appearance of degradation products and a decrease in the parent compound's peak area. |
| Inconsistent results between experiments. | This can be due to the use of aged or improperly stored stock solutions . | 1. Fresh is Best: Always prepare fresh solutions of this compound for critical experiments. 2. Qualify Stock Solutions: If a stock solution must be used over a period of time, it should be "qualified" by re-analyzing its concentration before each use. 3. Standardize Storage: Establish a standard operating procedure (SOP) for the preparation and storage of your solutions to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the chemistry of related nitropyridine compounds, the primary factors influencing stability are:
-
pH: Both acidic and basic conditions can promote hydrolysis. The electron-withdrawing nitro group can make the pyridine ring susceptible to nucleophilic attack.
-
Light: Nitroaromatic compounds are often photosensitive and can undergo photodegradation.[1] It is crucial to protect solutions from light.
-
Temperature: Higher temperatures will generally accelerate the rate of degradation.
-
Solvent: Protic solvents (e.g., water, methanol) are more likely to participate in degradation reactions (hydrolysis) than aprotic solvents (e.g., acetonitrile, DMSO). The purity of the solvent is also critical, as impurities can act as catalysts for degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, although this is generally a slower process for this class of compounds compared to hydrolysis or photolysis.
Q2: What is the recommended way to prepare and store a stock solution of this compound?
A2: For maximum stability, it is recommended to:
-
Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.
-
Prepare the solution fresh whenever possible.
-
If storage is necessary, store the solution at a low temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Consider purging the solution with an inert gas like argon or nitrogen before sealing the container to minimize exposure to oxygen.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: You will need to perform a stability study. A basic workflow for this is as follows:
-
Prepare a solution of the compound in your buffer at the desired concentration.
-
Divide the solution into several aliquots and store them under your intended experimental conditions (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot using a stability-indicating analytical method, such as HPLC.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in an inert solvent at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV or LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, time, concentration of stressing agent).
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid or phosphoric acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Detection: Use a UV detector set at the λmax of this compound. A photodiode array (PDA) detector is highly recommended as it can help to assess peak purity.
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Visualizations
Logical Workflow for Investigating Stability
Caption: Potential degradation pathways for this compound.
References
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(4).
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
- Google Patents. (2010).
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ACS Publications. (n.d.). Determination of Aromatic Nitro Compounds. [Link]
-
NIST. (n.d.). 2-Amino-5-nitropyridine. [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]
-
Wiley Online Library. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. [Link]
-
PubMed. (1987). Solution stability of ciclosidomine. [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. [Link]
-
ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]
-
RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
-
YouTube. (2024). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. [Link]
-
NIH. (2015). Stability of Hydrocortisone Preservative-Free Oral Solutions. [Link]
-
PubMed. (2015). Stability of Hydrocortisone Preservative-Free Oral Solutions. [Link]
Sources
Technical Support Center: Crystallization of 2-Amino-5-nitropyridin-3-ol
Welcome to the technical support center for the crystallization of 2-Amino-5-nitropyridin-3-ol (CAS 908248-27-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this important chemical intermediate. While specific literature on the crystallization of this compound is limited, this guide synthesizes established principles of crystallization with data from structurally similar compounds to offer robust starting points and solutions to common challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
-
Appearance: Likely a yellow to orange crystalline solid, characteristic of many nitropyridine derivatives.[3]
-
Molecular Formula: C₅H₅N₃O₃[2]
-
Molecular Weight: 155.11 g/mol [2]
-
Solubility: Expected to have low solubility in water and higher solubility in polar organic solvents. For instance, 2-Amino-5-nitropyridine has a water solubility of 1.6 g/L at 13°C.[4] A good starting point for solubility testing would be alcohols (methanol, ethanol, isopropanol), acetone, and ethyl acetate.
Q2: What are the primary safety considerations when handling this compound?
Based on the safety data for the closely related 2-Amino-5-nitropyridine, the following precautions should be taken. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound when available.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] May also cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] In case of dust formation, use a suitable respirator.[7]
-
Handling: Avoid breathing dust, vapor, or mist.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
Q3: What are the most common crystallization methods for compounds like this compound?
For aminonitropyridine derivatives, the most common and effective crystallization techniques are:
-
Cooling Crystallization: This involves dissolving the solute in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to supersaturation and crystal formation. This is often the preferred method for compounds with a significant increase in solubility with temperature.
-
Anti-Solvent Crystallization: This technique involves dissolving the compound in a solvent in which it is soluble (the "solvent") and then adding a second solvent in which it is insoluble (the "anti-solvent") to induce precipitation.
-
Evaporative Crystallization: This method involves the slow evaporation of the solvent from a saturated solution at a constant temperature. This is particularly useful for obtaining large, high-quality single crystals for analytical purposes.[8][9]
Troubleshooting Guide
Issue 1: Low or No Crystal Yield
Q: I am not getting any crystals, or the yield is very low. What could be the problem and how can I fix it?
A: Low or no yield is a common issue that can often be resolved by systematically evaluating your solvent system and supersaturation conditions.
Causality and Solutions:
-
Inappropriate Solvent Choice: The solubility of your compound in the chosen solvent may be too high, even at low temperatures. Conversely, if the solubility is too low at high temperatures, you may not be able to dissolve enough material to achieve supersaturation upon cooling.
-
Solution: Conduct a thorough solvent screening. A good solvent for cooling crystallization will dissolve the compound when hot but have low solubility when cold.[10] For this compound, consider mixed solvent systems, such as ethanol/water or isopropanol/water, which are effective for similar compounds like 2-Amino-5-chloro-3-nitropyridine.[1]
-
-
Insufficient Supersaturation: Crystallization requires the solution to be supersaturated. This might not be achieved if the initial concentration is too low or the cooling is not significant enough.
-
Solution: Increase the initial concentration of the solute. Ensure you are dissolving the material at a sufficiently high temperature to achieve a saturated or near-saturated solution. For cooling crystallization, a larger temperature differential between dissolution and crystallization will generally lead to higher supersaturation and yield.
-
-
Metastable Zone Width: Some compounds have a wide metastable zone, meaning that the solution can remain supersaturated without nucleating.
-
Solution: Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.
-
Issue 2: Poor Crystal Quality (e.g., small needles, oiling out, amorphous solid)
Q: My product is "oiling out" or forming an amorphous solid instead of crystals. What is happening and what should I do?
A: "Oiling out" or the formation of an amorphous solid occurs when the level of supersaturation is too high, leading to nucleation rates that are much faster than crystal growth rates. The molecules essentially "crash out" of the solution in a disordered state.
Causality and Solutions:
-
Too Rapid Cooling: Cooling the solution too quickly is a common cause of oiling out.
-
Solution: Slow down the cooling rate. Allow the solution to cool naturally to room temperature before placing it in an ice bath. Insulating the flask can further slow the cooling process.
-
-
High Level of Impurities: Impurities can inhibit crystal growth and promote the formation of oils or amorphous precipitates.
-
Solution: Purify the crude material before crystallization. Techniques like column chromatography or treatment with activated carbon can be effective. For colored impurities, which may arise from oxidation of the amino group, adding a small amount of activated carbon to the hot solution before filtration can be beneficial.[1]
-
-
Solvent System Issues: The chosen solvent may not be optimal for promoting ordered crystal lattice formation.
-
Solution: Experiment with different solvents or solvent mixtures. A slightly more viscous solvent can sometimes slow down diffusion and encourage more ordered crystal growth.
-
Issue 3: Colored Impurities in the Final Crystalline Product
Q: My final crystals have a yellow or brownish tint. How can I obtain a purer, less colored product?
A: The presence of color in the final product often indicates the co-crystallization of impurities. For nitropyridine compounds, these can include starting materials, byproducts from the synthesis (such as di-nitrated species), or degradation products.[1]
Causality and Solutions:
-
Trapped Impurities: Colored impurities can be trapped within the crystal lattice during rapid crystallization.
-
Solution: A second recrystallization step is often effective. Ensure that the cooling process is slow to allow for the selective incorporation of the desired molecule into the growing crystal lattice.
-
-
Adsorbed Impurities: Some colored impurities may adsorb to the surface of the crystals.
-
Solution: Wash the filtered crystals with a small amount of cold, fresh solvent to remove adsorbed impurities.
-
-
Oxidation: Aminopyridines can be susceptible to air oxidation, which can lead to colored byproducts.[1]
-
Solution: If oxidation is suspected, consider performing the crystallization under an inert atmosphere, such as nitrogen or argon.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point based on methods for structurally similar compounds and may require optimization.[1]
-
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and at their boiling points.
-
A promising starting point is a mixed solvent system of ethanol and water.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is highly colored, allow it to cool slightly and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated at the boiling point.
-
-
Cooling:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
-
Data and Visualization
Table 1: Suggested Solvent Systems for Screening
| Solvent System (v/v) | Expected Solubility Behavior | Potential Crystal Morphology |
| Ethanol/Water | High solubility in hot ethanol, low in cold mixture. | Needles or plates |
| Isopropanol/Water | Similar to ethanol/water, may require different ratios. | Powder or microcrystals |
| Acetone/Hexanes | Soluble in acetone, hexane acts as anti-solvent. | Microcrystals |
| Dimethylformamide (DMF)/Water | High solubility in DMF, water as anti-solvent. | Use with caution due to high boiling point of DMF. |
Diagram 1: Troubleshooting Workflow for Poor Crystal Quality
Caption: A decision tree for troubleshooting poor crystal quality.
References
- Rajkumar, M. A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(1), 73-78.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
-
PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- S. G., et al. (2014). Growth and characterization of 2-amino-3-nitropyridine crystals. AIP Conference Proceedings, 1591(1), 159-160.
-
NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
- Khan, I. U., et al. (2020). Green Synthesis, SC-XRD, Non-Covalent Interactive Potential and Electronic Communication via DFT Exploration of Pyridine-Based Hydrazone. Crystals, 10(9), 778.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 234, 114249.
- McLachlan, A. S., et al. (2023). Structured Ternary Fluids Promote Crystallization and Detection of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Crystal Growth & Design, 23(1), 336-346.
-
Kristu Jayanti College. (n.d.). Investigation on growth and characterization of unidirectional 2-amino-5-nitropyridine NLO single crystals adducts for laser generation. Retrieved from [Link]
- O'Donnell, J. L., et al. (2014). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Langmuir, 30(43), 12966-12973.
- Anbarasu, S., et al. (2015). Studies on crystal growth and physical properties of 2-amino-5-chloropyridine single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 102-106.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-Amino-5-nitropyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. oaji.net [oaji.net]
- 9. Growth and characterization of 2-amino-3-nitropyridine crystals. [wisdomlib.org]
- 10. mt.com [mt.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-nitropyridin-3-ol
Welcome to the technical support center for the synthesis of 2-Amino-5-nitropyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to challenges encountered when scaling this synthesis from the benchtop to pilot or manufacturing scale. We will delve into the causality behind experimental choices, offer validated troubleshooting protocols, and ground our recommendations in established chemical principles.
Synthesis Overview: The Nitration of 2-Amino-3-hydroxypyridine
The most direct and common route to this compound is the electrophilic nitration of 2-Amino-3-hydroxypyridine. The starting material possesses two powerful activating, ortho-, para-directing groups: an amino (-NH₂) group at C2 and a hydroxyl (-OH) group at C3. In a strong acid medium, these groups are protonated, which deactivates them. However, a small equilibrium concentration of the free base is sufficiently reactive to undergo nitration. The C5 position is para to the C2-amino group and ortho to the C3-hydroxyl group, making it the most electronically favorable position for electrophilic substitution by the nitronium ion (NO₂⁺).
The reaction is typically performed using a mixed acid system, such as nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). Sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion.
Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that frequently arise during the scale-up of this nitration reaction.
Q1: My yield is significantly lower than expected on a larger scale. What are the likely causes and solutions?
Low yield is a multifaceted problem often exacerbated by scale. The primary culprits are typically incomplete reactions, formation of side products, or losses during work-up.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Causality: Poor mixing or insufficient reaction time/temperature can leave starting material unreacted. On scale, maintaining homogeneity is more challenging.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.
-
Improve Agitation: Ensure the reactor's impeller design and speed are adequate for the vessel geometry and batch volume to prevent localized "hot spots" and ensure uniform reagent distribution.[1]
-
Re-evaluate Reaction Time/Temp: A reaction that is complete in 2 hours at the lab scale may require longer on a pilot scale due to different surface-area-to-volume ratios and heat transfer characteristics.
-
-
-
Side Product Formation (Over-nitration or Oxidation):
-
Causality: Nitration is highly exothermic.[2] Poor temperature control can lead to runaway reactions, promoting the formation of dinitro-isomers or oxidative degradation of the pyridine ring. The amino group is particularly susceptible to oxidation.
-
Solution:
-
Strict Temperature Control: Maintain the recommended temperature range (typically 0–10°C) using an efficient reactor cooling system. For large scales, this is a critical safety and quality parameter.[3]
-
Slow Reagent Addition: Add the nitrating acid mixture subsurface at a slow, controlled rate. This prevents localized temperature spikes and high concentrations of the nitrating agent.
-
Protecting Groups: For particularly sensitive or high-purity applications, consider protecting the amino group as an acetamide before nitration. This moderates its activating effect and prevents oxidation, though it adds two steps (protection/deprotection) to the synthesis.[3]
-
-
-
Loss During Work-up:
-
Causality: The product has some solubility in the acidic aqueous phase after quenching. Improper pH adjustment during neutralization can also lead to losses.
-
Solution:
-
Controlled Quenching: Pour the reaction mixture slowly onto a well-stirred slurry of ice. This dissipates the heat of dilution safely.
-
Precise Neutralization: Adjust the pH carefully with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to the isoelectric point of the product to ensure maximum precipitation. Check the filtrate by HPLC to quantify losses.
-
-
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction | Improve agitation; monitor with TLC/HPLC; increase reaction time. |
| Side Product Formation | Maintain strict temperature control (0-10°C); slow addition of nitrating agent. | |
| Work-up Losses | Ensure controlled quenching on ice; optimize final pH for precipitation. |
Q2: The purity of my isolated product is poor. What are the common impurities and how can I remove them?
Purity issues often stem from poor regioselectivity or incomplete reaction/work-up.
Possible Causes & Solutions:
-
Isomeric Impurities:
-
Causality: While the 5-nitro isomer is strongly favored, small amounts of other isomers (e.g., 6-nitro or 4-nitro) can form, particularly if the temperature deviates. These isomers can be difficult to separate due to similar physical properties.
-
Solution: The best solution is prevention through strict temperature and process control. If isomers do form, purification via recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is the most common method. Column chromatography is generally not feasible for large-scale production.
-
-
Residual Starting Material:
-
Causality: Incomplete reaction as described in Q1.
-
Solution: Drive the reaction to completion using analytical monitoring. If present in the final product, it can sometimes be removed by washing the crude solid with a solvent in which the starting material is more soluble than the product.
-
-
Degradation Products:
-
Causality: Aggressive reaction conditions (high temperature, overly concentrated acids) can cause decomposition, often resulting in dark, tarry byproducts.
-
Solution: Adhere to optimized, milder conditions. If tars are present, they can sometimes be removed by treating a solution of the crude product with activated carbon before recrystallization.
-
Q3: The reaction is highly exothermic and I'm concerned about thermal runaway. What are the best practices for thermal management at scale?
This is the most critical safety and process control consideration for scaling up nitration.[4] A thermal runaway can lead to a violent reaction, over-pressurization of the reactor, and release of toxic gases (NOx).[2]
Best Practices:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and the potential for adiabatic temperature rise. This data is essential for designing a safe process.
-
Efficient Heat Transfer: Use a jacketed reactor with a high-performance thermal fluid. Ensure the reactor's heat transfer area is sufficient for the batch volume.
-
Controlled Addition: Use a dosing pump for the slow, steady addition of the nitrating agent. Link the pump to a temperature probe in the reactor to automatically stop the addition if the temperature exceeds a set limit.
-
"Reverse" Addition: Consider adding the 2-amino-3-hydroxypyridine solution to the nitrating acid. This ensures that the nitrating agent is never the limiting reagent, which can sometimes help control the reaction rate.
-
Continuous Flow Chemistry: For industrial-scale production, continuous flow reactors offer superior heat transfer and precise control over reaction time, dramatically improving the safety profile of hazardous reactions like nitration.[1][5]
Caption: Decision tree for troubleshooting product purity issues.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor and control during scale-up? A: The three most critical parameters are:
-
Temperature: Directly impacts safety and impurity profile.
-
Rate of Addition: Controls the rate of heat generation.
-
Agitation: Ensures thermal and reactant homogeneity.
Q: What analytical methods are recommended for process control? A:
-
In-Process Control (IPC): HPLC is the gold standard for monitoring the consumption of starting material and the formation of the product and key impurities. TLC can be used as a faster, qualitative check.
-
Final Product QC: HPLC for purity assay, NMR (¹H and ¹³C) for structural confirmation, Mass Spectrometry for molecular weight verification, and Karl Fischer titration for water content.
Q: Are there any safety concerns beyond the exotherm? A: Yes. The mixed acid is highly corrosive and a strong oxidizing agent.[6] The product, a nitroaromatic compound, should be handled as potentially explosive, especially when dry, and should be screened for thermal stability using techniques like Differential Scanning Calorimetry (DSC). Always use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[2] The reaction can also generate toxic nitrogen oxide (NOx) gases, requiring excellent ventilation or a scrubber system.[2]
Q: How should the reaction be quenched at a large scale? A: The safest method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred, well-chilled vessel containing a large excess of ice or an ice/water mixture. This ensures that the heat of dilution is managed effectively. Never add water or ice directly to the reactor, as this can cause localized boiling and splashing of the corrosive acid mixture.
Detailed Experimental Protocol (Lab Scale Example)
This protocol is for informational purposes and should be adapted and fully risk-assessed before implementation.
Materials:
-
2-Amino-3-hydroxypyridine (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~5-10 volumes)
-
Nitric Acid (70%, 1.05-1.1 eq)
-
Deionized Water & Ice
-
Aqueous Ammonia or Sodium Hydroxide for neutralization
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.
-
Acid Charge: Charge the reactor with concentrated sulfuric acid (~5-10 mL per gram of starting material). Begin agitation and cool the reactor jacket to 0-5°C.
-
Substrate Dissolution: Slowly add 2-Amino-3-hydroxypyridine to the cold sulfuric acid. The dissolution may be exothermic; maintain the internal temperature below 15°C.
-
Nitrating Mixture Preparation: In a separate flask, carefully add the required amount of nitric acid to a small amount of cold sulfuric acid. Cool this mixture to 0°C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the reactor via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature between 0-10°C throughout the addition.
-
Reaction Hold: Stir the mixture at 5-10°C for an additional 1-3 hours after the addition is complete. Monitor the reaction progress by HPLC until <1% of the starting material remains.
-
Quenching: In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water (at least 10 times the volume of the reaction mixture). Slowly transfer the reaction mixture into the ice/water slurry, ensuring the quench temperature does not rise above 20°C.
-
Neutralization & Isolation: Slowly add a cold aqueous base (e.g., 28% ammonia) to the quenched mixture to adjust the pH to ~6-7. The yellow product will precipitate.
-
Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). A final wash with a small amount of cold ethanol can aid in drying.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
References
- U.S. Patent US4061644A, "Process for the production of 2-amino-3-hydroxypyridines," published December 6, 1977.
- BenchChem, "Technical Support Center: Managing Exothermic Reactions During Nitr
- "Nitration reaction safety," YouTube, uploaded by Chemical Safety, 7 June 2024.
- "Safety Assessment of 2-Amino-3-hydroxypyridine as Used in Cosmetics," Cosmetic Ingredient Review, 2014.
- Vapourtec, "Nitration Reactions | Continuous Flow Processing."
- Guggenheim, T. L., et al., "Chemistry, Process Design, and Safety for the Nitration Industry," ACS Symposium Series, 2013.
- Zhao, S. et al., "Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade," Beilstein Journal of Organic Chemistry, 2024.
- ChemicalBook, "2-Amino-3-hydroxypyridine synthesis."
- Ziegler, C. E., "A study of the mixed acid nitration of 2-amino-5-chloropyridine," Master's Theses, 1957.
- Liu, J. & Shouxin, L., "Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine," Chemical Reagents, 2005.
- Chinese Patent CN103664757A, "Preparation method of 2-hydroxy-3-nitropyridine," published March 26, 2014.
- Chinese Patent CN109535071B, "2-amino-3-hydroxypyridine and preparation method and refining method thereof," published March 29, 2019.
- Jubilant Ingrevia, "Safety Data Sheet: 2-Amino-3-hydroxypyridine," February 19, 2024.
- Hone, C. A. et al., "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib," Organic Process Research & Development, 2020.
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- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Avoid Over-alkylation in Aminopyridine Reactions
Welcome to the technical support center for aminopyridine alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in the synthesis of N-alkylated aminopyridines, with a primary focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-alkylation of aminopyridines, and why does it happen?
The most prevalent side reaction is over-alkylation, leading to the formation of di- and sometimes tri-alkylated aminopyridines.[1][2] This occurs because the mono-alkylated aminopyridine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1][3][4][5][6] This increased nucleophilicity drives the reaction towards multiple substitutions, reducing the yield of the desired mono-alkylated product.[3][4][5][6][7]
Another significant side reaction is the alkylation of the pyridine ring nitrogen, which is often more nucleophilic than the exocyclic amino group, leading to the formation of pyridinium salts as by-products.[8]
Q2: I'm observing significant over-alkylation in my reaction. How can I selectively achieve mono-alkylation?
Controlling over-alkylation is a common challenge. Here are several strategies you can employ:
-
Control Stoichiometry: Carefully limit the amount of the alkylating agent to 1.0-1.2 equivalents relative to the aminopyridine.[1] This reduces the availability of the alkylating agent for subsequent reactions with the more nucleophilic mono-alkylated product.
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, consider a two-step reductive amination approach. This involves reacting the aminopyridine with an aldehyde or ketone to form an imine, which is then reduced using a reagent like sodium borohydride.[1] This method offers superior control over the degree of alkylation.
-
Employ a "Self-Limiting" Alkylation Strategy: A modern and highly effective approach involves the use of N-aminopyridinium salts as ammonia surrogates.[3][4][5][9] In this method, deprotonation of an N-aryl-N-aminopyridinium salt forms a highly nucleophilic pyridinium ylide intermediate. This ylide readily undergoes mono-alkylation. The resulting N-alkylated product is significantly less nucleophilic, which effectively prevents further alkylation.[3][4][5][6]
Q3: My reaction is producing a large amount of the pyridinium salt by-product. How can I favor alkylation on the exocyclic amino group?
The competition between the two nitrogen atoms is a key challenge in aminopyridine alkylation. To favor alkylation of the amino group, consider the following:
-
Protect the Amino Group: Protecting the exocyclic amino group with a tert-butoxycarbonyl (Boc) group is a highly effective strategy.[1][8] The protected amine can then be deprotonated with a suitable base, and the resulting anion will selectively attack the alkylating agent.[8] Subsequent deprotection yields the desired N-alkylated aminopyridine.[8][10]
-
Use a Stronger Base: For direct alkylation with alkyl halides, employing strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) can increase the nucleophilicity of the amino group, promoting its alkylation over the pyridine nitrogen.[1][8]
-
Modify Reaction Conditions: The choice of solvent and base can influence the site of alkylation. Experimenting with different solvent polarities and base strengths may shift the selectivity towards the desired product.
Q4: I am experiencing low to no conversion of my sterically hindered aminopyridine. What can I do to improve the reaction?
Low reactivity in sterically hindered aminopyridines is a common issue.[1] Here are some troubleshooting steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[1]
-
Use a Stronger Base: As with improving selectivity, a stronger base like NaH or n-BuLi can enhance the nucleophilicity of the hindered amino group.[1]
-
"Borrowing Hydrogen" Strategy: This method utilizes alcohols as alkylating agents in the presence of a catalyst. The alcohol is transiently oxidized to an aldehyde, which then undergoes a condensation-reduction cycle with the aminopyridine, favoring N-alkylation of the amino group.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Over-alkylation | The mono-alkylated product is more nucleophilic than the starting amine.[1][3][4][5][6] | 1. Control Stoichiometry: Use 1.0-1.2 equivalents of the alkylating agent.[1]2. Lower Temperature: Reduce the reaction temperature to decrease the rate of the second alkylation.3. Reductive Amination: Switch to a two-step reductive amination protocol.[1]4. Self-Limiting Strategy: Employ N-aminopyridinium salts for selective mono-alkylation.[3][4][5][6][9] |
| Predominant Pyridinium Salt Formation | The pyridine ring nitrogen is more nucleophilic than the exocyclic amino group.[8] | 1. Protecting Group: Use a Boc protecting group on the amino nitrogen.[1][8][10]2. Strong Base: Use a stronger base like NaH or n-BuLi to deprotonate the amino group.[1][8]3. Solvent Choice: Experiment with different solvents to alter the relative nucleophilicity of the two nitrogen atoms. |
| Low or No Conversion | Insufficient nucleophilicity of the amino group, often due to steric hindrance or electron-withdrawing groups.[1] | 1. Increase Temperature: Carefully raise the reaction temperature.[1]2. Stronger Base: Use a more potent base to enhance the nucleophilicity of the amine.[1]3. "Borrowing Hydrogen": Consider using an alcohol as the alkylating agent with a suitable catalyst.[1] |
| Formation of Acylamide By-product | In reactions involving carboxylic acids and a reducing agent (like NaBH4), the intermediate acylamide may not be fully reduced. | This can occur at lower temperatures. A modest increase in temperature (e.g., to 40-50 °C) can promote the complete reduction to the N-alkylated product.[11] |
Experimental Protocols
Protocol 1: Mono-alkylation via a Boc-Protected Intermediate
This protocol describes the N-alkylation of 4-aminopyridine using a Boc-protecting group strategy to ensure selectivity for the exocyclic amino group.
Step 1: Protection of 4-aminopyridine
-
Dissolve 4-aminopyridine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain N-Boc-4-aminopyridine.
Step 2: N-Alkylation
-
Dissolve the N-Boc-4-aminopyridine in an anhydrous aprotic solvent like DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
Step 3: Deprotection
-
Dissolve the crude N-alkylated, N-Boc-protected aminopyridine in a solvent like dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous NaHCO3) and extract the final N-monoalkylated aminopyridine.
Protocol 2: Self-Limiting Mono-alkylation using an N-Aminopyridinium Salt
This protocol outlines a one-pot synthesis of a secondary amine via the self-limiting alkylation of an N-aminopyridinium salt.[3][4][5]
Step 1: Formation of the N-Aryl-N-Aminopyridinium Salt
-
This step can be achieved via a Chan-Lam cross-coupling reaction. Combine an aryl boronic acid (1.5 equivalents), N-aminopyridinium triflate (1.0 equivalent), and catalytic CuF2 (10 mol%) in DMA under an oxygen atmosphere at 70 °C.[3]
Step 2: One-Pot Alkylation and Depyridylation
-
To the solution containing the N-aryl-N-aminopyridinium salt, add cesium carbonate (Cs2CO3) (3.0 equivalents) and the alkyl halide (2.0 equivalents).[4][5]
-
Maintain the reaction at the appropriate temperature (e.g., 70 °C) for 16 hours.[4][5]
-
Upon completion, the reaction mixture can be worked up by standard extraction procedures to isolate the selectively mono-alkylated secondary amine.
Visualizing Reaction Pathways
Diagram 1: Competing Alkylation Pathways in Aminopyridines
Caption: Competing reaction pathways in aminopyridine alkylation.
Diagram 2: The Self-Limiting Alkylation Workflow
Caption: Workflow of the self-limiting alkylation strategy.
References
- Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines. Benchchem.
- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate.
- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Organic Letters.
- Feroci, M., Chiarotto, I., d'Agostino, A., & Inesi, A. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules.
- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv | Cambridge Open Engage.
- Feroci, M., Chiarotto, I., d'Agostino, A., & Inesi, A. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate.
- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. R Discovery.
- Synthesis of N-alkyl-4-aminopyridine. ResearchGate.
- Tian, Z., Li, J., & Zhang, J. (2006). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research.
- Das, S., & Punniyamurthy, T. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.
- Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Troubleshooting side reactions in the N-alkylation of aniline. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomer Separation in Nitropyridine Synthesis
Welcome to the technical support center for resolving isomer separation in nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of nitropyridine isomers. Drawing from established analytical principles and field-proven experience, this resource aims to empower you to overcome separation hurdles and achieve high-purity compounds.
Introduction: The Challenge of Nitropyridine Isomer Separation
The synthesis of nitropyridines, crucial intermediates in the pharmaceutical and agrochemical industries, often results in a mixture of isomers (e.g., 2-nitro, 3-nitro, and 4-nitropyridine).[1] These isomers frequently exhibit very similar physicochemical properties, such as polarity and boiling points, making their separation a significant challenge. The position of the electron-withdrawing nitro group on the pyridine ring subtly influences the molecule's dipole moment and crystal packing, which are the key parameters we can exploit for separation.[2] This guide provides a structured approach to troubleshooting these complex separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the separation of nitropyridine isomers.
Chromatography Issues
Question 1: My nitropyridine isomers are co-eluting or have very poor resolution in reverse-phase HPLC. What should I do?
Answer:
Co-elution in reverse-phase HPLC is a common problem when dealing with isomers of similar polarity.[3][4] Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: The primary reason for co-elution is insufficient differential interaction between the isomers and the stationary phase. The subtle differences in polarity between, for example, 2-nitropyridine and 4-nitropyridine may not be fully exploited by a standard C18 column and mobile phase.
Troubleshooting Workflow:
Sources
Technical Support Center: Managing Exothermic Reactions in the Nitration of Pyridines
Welcome to the technical support center for the nitration of pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the exothermic nature of these reactions. Our goal is to equip you with the knowledge to perform these reactions safely and efficiently, ensuring both high yield and purity of your target nitropyridine.
Understanding the Challenge: The Exothermic Nitration of Pyridines
The nitration of pyridine is a notoriously challenging electrophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring, making it significantly less reactive than benzene.[1] Consequently, forcing conditions, such as the use of fuming nitric acid and concentrated sulfuric acid at elevated temperatures, are often necessary to achieve nitration.[1][2] These harsh conditions contribute to the highly exothermic nature of the reaction, posing a significant risk of thermal runaway if not properly controlled.[3][4]
The primary product of direct nitration is typically 3-nitropyridine, as the ortho (2- and 6-) and para (4-) positions are more deactivated.[1][5] However, the vigorous conditions required can also lead to over-nitration, resulting in the formation of dinitropyridine derivatives, which complicates purification and reduces the yield of the desired monosubstituted product.[1]
This guide will provide you with the necessary information to navigate these challenges, focusing on practical strategies for controlling the reaction exotherm and optimizing your synthetic outcomes.
Troubleshooting Guide
This section is designed to help you identify and resolve common issues encountered during the nitration of pyridines.
Issue 1: Sudden and Uncontrolled Temperature Spike (Thermal Runaway)
A rapid, uncontrolled increase in reaction temperature is a critical safety concern. This indicates that the rate of heat generation is exceeding the capacity of your cooling system.[6]
Immediate Actions:
-
Cease the addition of the nitrating agent immediately.
-
Apply maximum cooling (e.g., add more dry ice to your cooling bath).
-
If the temperature continues to rise uncontrollably, and your laboratory has an established emergency protocol, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice. Caution: This should be a last resort, as the dilution of concentrated sulfuric acid is also highly exothermic.[4]
-
Alert your supervisor and adhere to all institutional safety procedures.
Potential Causes and Preventative Measures:
| Potential Cause | Preventative Measure |
| Inadequate Cooling | Ensure your cooling bath has sufficient capacity for the scale of your reaction. For highly exothermic reactions, an ice-salt or dry ice/acetone bath is recommended over a simple ice bath.[6] |
| Rapid Addition of Nitrating Agent | Add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature. A slow addition rate is crucial for maintaining control.[1][4] |
| Poor Agitation | Vigorous and consistent stirring is essential to prevent the formation of localized "hot spots" where reactant concentrations are high.[4] |
| Incorrect Reagent Concentration or Ratio | Use fresh, accurately measured reagents. An incorrect ratio of nitric to sulfuric acid can significantly impact the reaction's exothermicity.[4] |
| Accumulation of Unreacted Nitrating Agent | If the reaction temperature is too low, the nitrating agent may accumulate. A subsequent slight increase in temperature can then trigger a rapid, delayed exotherm. Maintain a temperature that allows for a controlled reaction rate.[4] |
Issue 2: Low or No Yield of the Desired Nitropyridine
This is a frequent challenge, often stemming from the inherent low reactivity of the pyridine ring.[2]
Troubleshooting Steps:
-
Increase Reaction Severity: For direct nitration of unsubstituted pyridine, high temperatures (even up to 300°C) may be necessary.[2] However, this should be approached with extreme caution due to the increased risk of thermal runaway and side product formation.
-
Consider Alternative Nitrating Agents: For milder conditions, dinitrogen pentoxide (N₂O₅) can be an effective nitrating agent for pyridine, proceeding through an N-nitropyridinium ion intermediate.[2][7]
-
Utilize Pyridine N-Oxide: The N-oxide derivative of pyridine is significantly more reactive towards nitration and favors substitution at the 4-position.[8][9] The N-oxide can be subsequently deoxygenated to yield the 4-nitropyridine.
Issue 3: Excessive Over-Nitration (Dinitration)
The formation of dinitrated products is a common side reaction, especially with substituted pyridines that are more activated.[1]
Strategies to Favor Mono-nitration:
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second nitration more significantly than the first.[1]
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess will drive the reaction towards multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: A slow, dropwise addition helps to maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to track the formation of the desired product and stop the reaction before significant dinitration occurs.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine so much more difficult than the nitration of benzene?
The nitrogen atom in the pyridine ring is electronegative, which withdraws electron density from the aromatic system. This deactivates the ring towards electrophilic attack.[1][10] Furthermore, under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated to form the pyridinium ion, which is even more electron-deficient and thus, more deactivated.[2]
Q2: What is the best way to synthesize 4-nitropyridine?
Direct nitration of pyridine predominantly yields the 3-nitro isomer.[1] To obtain 4-nitropyridine, the most common and effective method is to first synthesize pyridine N-oxide. The N-oxide is more reactive and directs nitration to the 4-position.[7][9] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.
Q3: Are there any alternatives to the standard HNO₃/H₂SO₄ nitrating mixture?
Yes, several other nitrating systems can be employed, sometimes offering milder reaction conditions or different selectivities. These include:
-
Dinitrogen pentoxide (N₂O₅): Can provide good yields of 3-nitropyridine under less harsh conditions.[2][7]
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can be used in various solvents.
-
Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it can be a milder alternative for some substrates.[11]
Q4: How do substituents on the pyridine ring affect the nitration reaction?
Substituents have a profound effect on both the reactivity and the regioselectivity of nitration.
-
Electron-donating groups (e.g., alkyl, amino) activate the ring, making nitration easier but also increasing the risk of over-nitration.[1] They direct the incoming nitro group to specific positions based on their electronic and steric properties.[12]
-
Electron-withdrawing groups (e.g., halogens, nitro groups) further deactivate the ring, making subsequent nitrations more difficult.[1]
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Pyridine N-Oxide to 4-Nitropyridine N-Oxide
This protocol is adapted from established procedures and is a reliable method for synthesizing the precursor to 4-nitropyridine.
1. Preparation of the Nitrating Acid: a. In a flask cooled in an ice bath, slowly and with stirring, add fuming nitric acid to concentrated sulfuric acid.[9] b. Allow the mixture to warm to 20°C before use.[9]
2. Reaction Setup: a. In a three-neck flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an addition funnel, place the pyridine-N-oxide. b. Heat the pyridine-N-oxide to 60°C.[9]
3. Addition of Nitrating Acid: a. Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes.[9] The internal temperature will initially drop.
4. Heating: a. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[9]
5. Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture onto crushed ice.[1] c. Neutralize the solution by the portion-wise addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. Be cautious of vigorous foaming.[9] d. A yellow solid should precipitate. Collect this solid by filtration. e. The product can be extracted from the solid using acetone and the solvent subsequently evaporated.[9] f. Further purification can be achieved by recrystallization from acetone.[9]
Visualizing the Workflow
Decision Tree for Pyridine Nitration Strategy
The choice of nitration strategy depends heavily on the desired isomer and the nature of the pyridine substrate.
Caption: A decision tree for selecting the appropriate nitration strategy based on the target isomer.
Troubleshooting Flowchart for Exothermic Reactions
A logical workflow for addressing thermal events during nitration.
Caption: A flowchart for troubleshooting uncontrolled exothermic reactions during nitration.
References
- BenchChem. (2025).
- New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing.
- (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines.
- Filo. (2025).
- BenchChem. (2025).
- Google Patents. (n.d.).
- Pearson. (2024).
- FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
- BenchChem. (2025).
- YouTube. (2022).
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Filo. (2025).
- ResearchGate. (2025).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fcad.com [fcad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reaction mechanism: electrophilic attack on pyridine 3rd | Filo [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation Pathways of 2-Amino-5-nitropyridin-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-nitropyridin-3-ol. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice needed to investigate the degradation pathways of this and similar nitropyridine derivatives. Given the specific nature of this molecule, a comprehensive understanding of its stability is crucial for ensuring its efficacy, safety, and shelf-life in any application.
This document will not only outline the theoretical basis for degradation but will also provide a detailed, actionable protocol for conducting forced degradation studies. Our goal is to empower you with the tools and insights to proactively identify potential degradation products and establish a robust stability-indicating analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges that may arise during the investigation of this compound's stability.
Q1: I am starting my investigation of this compound. What are the most likely degradation pathways I should anticipate?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can hypothesize potential pathways based on its functional groups (an amino group, a nitro group, and a hydroxyl group on a pyridine ring). The presence of these groups suggests susceptibility to several degradation mechanisms:
-
Hydrolysis: The molecule could undergo hydrolysis under acidic or basic conditions. The amino and nitro groups can influence the electron density of the pyridine ring, potentially making it susceptible to nucleophilic attack by water or hydroxide ions. The Organisation for Economic Co-operation and Development (OECD) provides guidelines (OECD 111) for testing the hydrolytic stability of chemicals, which can be a valuable resource.[1]
-
Oxidation: The amino and hydroxyl groups are susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. Potential products could include N-oxides from the pyridine nitrogen or the amino group, or even dimerization products.[2][3] Studies on similar compounds like 3,4-diaminopyridine have shown the formation of N-oxides and nitro-derivatives under oxidative stress.[2]
-
Photodegradation: Nitropyridine derivatives can be sensitive to light. UV or visible light can provide the energy to initiate photochemical reactions, leading to complex degradation profiles. It's important to note that some related nitroaromatic compounds exhibit remarkable photostability through rapid internal conversion processes, which dissipate UV energy as heat.[4] A comparative photodegradation study would be necessary to determine the photosensitivity of this compound.
-
Thermal Degradation: Elevated temperatures can induce degradation. The stability of nitropyridine derivatives is significantly influenced by the number and position of nitro groups and other substituents.[5] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing thermal stability.[5]
Q2: I am performing a forced degradation study, but I'm not seeing significant degradation (less than 5%). What should I do?
A2: Achieving the target degradation of 5-20% is crucial for developing a robust stability-indicating method.[6] If you are not observing sufficient degradation, consider the following adjustments:
-
Increase Stress Conditions: You may need to use more aggressive stress conditions. For example:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature, or prolong the exposure time.
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).
-
Thermal: Increase the temperature, but be cautious not to exceed the compound's melting point, which could lead to a change in physical state rather than chemical degradation.
-
-
Change the Solvent System: The solubility of your compound can impact its degradation rate. Ensure your compound is fully dissolved. If solubility is an issue, you may need to use a co-solvent system, but be mindful that the co-solvent itself should be stable under the stress conditions.
-
Evaluate for Photostability: If you are not seeing degradation under hydrolytic, oxidative, or thermal stress, the compound might be highly stable under these conditions but susceptible to light. Ensure you are conducting photostability studies according to ICH Q1B guidelines.
Q3: My mass balance in the forced degradation study is low (less than 90%). What could be the reasons?
A3: A low mass balance suggests that not all degradation products are being accounted for. Here are some potential causes and troubleshooting steps:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a standard HPLC-UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to detect these compounds.
-
Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) could be a suitable technique to analyze for volatile impurities.
-
Precipitation: Degradation products might be insoluble in the analysis solvent and precipitate out of the solution. Visually inspect your samples for any precipitates. If observed, you may need to change the diluent for your HPLC analysis.
-
Adsorption: The degradants might be adsorbing to the HPLC column or sample vials. Using different column chemistry or silanized vials can sometimes mitigate this issue.
-
Inappropriate Wavelength: The degradation products may have a different UV maximum than the parent compound. Using a Photo Diode Array (PDA) detector to analyze the entire UV spectrum can help in identifying and quantifying all absorbing species.
Q4: I am having trouble developing an HPLC method that separates the parent peak from all the degradation products. What are some strategies to improve separation?
A4: Developing a stability-indicating analytical method is a key outcome of forced degradation studies.[7] If you are facing co-elution issues, try these chromatographic strategies:
-
Gradient Optimization: Adjust the gradient slope and time to improve the resolution between closely eluting peaks.
-
Mobile Phase Modification:
-
pH: Varying the pH of the aqueous mobile phase can significantly alter the retention of ionizable compounds.
-
Organic Modifier: Switch to a different organic solvent (e.g., from acetonitrile to methanol or vice versa). The different selectivities of these solvents can alter the elution order and improve separation.
-
-
Column Chemistry: Use a column with a different stationary phase. If you are using a C18 column, consider a C8, phenyl-hexyl, or a polar-embedded phase column. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[8][9]
-
Temperature: Adjusting the column temperature can influence selectivity and peak shape.
-
Ion-Pairing Agents: For ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.
A Practical Guide to Forced Degradation Studies for this compound
This section provides a detailed, step-by-step protocol for conducting a forced degradation study. This workflow is designed to be a self-validating system, ensuring that you generate meaningful and reliable data.
Experimental Workflow
The following diagram illustrates the typical workflow for a forced degradation study.
Caption: A generalized workflow for the forced degradation analysis of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
For each stress condition, mix the stock solution with the stressor as detailed in the table below.
-
Include a control sample (unstressed) stored at ambient temperature and protected from light.
-
The target degradation is typically between 5-20%.[6] You may need to adjust the conditions based on preliminary experiments.
-
| Stress Condition | Recommended Conditions |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase before analysis. |
| Photolytic Degradation | Expose the solution (and solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a PDA detector. An MS detector is highly recommended for the identification of degradation products.
-
A good starting point for method development could be a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
-
-
Data Evaluation:
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples.
-
Mass Balance: Calculate the mass balance by comparing the sum of the areas of the parent peak and all degradation product peaks to the area of the parent peak in the unstressed control.
-
Identification of Degradants: Use the mass spectral data (from LC-MS) to propose structures for the observed degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.
-
Hypothesized Degradation Pathways
Based on the chemical structure of this compound, the following diagram illustrates some plausible initial degradation steps under different stress conditions.
Caption: Hypothesized initial degradation pathways for this compound.
This technical guide provides a comprehensive framework for approaching the stability investigation of this compound. By systematically applying these principles and troubleshooting guides, researchers can gain a thorough understanding of the molecule's degradation profile, which is essential for its successful development and application.
References
- In-Depth Technical Guide to the Thermal Degradation Profile of Nitropyridine Derivatives. Benchchem.
- Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. ResearchGate.
- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.
- Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. SpringerLink.
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.
- Thermal degradation steps and temperatures details. ResearchGate.
- Microbial transformation of 2-amino-4-methyl-3-nitropyridine. PubMed.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. ijper.org.
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PubMed Central.
- Forced degradation and impurity profiling. ScienceDirect.
- Force Degradation for Pharmaceuticals: A Review. IJSDR.
- Superior Photostability of the Unnatural Base 6-Amino-5-nitropyridin-2-ol: A Case Study Using Ultrafast Broadband Fluorescence, Transient Absorption, and Theoretical Computation. ACS Publications.
- 2-Amino-5-nitropyridine. NIST WebBook.
- Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. SpringerLink.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PubMed Central.
- Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
Sources
- 1. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. ijsdr.org [ijsdr.org]
- 8. d-nb.info [d-nb.info]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Pyridinol Compounds in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor aqueous solubility of pyridinol compounds in biological assays. The unique chemical properties of the pyridinol scaffold, while often crucial for biological activity, can present considerable challenges in achieving the accurate and reproducible data essential for discovery and development pipelines.
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale for troubleshooting and optimizing the solubility of your pyridinol compounds. By understanding the "why" behind each technique, you will be empowered to make informed decisions tailored to your specific compound and assay system.
Frequently Asked Questions (FAQs)
Q1: My pyridinol compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous cell culture medium. What is happening and how can I fix this?
A1: This phenomenon, often termed "crashing out," is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous environment. DMSO is an excellent solvent for many nonpolar compounds, but its solvating capacity is dramatically reduced upon dilution in aqueous buffers. The pyridinol compound, suddenly exposed to a predominantly water-based environment, self-associates and precipitates.
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of your compound to fall within its aqueous solubility limit.
-
Optimize Dilution Technique: Instead of a single, large dilution, employ a stepwise or serial dilution. Adding the DMSO stock slowly to a vortexing solution of the pre-warmed (e.g., 37°C) aqueous buffer can aid in rapid dispersion and prevent localized high concentrations that trigger precipitation.
-
Increase Co-solvent Concentration (with caution): A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes maintain solubility. However, it is critical to keep the final DMSO concentration as low as possible (ideally <0.5%) to avoid solvent-induced artifacts in biological assays. Always include a vehicle control with the identical final DMSO concentration.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If the initial troubleshooting steps are insufficient, a more systematic approach is required. The following sections detail advanced strategies to enhance the solubility of your pyridinol compounds.
Issue 1: Persistent Precipitation Despite Optimized Dilution
If precipitation continues even at lower concentrations and with improved dilution techniques, you will need to explore methods to increase the apparent solubility of your compound in the final assay buffer.
The Causality: Pyridinol compounds possess a pyridine nitrogen atom, which is basic and can be protonated. The pKa of the conjugate acid of pyridine is approximately 5.2.[1] The phenolic hydroxyl group is acidic. The overall charge state of your molecule, and therefore its solubility, is highly dependent on the pH of the solution. For many zwitterionic compounds, solubility is lowest at their isoelectric point (pI), where the net charge is zero.[2][3] By shifting the pH of your buffer away from the pI, you can increase the proportion of the more soluble charged species.
Experimental Protocol 1: pH-Solubility Profile
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0).
-
Add an excess of your solid pyridinol compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH range for your assay, ensuring it is compatible with your biological system (e.g., cell viability, enzyme activity).
Table 1: pKa Values of Exemplar Hydroxypyridines
| Compound | pKa1 | pKa2 |
|---|---|---|
| 2-Hydroxypyridine | 0.75 | 11.65 |
| 3-Hydroxypyridine | 4.79 | 8.75 |
| 4-Hydroxypyridine | 3.20 | 11.12 |
(Data sourced from theoretical calculations and serve as a general guide.)[4]
The Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This can better accommodate hydrophobic molecules, thereby increasing their solubility.
Commonly Used Co-solvents:
-
Polyethylene Glycol 400 (PEG 400): A non-toxic, water-miscible polymer often used in pharmaceutical formulations. It can be particularly effective in solubilizing poorly water-soluble compounds for in vivo and in vitro studies.[5][6][7]
-
Ethanol: Another common co-solvent, but its use in cell-based assays should be carefully controlled due to potential cytotoxicity.
Experimental Protocol 2: Co-solvent Solubility Screen
-
Prepare a series of your assay buffer containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
-
Prepare a concentrated stock solution of your pyridinol compound in 100% DMSO.
-
Perform a serial dilution of your compound stock into the co-solvent buffers in a 96-well plate.
-
Visually inspect for precipitation or measure turbidity using a nephelometer to determine the highest soluble concentration for each co-solvent percentage.
-
Crucially, run parallel cytotoxicity assays to determine the maximum tolerable concentration of the co-solvent for your specific cell line.
A. Cyclodextrins
The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] They can encapsulate poorly soluble "guest" molecules, like your pyridinol compound, forming an inclusion complex that has significantly higher aqueous solubility.[3][8] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are widely used in pharmaceutical formulations.[2]
Experimental Protocol 3: Cyclodextrin Phase Solubility Study
-
Prepare a series of aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0-20 mM) in your assay buffer.
-
Add an excess amount of your solid pyridinol compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking for 24-48 hours.
-
Filter the solutions to remove undissolved compound.
-
Quantify the concentration of the dissolved pyridinol compound in each sample.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the stoichiometry and stability constant of the complex. A linear increase in solubility with increasing cyclodextrin concentration is indicative of complex formation.
Caption: Workflow for a Cyclodextrin Phase Solubility Study.
B. Surfactants
The Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[9][10] The hydrophobic cores of these micelles can entrap poorly soluble compounds, increasing their apparent solubility.[11][12]
Considerations for Biological Assays:
-
Toxicity: Many surfactants can be toxic to cells by disrupting cell membranes. It is essential to use non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) at concentrations well below their cytotoxic levels.
-
Protein Denaturation: Surfactants can also denature proteins, which may interfere with enzyme assays or other protein-based readouts.
Table 2: Critical Micelle Concentrations (CMC) of Common Surfactants
| Surfactant | CMC (in water) |
|---|---|
| Sodium Dodecyl Sulfate (SDS) | 8 x 10⁻³ M |
| Tween® 80 | ~0.012 mM |
| Polysorbate 20 | ~0.059 mM |
(CMC values are approximate and can be affected by buffer composition and temperature.)[10]
Issue 2: Inconsistent Assay Results and Poor Reproducibility
Inconsistent data, even in the absence of visible precipitation, can be a subtle indicator of solubility problems.
Potential Causes and Solutions:
-
Micro-precipitation: Your compound may be forming very small, invisible precipitates.
-
Solution: Determine the kinetic solubility of your compound. This measures the concentration at which a compound begins to precipitate from a supersaturated solution, which is often what happens when a DMSO stock is diluted into an aqueous buffer.
-
Experimental Protocol 4: Kinetic Solubility Assay using Nephelometry
-
Prepare serial dilutions of your pyridinol compound in 100% DMSO in a 96- or 384-well plate.
-
In a separate plate, add your aqueous assay buffer.
-
Rapidly transfer a small volume of the DMSO dilutions to the buffer plate.
-
Immediately place the plate in a nephelometer and measure light scattering over time.
-
The concentration at which a significant increase in light scattering is detected is the kinetic solubility limit.[13][14][15][16][17]
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
-
Binding to Serum Proteins: If your cell culture medium contains serum, your pyridinol compound may bind to proteins like albumin.[18][19][20][21] According to the "free drug hypothesis," only the unbound fraction of a compound is biologically active.[18] This can lead to a rightward shift in your dose-response curve (higher apparent EC50/IC50) and variability if the serum concentration is not tightly controlled.
-
Solution: Be aware of this potential interaction. If you suspect significant protein binding, consider reducing the serum concentration in your assay (if your cells can tolerate it) or using a serum-free medium. Alternatively, methods like equilibrium dialysis can be used to determine the free fraction of your compound.
-
Summary of Troubleshooting Strategies
Table 3: Decision Matrix for Improving Pyridinol Compound Solubility
| Issue | Primary Strategy | Secondary/Advanced Strategies | Key Considerations |
|---|---|---|---|
| Immediate Precipitation | Lower final concentration; Optimize dilution technique | Use co-solvents (PEG 400); pH modification | Keep final DMSO <0.5%; Check cell tolerance to co-solvents and pH changes. |
| Precipitation Over Time | Determine kinetic solubility | Use cyclodextrins (HP-β-CD); Use non-ionic surfactants | Ensure long-term stability in the final formulation. |
| Inconsistent Data | Determine kinetic solubility; Check for protein binding | Reduce serum concentration in media; Use low-adhesion labware | Only the free fraction of the compound is active; Adsorption to plastics can reduce effective concentration. |
By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges associated with pyridinol compounds, leading to more reliable and reproducible data in your biological assays.
References
- Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2025).
- Theoretical pKa calculations of substituted pyridines. (n.d.).
- Theoretical pKa calculations of substituted pyridines. (n.d.).
- Critical micelle concentr
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Effect of atomic Charge on pka 's of Substituted pyridines. (2025). Journal of Al-Nahrain University.
- Critical micelle concentr
- The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (n.d.).
- Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + W
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutially Relevant Points of Novel Bioactive Hybrid Compounds. (2022). MDPI.
- Determination of critical micelle concentration of surfactant by ultraviolet absorption spectra. (1970). Nippon Kagaku Zasshi.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). MDPI.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). MDPI.
- A fully automated kinetic solubility screen in 384-well plate form
- Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020). Journal of Physical Chemistry A.
- Solubility Determination of Chemicals by Nephelometry. (n.d.).
- Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical Press.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). ACS Medicinal Chemistry Letters.
- Solubility Assay by Laser Nephelometry. (n.d.). Enamine.
- Technical Support Center: The Impact of Serum Proteins on QO-58 Activity in Culture. (n.d.). BenchChem.
- Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)
- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2018). Advanced Drug Delivery Reviews.
- Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019).
- Computational models for the prediction of drug solubility. (n.d.).
- Machine learning in prediction of intrinsic aqueous solubility of drug-like compounds. (2021). ChemRxiv.
- Machine Learning for Solubility Prediction. (n.d.). OUCI.
- High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. (2015). Journal of Biomolecular Screening.
- Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis. (2007). Journal of Pharmaceutical Sciences.
- Will we ever be able to accurately predict solubility?. (2024). Drug Discovery Today.
- Deriving protein binding‐corrected chemical concentrations for in vitro testing. (2019).
- Regular Article. (2022). Physical Chemistry Research.
- Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes. (2010). Journal of Pharmaceutical and Biomedical Analysis.
- DMSO Solubility Assessment for Fragment-Based Screening. (2021). Molecules.
- Pyridine. (n.d.). Wikipedia.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018).
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Technical Support Center: Catalyst Selection for Aminopyridine Functionalization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for aminopyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Aminopyridines are crucial building blocks in medicinal chemistry and materials science, but their successful functionalization is often challenging due to their unique electronic properties.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the catalytic functionalization of aminopyridines.
Q1: What are the primary challenges when functionalizing aminopyridine scaffolds? The main difficulties stem from the pyridine ring's electronic nature and the presence of the amino group. The pyridine nitrogen is Lewis basic and can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[4] Furthermore, the ring is electron-deficient, which can hinder certain reactions like electrophilic aromatic substitution and affect the reactivity of C-H bonds.[2] The position of the amino group (2-, 3-, or 4-) significantly influences the molecule's overall reactivity and coordination behavior.[5]
Q2: Which transition metals are the workhorses for these reactions? Palladium and copper are the most extensively used metals.[6][7]
-
Palladium is exceptionally versatile, catalyzing a wide range of C-C, C-N, and C-O bond formations, particularly through cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and directed C-H functionalization.[7][8][9] Its catalytic cycles, often involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates, are well-understood.[8][10]
-
Copper is a cost-effective alternative, widely used for Chan-Lam N-arylation, C-O couplings, and certain C-C bond formations.[6][11] Copper-catalyzed reactions often tolerate a different range of functional groups compared to palladium.
-
Other metals like Iridium and Ruthenium are valuable for specific transformations, such as C-H borylation and meta-selective functionalization.[12]
Q3: How does the amino group's position (ortho, meta, para) impact catalyst choice? The isomerism of aminopyridines is critical:
-
2-Aminopyridine: The proximity of the amino and pyridine nitrogens allows it to act as a bidentate ligand. This can be exploited for directed C-H activation at the C3 position but can also lead to strong catalyst binding and inhibition.[13] Protecting the amino group is a common strategy to mitigate this.
-
3-Aminopyridine: The amino group has a less direct electronic influence on the pyridine nitrogen compared to the 2- and 4-isomers. Its functionalization often relies on the inherent reactivity of the pyridine ring positions.
-
4-Aminopyridine: This isomer is highly nucleophilic and its derivatives are common as organocatalysts.[14][15] The strong electron-donating effect of the amino group can influence regioselectivity in C-H functionalization reactions.
Q4: What is a "directing group" and when do I need one? A directing group (DG) is a functional group on the substrate that coordinates to the metal catalyst, positioning it to selectively activate a specific, often proximal, C-H bond.[9][16] You need a DG when the intrinsic electronic or steric properties of the aminopyridine do not favor reaction at your desired position. For example, while the C2 position of pyridine is often the most reactive, a DG can force functionalization at the C3 or other positions.[12] Bidentate auxiliaries like 8-aminoquinoline or the PIP amine are powerful DGs for activating otherwise unreactive C(sp³)-H bonds.[17][18]
Q5: When should I consider photoredox catalysis instead of traditional thermal methods? Photoredox catalysis is an excellent choice for reactions that proceed via radical intermediates.[19][20] Consider this approach when:
-
You require exceptionally mild reaction conditions to preserve sensitive functional groups.[21]
-
You are performing late-stage functionalization on a complex, drug-like molecule.[22][23][24][25]
-
You want to access reactivity patterns that are difficult to achieve with traditional transition metal catalysis, such as certain Minisci-type reactions.[19][20]
-
You aim to functionalize imidazo[1,2-a]pyridines, a scaffold for which numerous photoredox methods have been developed.[26][27]
Part 2: Troubleshooting Guides & Optimization Protocols
This section provides structured solutions to common experimental problems.
Guide 1: Low or No Conversion
This is the most frequent issue. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Causality & Solutions:
-
Cause: Inactive Catalyst System.
-
Why it happens: Palladium(0) species are sensitive to oxygen. Precatalysts can degrade with improper storage. Ligands can oxidize.
-
Solution: Always use a fresh, high-purity palladium source and ligand.[28] If using a Pd(0) source, ensure it's handled under a strictly inert atmosphere. Consider using air-stable precatalysts (e.g., G3-palladacycles) which activate in situ.
-
-
Cause: Catalyst Inhibition by Pyridine Nitrogen.
-
Why it happens: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, preventing it from participating in the catalytic cycle.
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). A more effective solution is to use bulky, electron-rich phosphine ligands (see table below) that favor the formation of the active monoligated Pd(0) species and sterically disfavor pyridine coordination.[4] For 2-aminopyridines, protecting the amino group (e.g., with a Boc group) can also mitigate inhibition.[28]
-
-
Cause: Inappropriate Base or Temperature.
-
Why it happens: Many cross-coupling reactions, like the Suzuki-Miyaura coupling, require a base to activate the boronic acid. The C-H activation step is often the turnover-limiting step and is highly temperature-dependent.[9]
-
Solution: The strength of the base must be matched to the reaction. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required.[4] If conversion stalls, a stepwise increase in temperature (e.g., 80 °C → 100 °C → 120 °C) is a logical step.
-
Guide 2: Poor Regioselectivity in C-H Functionalization
Achieving selectivity among multiple C-H bonds is a significant challenge.[2][12]
-
Cause: Competing Reactive Sites.
-
Why it happens: Pyridine rings have multiple C-H bonds with different electronic and steric environments. Without a strong directing effect, mixtures of products can form. For instance, functionalization of 3-substituted pyridines can occur at C2, C4, or C6.
-
Solution: Employ a Directing Group (DG). This is the most powerful strategy for controlling regioselectivity.[8] The DG is installed on the substrate (often on the amino group) and forces the reaction to a specific site. 1-aminopyridinium ylides, for example, have been shown to be effective monodentate directing groups for C(sp³)-H functionalization.[17][29]
-
Solution: Ligand Tuning. In some cases, selectivity can be controlled by the ligand. For meta-substituted arenes, Pd-catalyzed C-H functionalization often occurs at the less sterically hindered ortho-site, a preference that can be enhanced by the choice of ligand.[8][9]
-
-
Cause: Incorrect Catalytic Approach for Desired Site.
-
Why it happens: Standard Pd-catalyzed C-H activation typically favors the ortho position to a directing group.[7] Functionalizing distal positions (meta, para) requires a different strategy.
-
Solution: Switch Catalytic Systems. For meta-C-H functionalization, specialized directing groups or ruthenium catalysts are often employed. For distal borylation, iridium-based catalysts are the standard.[12]
-
Catalyst & Ligand Selection Tables
The choice of metal and, critically, the ligand determines the success of the reaction.
Table 1: Comparison of Common Catalyst Systems
| Reaction Type | Preferred Metal | Common Catalyst Precursor | Typical Ligands | Key Considerations |
| Suzuki-Miyaura (C-C) | Palladium | Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3 | Buchwald-type phosphines (XPhos, SPhos, RuPhos) | Requires a base (e.g., K₃PO₄); sensitive to water and oxygen.[4][28] |
| Buchwald-Hartwig (C-N) | Palladium | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos-Pd-G3 | Bulky phosphines (BrettPhos, RuPhos), Josiphos-type | Requires a strong base (e.g., NaOtBu); can be challenging with 2-aminopyridines.[4][30][31] |
| Chan-Lam (C-N, C-O) | Copper | Cu(OAc)₂, CuI, CuTC | Often ligandless, or with phenanthroline, DMAP | Generally requires an oxidant (air/O₂); broader substrate scope for N-H partners.[6][11][32] |
| Directed C-H Arylation | Palladium | Pd(OAc)₂ | Mono-N-protected amino acids (MPAA), Pyridine-type | Relies on a directing group on the substrate; can be sensitive to oxidant choice.[8][33] |
| Photoredox/Minisci (C-C) | Iridium/Ruthenium or Organic Dyes | Ir(ppy)₃, Ru(bpy)₃Cl₂, Eosin Y | None (on metal) | Light-driven, radical mechanism; excellent for late-stage functionalization.[19][20][21] |
Table 2: Common Buchwald-Type Ligands for Palladium Catalysis
| Ligand | Structure | Characteristics | Common Applications |
| XPhos | Highly active, bulky, and electron-rich. General for many cross-couplings. | Suzuki, Buchwald-Hartwig, Negishi couplings of aryl chlorides and bromides.[4] | |
| SPhos | Similar to XPhos but with different steric profile. Can provide improved results in specific cases. | Suzuki coupling, particularly for heteroaryl substrates.[4] | |
| RuPhos | Excellent for C-N bond formation, particularly with challenging amine substrates. | Buchwald-Hartwig amination of primary and secondary amines, including piperazines.[4][30] | |
| BrettPhos | Extremely bulky ligand. Effective for coupling sterically hindered substrates. | Buchwald-Hartwig amination, especially for hindered aryl chlorides.[4] |
Part 3: Methodologies & Mechanistic Insights
Understanding the "why" is as important as the "how." This section provides a sample protocol and a visual guide to the underlying mechanism.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific substrate combination.[28]
-
Reagent Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halo-aminopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 10:1, Toluene, or 2-MeTHF) via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Heating: Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Visualization: The Palladium Catalytic Cycle
Understanding the catalytic cycle helps in troubleshooting. For instance, if a reaction stalls, it could be due to a slow step, such as oxidative addition or reductive elimination, which can often be addressed by changing the ligand.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This cycle illustrates the fundamental steps in many palladium-catalyzed cross-coupling reactions.[8][9] Ligands (L) play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination.
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- 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization. National Institutes of Health (NIH).
- 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C–H Bond Functionalization. Journal of the American Chemical Society.
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- 3125 PDFs | Review articles in AMINOPYRIDINES. ResearchGate.
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- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH.
- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. RSC Publishing.
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- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. PMC - NIH.
- Optimizing reaction conditions for creating 4-aminopyridine derivatives. Benchchem.
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- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
- Progress and prospects in copper-catalyzed C–H functionalization. PMC - NIH.
- Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. PMC - NIH.
- 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. PubMed.
- Photoredox-Catalyzed Aromatic C-H Amination: Mechanisms, Regioselectivity, and Synthetic Applications. International Journal of Pharmaceutical Sciences.
- Tuning the Structure of 4-Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. Tel Aviv University.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols. Semantic Scholar.
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- Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.
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- α-Functionalization of Imines via Visible Light Photoredox Catalysis. MDPI.
- Late-Stage C–H Functionalization of Azines. PMC - PubMed Central.
- Pyridine/pyrimidine groups in C−H activation. ResearchGate.
- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Late-stage functionalization of glucosides and aminoglycosides to combat resistant pathogens. ChemRxiv.
- Bonding and structures of copper-aminopyridine complexes — High-resolution electron spectroscopy and ab initio calculations. ResearchGate.
- Late-stage Functionalization and its Impact on Modern Drug Discovery. CHIMIA.
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- Effect of ligands on the copper-catalyzed annulations reaction. a... ResearchGate.
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Technical Support Center: Method Refinement for Consistent 2-Amino-5-nitropyridin-3-ol Purity
Welcome to the technical support center dedicated to the synthesis and purification of 2-Amino-5-nitropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. Achieving consistent, high purity of this compound is essential for the reliability of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and method refinement strategies to help you navigate the challenges of its synthesis and purification.
Proposed Synthetic Pathway: Nitration of 2-Amino-3-hydroxypyridine
While various synthetic routes to substituted nitropyridines exist, a common and logical approach to this compound is the direct nitration of 2-amino-3-hydroxypyridine. This pathway is based on established principles of electrophilic aromatic substitution on the pyridine ring, where the positions of the existing amino and hydroxyl groups direct the incoming nitro group.[3]
The primary challenge in this synthesis is controlling the regioselectivity of the nitration to favor substitution at the C-5 position and minimizing the formation of undesired isomers and other byproducts.[4] The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids, where precise temperature control is paramount to prevent over-nitration and decomposition.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of high-purity this compound?
A1: High-purity this compound is expected to be a yellow to light-brown crystalline solid.[5] Significant deviation from this, such as a dark brown or tarry appearance, may indicate the presence of impurities.
Q2: What are the primary safety precautions when working with nitrating agents?
A2: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and strong oxidizing agents. All work should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6] Reactions should be cooled in an ice bath during the addition of reagents to control the exothermic reaction.[5][7]
Q3: What is the best solvent for dissolving crude this compound for purification?
A3: The choice of solvent is critical for successful purification by recrystallization.[1] For polar compounds like this compound, polar solvents such as ethanol, methanol, or mixtures with water are often effective.[1] Experimental screening is recommended to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[1]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity and quantifying impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure, and melting point analysis can provide a quick assessment of purity.[1]
Troubleshooting Guide
Navigating the complexities of pyridine synthesis requires a systematic approach to troubleshooting.[9] This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in nitration reactions of substituted pyridines can stem from several factors.[9]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature after the initial addition of the nitrating agent. However, be cautious as excessive heat can promote side reactions.[9]
-
Suboptimal Temperature Control: The nitration of activated pyridine rings is highly exothermic. If the temperature rises uncontrollably during the addition of the nitrating mixture, it can lead to the formation of byproducts and decomposition of the starting material.[5] Ensure the reaction vessel is adequately cooled in an ice bath and that the nitrating agent is added slowly and dropwise.[5][7]
-
Incorrect Stoichiometry: The molar ratio of nitric acid to the 2-amino-3-hydroxypyridine substrate is critical. An excess of nitric acid can lead to over-nitration, while an insufficient amount will result in an incomplete reaction.[9]
-
Product Loss During Workup: The product may be lost during the neutralization and extraction steps. Ensure the pH is carefully adjusted during workup to precipitate the product effectively. Multiple extractions with an appropriate organic solvent may be necessary to recover all of the product.
Issue 2: Presence of Multiple Isomers in the Product Mixture
Q: My analytical data (HPLC/NMR) shows the presence of multiple isomers, not just the desired this compound. How can I improve the regioselectivity?
A: The formation of isomers is a common challenge in the electrophilic substitution of polysubstituted pyridines.[4]
-
Reaction Temperature: Higher temperatures can sometimes reduce the selectivity of the nitration. Maintaining a consistently low temperature (0-5 °C) during the addition of the nitrating agent is crucial for maximizing the yield of the desired 5-nitro isomer.[5]
-
Nature of the Nitrating Agent: While a mixture of nitric and sulfuric acid is standard, the ratio can influence selectivity. A higher concentration of sulfuric acid can help in the formation of the nitronium ion (NO₂⁺), the active electrophile, but reaction conditions must be carefully optimized.
-
Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is essential. Fractional recrystallization, where the crude product is recrystallized multiple times from a carefully selected solvent system, can be effective in separating isomers with different solubilities.[1] Column chromatography on silica gel is another powerful technique for separating isomers.
Issue 3: Product is a Dark, Oily, or Tarry Substance
Q: Instead of a crystalline solid, my final product is a dark, intractable oil. What went wrong?
A: The formation of a tarry or oily product often indicates decomposition or the presence of significant impurities.
-
Overheating: As mentioned, excessive heat can lead to the decomposition of the starting material and product, resulting in polymerization and the formation of tar.[9] Strict temperature control is essential.
-
Strongly Acidic or Basic Conditions in Workup: The product may be sensitive to extreme pH levels during the workup. Ensure that neutralization is carried out carefully and avoid overly acidic or basic conditions that could lead to hydrolysis or other degradation pathways.
-
Residual Solvents or Reagents: The presence of residual solvents or unreacted starting materials can prevent the product from crystallizing. Ensure the product is thoroughly washed and dried after filtration.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting issues in this compound synthesis.
Method Refinement for Consistent Purity
Proactive method refinement is key to achieving consistent results. The following are critical parameters to consider for process optimization.
-
Starting Material Purity: The purity of the starting material, 2-amino-3-hydroxypyridine, is crucial. Impurities in the starting material can be carried through the reaction and complicate purification. Always use a well-characterized starting material of high purity.
-
Solvent Selection for Recrystallization: The choice of recrystallization solvent is one of the most critical factors for achieving high purity.[1] A mixed solvent system, such as ethanol/water or methanol/water, often provides the best results for polar molecules.[1] The ideal solvent system will dissolve the product completely at an elevated temperature and allow for the formation of well-defined crystals upon slow cooling, leaving impurities behind in the mother liquor.[1]
-
Controlled Cooling Rate: During recrystallization, slow cooling is essential for the formation of large, pure crystals.[1] Rapid cooling, such as immediately placing the hot solution in an ice bath, can cause the product to precipitate out too quickly, trapping impurities within the crystal lattice.[1] Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize yield.[1]
Analytical Methods for Purity Assessment
Accurate assessment of purity is fundamental to any method refinement.[8] The following table compares the most common analytical techniques for the analysis of this compound.
| Technique | Principle | Advantages | Limitations | Primary Use |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | High sensitivity, excellent for quantifying impurities, widely applicable.[8] | Requires method development, may not be suitable for volatile impurities. | Routine purity testing and quantification of known and unknown non-volatile impurities.[8] |
| Gas Chromatography (GC) | Separation based on partitioning between a gas mobile phase and a liquid or solid stationary phase.[8] | Excellent for volatile impurities, often coupled with mass spectrometry (MS) for identification. | The compound must be volatile and thermally stable, or require derivatization.[10] | Analysis of residual solvents and volatile byproducts. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal of the analyte relative to a certified internal standard.[8] | Provides a direct measure of purity without the need for a specific reference standard of the analyte, highly accurate.[8] | Lower sensitivity than HPLC, requires a suitable internal standard with non-overlapping signals.[8] | Accurate purity determination and characterization of reference standards. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a proposed protocol based on established chemical principles and requires optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-3-hydroxypyridine (1 equivalent). Cool the flask in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (3-4 equivalents). Allow the mixture to cool.
-
Nitration: Slowly add the nitrating mixture dropwise to the flask containing 2-amino-3-hydroxypyridine, ensuring the internal temperature is maintained between 0 and 5 °C.[5]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the solution slowly with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature without disturbance to promote the formation of large crystals.[1]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration.[1]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum and determine the melting point and purity by an appropriate analytical method.[1]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Nitropyridines
Welcome to the technical support center for the synthesis of substituted nitropyridines. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of nitropyridine chemistry. Here, we address common pitfalls and frequently encountered challenges in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Section 1: FAQs on Electrophilic Nitration of Pyridine Derivatives
The introduction of a nitro group onto a pyridine ring via electrophilic aromatic substitution (EAS) is a fundamentally challenging transformation. The lone pair on the ring nitrogen acts as a sink for electron density, deactivating the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This dramatically increases the electron-deficient nature of the ring, making it even less reactive.[1][2]
Question 1: My direct nitration of a simple substituted pyridine is giving extremely low yields or failing completely. What is happening and what can I do?
Answer: This is the most common issue in pyridine nitration. The pyridine ring is inherently "electron-deficient" due to the electronegative nitrogen atom, which deactivates it towards electrophiles like the nitronium ion (NO₂⁺).[3] Under the strong acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction incredibly slow and requiring harsh conditions (e.g., fuming acids at very high temperatures), which often lead to decomposition rather than the desired product.[1][2]
Troubleshooting Strategies:
-
The N-Oxide Strategy (Preferred for C4-Nitration): This is the most reliable method to overcome the inherent lack of reactivity.
-
Mechanism: First, oxidize the pyridine with an agent like m-CPBA or H₂O₂ in acetic acid to form the pyridine N-oxide.[4] The N-oxide oxygen atom donates electron density into the ring, particularly at the C2 and C4 positions, activating it for electrophilic attack.[4] Nitration of the N-oxide proceeds under much milder conditions to selectively yield the 4-nitro derivative.[4][5] The N-oxide can then be removed by deoxygenation (e.g., with PCl₃ or PPh₃) to give the 4-nitropyridine.
-
Key Insight: This method fundamentally changes the electronic properties of the starting material, turning a deactivated system into an activated one. The regioselectivity is also excellent, almost exclusively favoring the 4-position.[5][6]
-
-
Alternative Nitrating Systems (for C3-Nitration): If the 3-nitro isomer is the target, the N-oxide route is not suitable.
-
Dinitrogen Pentoxide (N₂O₅): A more reactive nitrating agent, N₂O₅, can be used. The mechanism is not a direct EAS. It proceeds through the formation of an N-nitropyridinium salt, followed by a nucleophilic addition of bisulfite and a[3][7] sigmatropic shift of the nitro group to the C3 position.[1][7][8][9] This method can provide good yields of 3-nitropyridines under milder conditions than classic mixed acid nitration.[1][8]
-
Nitric Acid in Trifluoroacetic Anhydride: This system can also provide 3-nitropyridines in moderate yields.[10][11]
-
Question 2: I am trying to nitrate a substituted pyridine and getting a mixture of isomers. How can I control the regioselectivity?
Answer: Regioselectivity is dictated by the electronic and steric effects of the substituents already on the pyridine ring, in addition to the directing effect of the ring nitrogen itself.
-
Inherent Preference: Direct nitration of unsubstituted pyridine, when forced, occurs at the 3-position (meta) because the 2- and 4-positions are the most deactivated by the electron-withdrawing nitrogen.[3]
-
Activating Groups (e.g., -NH₂, -OR, -CH₃): These groups are ortho-, para-directing. However, their influence must compete with the deactivating effect of the ring nitrogen. For example, nitrating 2-aminopyridine yields a mixture, but the major product is often 2-amino-5-nitropyridine, where the nitro group is para to the activating amino group.[12][13]
-
Deactivating Groups (e.g., -Cl, -Br): These groups are also deactivating and generally meta-directing. Their presence will further hinder the reaction and may lead to complex product mixtures under harsh conditions.
-
The N-Oxide Advantage: As mentioned, the N-oxide strategy is the superior method for achieving high regioselectivity for C4-nitration, even overriding the directing effects of other substituents.[14] For example, 2-ethoxypyridine-N-oxide still yields the 4-nitro product, despite the ethoxy group being a strong ortho-, para-director.[14]
Workflow for Controlling Regioselectivity
Caption: Decision workflow for selecting a nitration strategy.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
In contrast to electrophilic nitration, nitropyridines are highly activated towards Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group, along with the ring nitrogen, stabilizes the negative charge in the intermediate Meisenheimer complex, making positions ortho and para to the nitro group highly susceptible to nucleophilic attack.[15][16]
Question 3: My SNAr reaction on a chloro-nitropyridine substrate is sluggish and gives low yields. What factors should I investigate?
Answer: While nitropyridines are primed for SNAr, several factors can lead to poor performance. Here’s a checklist to troubleshoot your reaction.
1. Position of Leaving Group & Nitro Group:
-
The Rule: The reaction is most favorable when the leaving group (e.g., -Cl) is at the 2- or 4-position relative to the ring nitrogen, and ortho or para to the activating nitro group.[15] This arrangement allows the anionic charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atoms of both the ring and the nitro group.
-
Pitfall: If your leaving group and nitro group are not in this optimal arrangement (e.g., meta to each other), the activation is significantly weaker, and the reaction will be much slower.
2. Nature of the Leaving Group:
-
Reactivity Order: For SNAr, the typical halogen reactivity order is F > Cl > Br > I.[15][17] This is because the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[15]
-
Solution: If you are using a bromo- or iodo-nitropyridine and getting low yields, consider if a fluoro- or chloro- analogue is available.
3. Solvent Choice:
-
Requirement: Polar aprotic solvents are essential. They dissolve the reactants and stabilize the charged Meisenheimer complex but do not solvate the nucleophile excessively, thus preserving its reactivity.[15]
-
Common Choices: DMSO, DMF, NMP, and acetonitrile are excellent choices.
-
Pitfall: Using protic solvents like ethanol or water can solvate and deactivate the nucleophile, drastically slowing the reaction unless the nucleophile is an alkoxide or hydroxide.
4. Temperature and Reaction Time:
-
Activation Energy: Many SNAr reactions still require heating to overcome the activation barrier.[15] Reactions that are sluggish at room temperature can often be driven to completion at temperatures from 80-150 °C.
-
Microwave Irradiation: This can be a highly effective method to rapidly heat the reaction, often leading to shorter reaction times, higher yields, and fewer side products.[17]
Table 1: Troubleshooting Low SNAr Yields
| Potential Issue | Underlying Cause | Recommended Solution |
| Poor Reactivity | Sub-optimal positioning of nitro and leaving groups. | Re-evaluate the substrate. The leaving group should ideally be ortho/para to the nitro group and at the C2/C4 position of the ring. |
| Sluggish Conversion | Poor leaving group (e.g., -Br, -I). | Switch to a substrate with a better leaving group for SNAr (F > Cl > Br > I).[15][17] |
| Sluggish Conversion | Inappropriate solvent (e.g., protic or non-polar). | Use a polar aprotic solvent like DMSO, DMF, or NMP.[15] |
| No Reaction | Low reaction temperature. | Gradually increase the temperature. Consider using microwave irradiation for efficient heating.[17] |
| No Reaction | Weak nucleophile. | If using a neutral nucleophile (e.g., alcohol, amine), add a base to generate the more potent anion (alkoxide, amide). For amines, a non-nucleophilic base (e.g., DIPEA) is needed to scavenge HX.[17] |
| Complex Mixture | Steric hindrance. | A bulky nucleophile or bulky groups near the reaction site can impede attack.[15] Consider a less hindered analogue if possible. |
Question 4: I am performing an SNAr on 2-chloro-3-nitropyridine with piperazine and getting a significant amount of a disubstituted byproduct. How can I prevent this?
Answer: This is a common problem when using a nucleophile with two reactive sites, like piperazine. The initial product, 1-(3-nitropyridin-2-yl)piperazine, is still a nucleophile and can react with a second molecule of 2-chloro-3-nitropyridine to form the undesired 1,4-bis(3-nitropyridin-2-yl)piperazine byproduct.[18]
Control Strategies:
-
Stoichiometry and Order of Addition:
-
Use an Excess of the Nucleophile: Use a significant excess of piperazine (e.g., 3-5 equivalents). This statistically favors the reaction of the starting material with piperazine over the reaction with the mono-substituted product.
-
Slow Addition: Add the 2-chloro-3-nitropyridine solution slowly to the solution of excess piperazine. This maintains a high concentration of the piperazine nucleophile relative to the electrophile, minimizing the chance for the product to react again.
-
-
Purification: Even with optimized conditions, some amount of the disubstituted product may form. This byproduct is much less polar than the desired mono-substituted product. A well-optimized column chromatography protocol, often with a gradient elution from a non-polar (e.g., hexane/ethyl acetate) to a more polar mobile phase, can effectively separate the two.[18]
SNAr Reaction Mechanism & Side Reaction
Caption: Desired SNAr pathway vs. the competing disubstitution side reaction.
Section 3: Purification and Safety
Question 5: My crude nitropyridine product is an oil that won't crystallize, and it streaks badly on TLC during column chromatography. What are the best purification practices?
Answer: Purifying nitropyridines can be challenging due to their polarity and potential for strong interactions with silica gel.
Troubleshooting Crystallization:
-
"Oiling Out": This happens when the compound's melting point is lower than the solvent's boiling point or the solution is supersaturated.[19]
-
Solution 1: Solvent System: Find a solvent system where the compound is highly soluble when hot but poorly soluble when cold. A two-solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) is often effective. Dissolve the oil in a minimum amount of the "good" solvent and slowly add the "poor" solvent (anti-solvent) until turbidity persists. Heat to redissolve, then cool slowly.
-
Solution 2: Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane, diethyl ether) to the oil and stir or sonicate vigorously. This can wash away soluble impurities and induce solidification.[18]
-
Solution 3: Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.
-
Troubleshooting Column Chromatography:
-
Streaking on TLC: This often indicates that the compound is too polar for the mobile phase or is interacting strongly and irreversibly with the acidic silica gel.
-
Solution 1: Modify Mobile Phase: Add a small amount of a polar modifier like methanol (1-5%) or a base like triethylamine (~1%) to your eluent (e.g., hexane/ethyl acetate). The triethylamine will compete with the basic pyridine nitrogen for binding sites on the silica gel, leading to better peak shape.
-
Solution 2: Use a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase like neutral alumina or use reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water.
-
Question 6: What are the critical safety precautions I must take when synthesizing nitropyridines?
Answer: The synthesis of nitropyridines involves significant hazards that require strict safety protocols.
-
Nitration Reactions:
-
Exothermic Hazard: Nitrations are highly exothermic and can run away if not properly controlled. Always cool the reaction vessel in an ice or ice/salt bath before and during the addition of the nitrating agent.[20]
-
Explosion Hazard: Nitrating mixtures and nitrated organic compounds can be explosive, especially at elevated temperatures or in the presence of contaminants. Never heat a nitration reaction unless the protocol specifically and safely calls for it. Use a blast shield.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a certified chemical fume hood.
-
-
Chlorinating Agents:
-
Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common in converting hydroxypyridines to chloropyridines. [20] These are highly corrosive and react violently with water, releasing toxic HCl gas. Handle them with extreme care in a fume hood.
-
-
Product Stability:
-
Thermal Instability: Many nitroaromatic compounds are thermally sensitive and can decompose exothermically upon heating.[21][22] Avoid excessive heat during workup (e.g., rotary evaporation). It is crucial to assess the thermal stability of novel nitropyridines using techniques like Differential Scanning Calorimetry (DSC) if they are to be scaled up.[22][23]
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitropyridine via Nitration of 2-Aminopyridine
This protocol is adapted from established procedures and illustrates the nitration of an activated pyridine ring.[12][13]
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to below 10 °C in an ice/salt bath.
-
Substrate Addition: Slowly add 2-aminopyridine (6.0 g) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 9.5 mL of fuming nitric acid to 9.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the 2-aminopyridine solution over 1-2 hours. CRITICAL: Maintain the reaction temperature below 30 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 45 minutes, then heat to 55-60 °C and maintain for 10-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto 100 g of crushed ice. Neutralize the solution by slowly adding a 50% (w/w) aqueous solution of sodium hydroxide, keeping the mixture cool. The product will precipitate.
-
Isolation: Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-amino-5-nitropyridine.
Protocol 2: Synthesis of 1-(5-Nitropyridin-2-yl)piperazine via SNAr
This protocol is a general procedure for the SNAr of 2-chloro-5-nitropyridine with an amine nucleophile.
-
Setup: In a round-bottom flask, dissolve piperazine (3.0 equivalents) in a suitable polar aprotic solvent like DMF or DMSO.
-
Substrate Addition: To this solution, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine) or by recrystallization (e.g., from ethanol or ethyl acetate/hexane).
References
- Filo. (2025-08-26).
- Pearson. (2024-06-28).
- Sánchez-Viesca, F., & Gómez, R. (n.d.).
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2.
- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution on pyrimidine rings.
- Katiyar, D. (n.d.). Lecture Notes: Pyridine.
- Bakke, J. M. (2025-08-07). Nitropyridines: Synthesis and reactions.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
- Bakke, J. M. (2025-08-09). Nitropyridines, Their Synthesis and Reactions.
- Regioselective meta-Nitration of Azines. (2025-07-23). Thieme Connect.
- BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-(3-Nitropyridin-2-yl)piperazine.
- BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐N‐oxide. (2025-08-06).
- Autogenic electromeric effect in pyridine N-oxide and its nitration. (2025-08-06).
- Chempanda. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 2-Chloro-3-methyl-5-nitropyridine.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022-01-03). PMC - NIH.
- BenchChem. (n.d.).
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022-01-03). Organic Letters.
- Reddit. (2023-12-23). SNAr troubleshooting. r/AskChemistry.
- BenchChem. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
- Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitropyridine?.
- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.).
- Quora. (2013-11-25).
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
- ChemicalBook. (2025-09-29).
- Synthesis and Functionaliz
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- The Role of Nitropyridine Derivatives in Chemical Synthesis. (2025-10-09).
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025-08-06).
- ChemHelpASAP. (2020-02-02).
- Directed nucleophilic aromatic substitution reaction. (2024-11-11). RSC Publishing.
- SAFETY D
- Importance of Thermal Stability Data to Avoid Dangerous Reagents: Temozolomide Case Study.
- Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.
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Validation & Comparative
The Unambiguous Proof: A Comparative Guide to Confirming the Structure of 2-Amino-5-nitropyridin-3-ol via X-ray Crystallography
In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint upon which all understanding of a compound's reactivity, biological activity, and material properties is built. For a molecule such as 2-Amino-5-nitropyridin-3-ol, with its multiple functional groups and potential for complex intermolecular interactions, an unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against other common analytical techniques, supported by detailed experimental protocols.
The Imperative for Definitive Structural Analysis
This compound is a substituted pyridine derivative, a class of compounds prevalent in pharmaceuticals and agrochemicals. The relative positions of the amino, nitro, and hydroxyl groups on the pyridine ring dictate its electronic properties, hydrogen bonding capabilities, and ultimately, its function. While spectroscopic methods can provide strong evidence for the connectivity of atoms, they often fall short of providing the absolute spatial arrangement. X-ray crystallography, by contrast, offers a direct visualization of the molecule's structure in the solid state, resolving any ambiguity.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of molecules at atomic resolution.[1] The process involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. This pattern holds the key to the electron density distribution within the crystal, from which a precise model of the molecular structure can be derived.[2] The Cambridge Structural Database (CSD) serves as a vast repository for such crystallographic data.[3][4] The entry for 2-Amino-5-nitropyridine (a closely related compound) can be found in the CSD, highlighting the utility of this technique for this class of molecules.[5]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a confirmed crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.
Caption: Workflow for X-ray Crystallographic Structure Determination.
Detailed Experimental Protocol: Crystallization of this compound
The most critical and often challenging step is obtaining diffraction-quality single crystals.[6] The slow evaporation technique is a robust and widely used method for small organic molecules.[7][8]
Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound powder
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof)
-
Small, clean glass vials (e.g., 2-4 mL)
-
Parafilm or aluminum foil
-
A sharp needle
Procedure:
-
Solvent Screening: The choice of solvent is crucial.[7] A suitable solvent is one in which the compound is moderately soluble.
-
Test the solubility of a small amount of this compound in various solvents at room temperature.
-
Gently warm the mixtures to observe if solubility increases. A good candidate solvent will show increased solubility upon heating and the potential for the compound to precipitate upon cooling.
-
-
Preparation of a Saturated Solution:
-
In a clean vial, dissolve the purified this compound in a minimal amount of the chosen solvent (or solvent mixture) with gentle warming to ensure complete dissolution.
-
Allow the solution to cool to room temperature. If a small amount of precipitate forms, gently warm the solution again to redissolve it. The goal is a solution that is just at the point of saturation.
-
-
Setting up for Slow Evaporation:
-
Crystal Growth:
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
-
-
Harvesting:
-
Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
-
A Comparative Analysis: The Orthogonal Techniques
While X-ray crystallography provides the definitive structure, other analytical methods offer complementary information and are often used as preliminary characterization tools.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions. | Unambiguous structural determination; provides absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain; provides information on the solid-state structure, which may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C). | Provides detailed information about the molecular structure in solution; non-destructive.[10] | Does not directly provide 3D spatial arrangement; interpretation can be complex for molecules with overlapping signals.[7] |
| Mass Spectrometry (MS) | Precise molecular weight and information about the fragmentation pattern of the molecule. | High sensitivity; provides the molecular formula. | Does not provide information on the connectivity or stereochemistry of the molecule; fragmentation can be complex to interpret.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups.[12] The number of signals and their splitting patterns would confirm the connectivity of the protons. ¹³C NMR would similarly provide information about the carbon skeleton.[10] However, NMR alone cannot definitively distinguish between potential isomers without more complex 2D experiments and even then, some ambiguity may remain.
Mass Spectrometry (MS)
Mass spectrometry would readily confirm the molecular weight of this compound. The fragmentation pattern, likely involving the loss of the nitro group (NO₂) or other characteristic fragments, can provide clues about the molecule's structure.[11][13] For instance, the fragmentation of nitroaromatic compounds is a well-studied area. However, different isomers can sometimes yield very similar fragmentation patterns, making unambiguous identification based on MS alone unreliable.
Conclusion: The Synergy of Techniques for Unquestionable Confirmation
While NMR and mass spectrometry are indispensable tools in the chemist's arsenal for routine characterization, they provide circumstantial evidence for a molecule's structure. For a compound like this compound, where the precise arrangement of functional groups is critical, only single-crystal X-ray crystallography can provide the direct, unambiguous, and definitive proof of its three-dimensional structure. The experimental investment in obtaining a high-quality crystal is repaid with the certainty that underpins all further research and development. This guide underscores the rationale for employing X-ray crystallography as the gold standard, complemented by spectroscopic methods for a comprehensive understanding of novel chemical entities.
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An In-Depth Comparative Guide for Drug Development Professionals
As the landscape of medicinal chemistry evolves, the pyridine scaffold remains a cornerstone of drug design, valued for its presence in numerous FDA-approved therapeutics.[1][2] Within this class, nitropyridine derivatives are gaining significant attention as versatile precursors for a host of biologically active molecules with potential antitumor, antiviral, and anti-neurodegenerative applications.[1][2][3] This guide, crafted for researchers and drug development scientists, provides a detailed comparative analysis of 2-Amino-5-nitropyridin-3-ol and its key structural isomers. We will dissect their synthetic accessibility, physicochemical characteristics, and potential biological relevance, grounding our discussion in established experimental protocols and the principles of structure-activity relationships (SAR).
Structural and Synthetic Analysis of Key Isomers
The precise arrangement of substituents on the pyridine ring is a critical determinant of a molecule's electronic profile, steric properties, and capacity for intermolecular interactions. This, in turn, dictates its synthetic accessibility and biological function. We focus on three key isomers whose varied substitution patterns offer a compelling basis for a comparative study.
-
This compound (Target Compound): Features an ortho-amino and meta-nitro group relative to the hydroxyl moiety. This arrangement creates a unique electronic interplay that influences its reactivity and potential as a pharmacophore.
-
4-Amino-3-nitropyridine (Isomer A): This isomer lacks the hydroxyl group and presents vicinal amino and nitro groups. Its synthesis and properties provide a baseline to understand the influence of the 3-ol substitution. It is commercially available, with a reported melting point of 203-207 °C.
-
6-Amino-5-nitropyridin-3-ol (Isomer B): In this isomer, the relative positions of all three functional groups are altered, which can lead to different intramolecular hydrogen bonding possibilities and significantly changed physicochemical properties.
Synthetic Strategy and Considerations
The synthesis of these isomers typically relies on the electrophilic nitration of a substituted aminopyridine precursor.[4] The primary challenge in these syntheses is controlling the regioselectivity of the nitration, which is governed by the directing effects of the pre-existing substituents (the activating amino/hydroxyl groups and the deactivating pyridine nitrogen).
Causality in Synthesis: The choice of nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) and reaction conditions (temperature, solvent) is critical.[5][6] For instance, the nitration of 2-aminopyridine can yield both 3-nitro and 5-nitro isomers.[7] The separation of these isomers often requires techniques like fractional crystallization or chromatography, adding complexity to the overall process. The workflow below illustrates a generalized pathway.
Experimental Workflow: Synthesis of Aminonitropyridine Derivatives
Caption: A generalized workflow for the synthesis and purification of aminonitropyridine isomers.
Comparative Physicochemical Properties: The Foundation of Druggability
A compound's physicochemical properties are fundamental predictors of its "druggability," influencing everything from solubility and absorption to metabolic stability.[8][9] While comprehensive experimental data for every isomer is not always available in public literature, we can compile known values and make informed estimations based on structural analysis.
| Property | This compound | 4-Amino-3-nitropyridine | 6-Amino-5-nitropyridin-3-ol |
| Molecular Formula | C₅H₅N₃O₃ | C₅H₅N₃O₂ | C₅H₅N₃O₃ |
| Molecular Weight | 155.11 | 139.11 | 155.11[10] |
| Appearance | Yellow Solid (Predicted) | Dark yellow to yellow powder[11] | Data not available |
| Melting Point (°C) | Data not available | 203-207 | Data not available |
| Solubility | Insoluble in water (Predicted)[12] | Sparingly soluble in water, soluble in DMSO/DMF | Insoluble in water (Predicted) |
| pKa (Predicted) | Multiple values due to acidic/basic centers | ~2.8 (Predicted for amino group) | Multiple values due to acidic/basic centers |
Trustworthiness Through Protocol: To ensure data reliability, fundamental properties like melting point must be determined using standardized, self-validating protocols.
Protocol: Melting Point Determination
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. Pack the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Heating Ramp: Begin heating at a rapid rate (e.g., 10°C/minute) to approach the expected melting range.
-
Precise Determination: Reduce the heating rate to 1-2°C/minute approximately 15°C below the expected melting point.
-
Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range. A narrow range (<2°C) is indicative of high purity.
Potential Biological Activity & Structure-Activity Relationships (SAR)
While specific bioactivity data for this compound is scarce, the broader nitropyridine class is a rich source of pharmacologically active compounds. Derivatives have shown promise as anticancer, antifungal, and antibacterial agents.[1][13] The nitro group is a key feature, often acting as a hydrogen bond acceptor or participating in redox reactions that can be crucial for the mechanism of action.[14]
SAR Insights:
-
Influence of the Hydroxyl Group: The -OH group in this compound and its isomer B introduces a hydrogen bond donor/acceptor site not present in isomer A. This can dramatically alter binding affinity to biological targets like enzyme active sites.
-
Positional Isomerism: The relative positions of the amino, nitro, and hydroxyl groups dictate the molecule's dipole moment and its ability to form intramolecular vs. intermolecular hydrogen bonds. This affects solubility, crystal packing, and receptor binding.
-
Enzyme Inhibition: Nitropyridines have been identified as inhibitors of various enzymes.[1] For example, derivatives have shown inhibitory activity against chymotrypsin and urease.[1] A logical next step for these compounds would be screening against a panel of relevant kinases or other enzymes implicated in disease.
To systematically evaluate the biological potential of these isomers, a standardized screening protocol is essential.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
-
Preparation of Stock Solutions: Dissolve each isomer in DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Culture Preparation: Inoculate a sterile broth (e.g., Mueller-Hinton) with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli) to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound's stock solution in the inoculated broth. This creates a range of concentrations to test.
-
Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and DMSO, no compound), and a sterility control (uninoculated broth).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Biological Screening
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A Comparative Analysis of the Biological Activities of 2-Amino-5-nitropyridin-3-ol and 2-amino-3-hydroxypyridine: A Guide for Researchers
Introduction
In the landscape of medicinal chemistry and drug discovery, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Their versatility allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities.[2][3] This guide provides an in-depth comparative analysis of two such pyridine derivatives: 2-amino-3-hydroxypyridine and its nitrated analogue, 2-Amino-5-nitropyridin-3-ol.
While 2-amino-3-hydroxypyridine is a well-established intermediate in the synthesis of pharmaceuticals and other industrial products, its intrinsic biological activities are an area of growing interest.[4][5] Conversely, this compound is a less-studied compound, and its biological profile is largely inferred from the activities of structurally related nitropyridine derivatives. This guide aims to synthesize the available data, provide detailed experimental protocols for evaluating their potential biological effects, and offer insights into their structure-activity relationships.
Chemical Structures:
-
2-amino-3-hydroxypyridine: A pyridine ring substituted with an amino group at position 2 and a hydroxyl group at position 3.
-
This compound: A 2-amino-3-hydroxypyridine core with the addition of a nitro group at position 5.
Comparative Biological Activities: An Evidence-Based Assessment
Direct comparative studies on the biological activities of these two specific compounds are scarce in the current literature. Therefore, this section will present the known activities of 2-amino-3-hydroxypyridine and its derivatives, and project the potential activities of this compound based on established structure-activity relationships (SAR) of nitrated aromatic compounds.
Antioxidant Activity
The presence of a hydroxyl group on an aromatic ring is a key structural feature for antioxidant activity.[6] Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[7]
-
2-amino-3-hydroxypyridine: The hydroxyl group at the 3-position suggests potential antioxidant properties. Studies on other 3-hydroxypyridine derivatives have demonstrated their ability to scavenge reactive oxygen species.[8] The amino group at the 2-position may also contribute to its antioxidant capacity.
-
This compound (Predicted): The introduction of a nitro group, which is strongly electron-withdrawing, is likely to influence the antioxidant potential.[9] The nitro group can decrease the electron-donating ability of the pyridine ring, which might reduce the radical scavenging activity of the hydroxyl group. However, some nitropyridine derivatives have been reported to exhibit antioxidant activity, suggesting a more complex relationship.[10]
Anticancer Activity
The pyridine scaffold is a common feature in many anticancer drugs.[3] The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.
-
2-amino-3-hydroxypyridine: While not a frontline anticancer agent itself, it serves as a crucial scaffold for the synthesis of molecules with antiproliferative properties.[4] The amino and hydroxyl groups provide reactive sites for further chemical modifications to develop potent anticancer compounds.[3]
-
This compound (Predicted): The presence of a nitro group on an aromatic ring is a common feature in a number of compounds with demonstrated anticancer activity.[9] The mechanism of action for many nitroaromatic anticancer agents involves their bioreduction to cytotoxic metabolites, particularly under the hypoxic conditions often found in solid tumors.[11] Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cells. The position of the nitro group is critical; for instance, some studies have shown that 5-nitro-substituted pyridines can be potent bioactive molecules.
Table 1: Summary of Predicted and Known Biological Activities
| Biological Activity | 2-amino-3-hydroxypyridine | This compound (Predicted) | Key Structural Determinants |
| Antioxidant | Potential activity | Likely reduced activity compared to the non-nitrated analog | Hydroxyl group at C3 (electron-donating), Nitro group at C5 (electron-withdrawing) |
| Anticancer | Scaffold for synthesis | Potential cytotoxic activity | Pyridine core, Amino and Hydroxyl groups for derivatization, Nitro group for potential bioreductive activation |
Experimental Protocols for Biological Activity Screening
To empirically determine and compare the biological activities of these compounds, standardized in vitro assays are essential. The following are detailed protocols for assessing antioxidant and cytotoxic activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[2]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Workflow Diagram:
Caption: Hydrogen Atom Transfer (HAT) mechanism for antioxidant activity.
Cytotoxicity Mechanism of Nitroaromatic Compounds
The cytotoxicity of nitroaromatic compounds is often linked to their bioreduction. I[11]n the low-oxygen environment characteristic of many tumors, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine derivatives. T[12]hese reactive species can induce cellular damage through various mechanisms, including DNA adduction and the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately cell death.
[13]Proposed Bioactivation of this compound:
Caption: Putative bioactivation pathway of a nitroaromatic compound.
Conclusion
This guide provides a comparative framework for understanding the potential biological activities of 2-amino-3-hydroxypyridine and this compound. While 2-amino-3-hydroxypyridine is expected to possess antioxidant properties due to its phenolic hydroxyl group, the addition of a nitro group in this compound may modulate this activity and confer potential anticancer properties through bioreductive activation.
The provided experimental protocols for DPPH and MTT assays offer a starting point for the empirical validation of these predicted activities. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo experiments, is necessary to fully elucidate the therapeutic potential of these compounds and their derivatives. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents based on the versatile 2-aminopyridine scaffold.
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A Senior Application Scientist's Guide to the Purity Validation of Synthesized 2-Amino-5-nitropyridin-3-ol by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable downstream applications. This guide provides an in-depth technical exploration of validating the purity of 2-Amino-5-nitropyridin-3-ol, a key heterocyclic compound, using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present a robust, self-validating HPLC protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental data and authoritative references.
The Criticality of Purity for this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature—possessing an amino group, a nitro group, and a hydroxyl group on a pyridine scaffold—makes it a versatile precursor for a diverse range of complex molecules. However, the very reactivity that makes it desirable also presents challenges in its synthesis, often leading to a variety of impurities. These can include unreacted starting materials, isomeric byproducts, and degradation products. The presence of such impurities can have profound consequences, from altering reaction kinetics and yields in subsequent synthetic steps to introducing unforeseen toxicological profiles in drug candidates. Therefore, a rigorously validated analytical method to ascertain purity is indispensable.
Comparative Analysis of Purity Determination Methods
While several analytical techniques can be employed for purity assessment, each possesses distinct advantages and limitations. The choice of method is contingent on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis.
| Analytical Method | Principle | Advantages for this compound | Disadvantages for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related isomers and impurities. Excellent quantitation capabilities. Versatile for a wide range of polar and non-polar compounds. | Can be more time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1][2] | High sensitivity and specificity for volatile and thermally stable impurities.[3] | Not suitable for the non-volatile and potentially thermally labile this compound without derivatization, which adds complexity. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct relationship between the integrated signal of a nucleus and the number of nuclei.[4] | Provides structural information along with quantification without the need for a reference standard of the impurity.[5][6][7] Orthogonal to chromatographic techniques.[8] | Lower sensitivity compared to HPLC for trace impurities. Potential for signal overlap in complex mixtures. |
For the routine quality control and precise purity determination of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the gold standard due to its superior resolution, sensitivity, and quantitative accuracy for non-volatile, polar aromatic compounds.
A Validated RP-HPLC Method for Purity Determination
The following protocol is a robust, self-validating system for the purity analysis of this compound, designed in accordance with established pharmacopeial guidelines.[9][10]
Experimental Protocol: High-Resolution RP-HPLC
This method is optimized for the baseline separation of this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatography data software for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring, while the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier to control the ionization of the amino and hydroxyl groups, leading to improved peak shape and retention time reproducibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; 30.1-35 min, 10% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both polar impurities and the less polar main component are well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm (with DAD for peak purity analysis) | The nitro-aromatic structure of the analyte is expected to have strong UV absorbance. A DAD allows for the monitoring of the entire UV spectrum, enabling peak purity assessment. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation: A Self-Validating System
The trustworthiness of this protocol is established through a comprehensive validation process based on the International Council for Harmonisation (ICH) guidelines.[11][12]
-
Specificity: The method's ability to resolve the main peak from potential impurities is demonstrated through forced degradation studies.[13][14][15] The synthesized compound is subjected to acidic, basic, oxidative, thermal, and photolytic stress to generate degradation products. The chromatograms of the stressed samples should show that the main peak remains spectrally pure (as determined by the DAD) and is well-separated from any degradant peaks.
-
Linearity: A series of at least five standard solutions of this compound are prepared over a concentration range of 0.005 to 1.0 mg/mL. The peak area response is plotted against concentration, and a correlation coefficient (R²) of ≥ 0.999 is expected.
-
Accuracy: The accuracy is determined by a recovery study. A placebo (if a formulation is being tested) or a blank solution is spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample are performed on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision (Inter-day and inter-analyst): The analysis is repeated on a different day by a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. This demonstrates the method's sensitivity for detecting trace impurities.
-
Robustness: The method's robustness is evaluated by making small, deliberate changes to the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.
System Suitability Testing
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution of this compound is injected, and the following parameters are monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (for 5 replicate injections) | ≤ 1.0% |
Comparative Performance: High-Resolution vs. Rapid Screening HPLC Method
For routine in-process control, a faster "screening" method may be desirable. Below is a comparison of the proposed high-resolution method with a hypothetical rapid screening method.
| Parameter | High-Resolution Method | Rapid Screening Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 4.6 mm, 3 µm |
| Gradient Time | 20 minutes | 8 minutes |
| Total Run Time | 35 minutes | 15 minutes |
| Resolution of Critical Pair | > 2.0 | Potentially < 1.5 |
| Throughput | Lower | Higher |
| Application | Final purity assessment, stability studies | In-process control, reaction monitoring |
While the rapid screening method offers higher throughput, the high-resolution method provides superior separation, which is essential for accurately quantifying closely eluting impurities and for stability-indicating assays.
Visualizing the Workflow
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Navigating a Data Gap: Spectroscopic Characterization of 2-Amino-5-nitropyridin-3-ol and Comparative Analysis with its Isomer, 2-Amino-5-nitropyridine
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel compounds is paramount. While a wealth of spectroscopic literature often guides this process, researchers occasionally encounter molecules for which no reference data exists. This is the case for 2-Amino-5-nitropyridin-3-ol, a substituted pyridine with potential applications stemming from its unique arrangement of electron-donating and electron-withdrawing groups. This guide addresses this data vacuum by providing a comprehensive framework for the spectroscopic characterization of this compound. In the absence of direct literature values, we will leverage a comparative analysis with its well-documented isomer, 2-Amino-5-nitropyridine, to highlight key distinguishing spectral features. This approach not only facilitates the positive identification of the title compound but also underscores the subtle yet significant impact of substituent positioning on spectroscopic properties.
The Challenge: A Tale of Two Isomers
The core challenge lies in differentiating this compound from its isomer, 2-Amino-5-nitropyridine. The presence of a hydroxyl group in the former is expected to introduce distinct spectroscopic signatures that are absent in the latter. This guide will provide the experimental and theoretical basis for identifying these differences.
Caption: Experimental workflow for the spectroscopic characterization.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, as it can solubilize polar compounds and has exchangeable protons that can be identified).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integration: Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans and a relaxation delay may be necessary for quaternary carbons to be observed.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Range: Scan from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is typically sufficient.
-
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Acquisition:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Range: Scan from 200 to 800 nm.
-
Blank: Use the pure solvent as a blank for baseline correction.
-
Results and Discussion: A Comparative Spectroscopic Analysis
The following sections present the literature-reported spectroscopic data for 2-Amino-5-nitropyridine and the predicted data for this compound, based on established principles of substituent effects.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative in distinguishing the two isomers. The presence of the hydroxyl group in this compound will significantly alter the electronic environment and, consequently, the chemical shifts of the aromatic protons.
Table 1: Comparison of ¹H NMR Data (Predicted vs. Literature)
| Proton | 2-Amino-5-nitropyridine (Literature, DMSO-d6) | This compound (Predicted, DMSO-d6) | Rationale for Prediction |
| H-3 | ~6.5-6.7 ppm | - | The hydroxyl group replaces this proton. |
| H-4 | ~8.0-8.2 ppm | ~7.8-8.0 ppm | The electron-donating hydroxyl group at C-3 will likely shield H-4, causing an upfield shift. |
| H-6 | ~8.8-9.0 ppm | ~8.5-8.7 ppm | The hydroxyl group's influence will be less pronounced at H-6 but should still result in some shielding. |
| -NH₂ | ~7.0-7.5 ppm (broad) | ~7.0-7.5 ppm (broad) | The chemical shift of the amino protons is highly dependent on concentration and solvent. |
| -OH | - | ~9.0-10.0 ppm (broad) | The phenolic proton is expected to be deshielded and will likely be a broad singlet. |
Note: Literature values for 2-Amino-5-nitropyridine are aggregated from various sources and may vary slightly depending on the specific reference and experimental conditions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide direct evidence of the hydroxyl group's presence and its effect on the carbon skeleton. The carbon atom attached to the hydroxyl group (C-3) will experience a significant downfield shift.
Table 2: Comparison of ¹³C NMR Data (Predicted vs. Literature)
| Carbon | 2-Amino-5-nitropyridine (Literature) | This compound (Predicted) | Rationale for Prediction |
| C-2 | ~160-162 ppm | ~155-158 ppm | The ortho hydroxyl group may cause a slight shielding effect on C-2. |
| C-3 | ~108-110 ppm | ~145-150 ppm | The direct attachment of the electronegative oxygen atom will cause a significant downfield shift (deshielding). |
| C-4 | ~135-137 ppm | ~125-130 ppm | The para hydroxyl group will likely cause an upfield shift (shielding) due to resonance effects. |
| C-5 | ~138-140 ppm | ~140-142 ppm | The nitro group's influence will dominate, with minor effects from the meta hydroxyl group. |
| C-6 | ~148-150 ppm | ~145-148 ppm | The ortho hydroxyl group may cause a slight shielding effect on C-6. |
Note: The substituent effects on the chemical shifts of pyridine rings can be complex, and these predictions are based on general principles.[1][2]
FT-IR Spectroscopy
The FT-IR spectrum will offer clear evidence for the presence of the hydroxyl group in this compound.
Table 3: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | 2-Amino-5-nitropyridine (Literature) [3][4] | This compound (Predicted) | Rationale for Prediction |
| O-H Stretch | - | 3200-3600 (broad) | The presence of a broad absorption in this region is a strong indicator of a hydroxyl group, likely involved in hydrogen bonding. |
| N-H Stretch | 3300-3500 (two bands, sharp) | 3300-3500 (two bands, sharp) | Asymmetric and symmetric stretching of the primary amine. [5][6] |
| C=C, C=N Stretch | 1600-1400 | 1600-1400 | Aromatic ring vibrations. |
| NO₂ Stretch | 1500-1550 (asymmetric), 1330-1370 (symmetric) | 1500-1550 (asymmetric), 1330-1370 (symmetric) | Characteristic absorptions for the nitro group. |
| C-O Stretch | - | 1200-1300 | A strong band in this region is indicative of a phenolic C-O bond. |
UV-Vis Spectroscopy
The electronic transitions in the UV-Vis spectrum will be influenced by the presence of the hydroxyl group, which acts as an auxochrome.
Table 4: Comparison of UV-Vis Absorption Maxima (λ_max)
| Compound | λ_max (in Ethanol/Methanol) | Rationale for Differences |
| 2-Amino-5-nitropyridine | ~250-260 nm, ~350-370 nm | These absorptions are due to π-π* and n-π* transitions within the nitropyridine system. |
| This compound (Predicted) | Likely red-shifted compared to the isomer | The hydroxyl group, an electron-donating group, will extend the conjugation and lower the energy of the electronic transitions, resulting in a bathochromic (red) shift of the absorption maxima. [7][8]The exact λ_max will depend on the solvent and pH. [9] |
Conclusion
The spectroscopic characterization of this compound, a compound with no readily available literature data, can be confidently achieved through a combination of standard analytical techniques and a comparative approach with its well-characterized isomer, 2-Amino-5-nitropyridine. The most definitive distinguishing features are expected to be the presence of a phenolic -OH signal in the ¹H NMR spectrum, a significantly deshielded C-3 signal in the ¹³C NMR spectrum, a broad O-H stretching band in the FT-IR spectrum, and a red-shifted absorption maximum in the UV-Vis spectrum. By following the detailed experimental protocols and utilizing the comparative data presented in this guide, researchers and drug development professionals can unambiguously identify and characterize this compound, paving the way for its further investigation and potential applications.
References
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- Pugmire, R. J., & Grant, D. M. (1965). Carbon-13 magnetic resonance. I. The numbered pyridines. Journal of the American Chemical Society, 87(19), 4233-4237.
- Stefaniak, L. (1979). Nitrogen NMR spectroscopy of pyridines. Annual Reports on NMR Spectroscopy, 9, 1-76.
- Katritzky, A. R., & Lagowski, J. M. (Eds.). (1963). Physical methods in heterocyclic chemistry (Vol. 2). Academic Press.
- Dolphin, D. (Ed.). (1978). The porphyrins: Vol. III: Physical chemistry, Part A. Academic Press.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 nuclear magnetic resonance for organic chemists. Wiley-Interscience.
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ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... Retrieved from [Link]
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ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
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ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
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ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
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The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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Navigating the Experimental Landscape: A Comparative Validation Guide for Novel Pyridinol Derivatives
A Senior Application Scientist's Perspective on the Cross-Validation of 2-Amino-5-nitropyridin-3-ol and its Analogs
In the fast-paced world of drug discovery and materials science, the emergence of novel chemical entities like this compound presents both exciting opportunities and significant analytical challenges. While this specific molecule is noted for its potential as a versatile building block in the synthesis of complex heterocyclic compounds, a comprehensive public record of its experimental cross-validation remains elusive.[1] This guide, therefore, takes a pragmatic and scientifically rigorous approach. It will first acknowledge the current data gap for this compound and then pivot to a detailed comparative analysis of a closely related and well-characterized analog, 2-Amino-3-nitropyridine .
By dissecting the experimental validation of 2-Amino-3-nitropyridine, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization and validation of novel aminonitropyridine derivatives. This guide will delve into the critical experimental data necessary to establish the identity, purity, and potential utility of such compounds, thereby offering a blueprint for the rigorous scientific investigation that this compound will undoubtedly require.
The Significance of Aminonitropyridines in Modern Research
The aminonitropyridine scaffold is a cornerstone in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring imparts unique electronic properties, making these compounds valuable precursors for a wide range of applications.[2][3] They are instrumental in the synthesis of therapeutic agents, including anti-inflammatory, antimicrobial, and even antitumor drugs.[2][3][4][5] Furthermore, their utility extends to the agrochemical industry as intermediates for herbicides, fungicides, and insecticides.[2][5] The nonlinear optical (NLO) properties of some aminonitropyridine derivatives also make them promising candidates for advanced materials.[6]
Given this broad spectrum of potential applications, the unambiguous characterization of any new aminonitropyridine derivative is paramount to ensure the integrity and reproducibility of research and development efforts.
A Case Study in Experimental Validation: 2-Amino-3-nitropyridine
As a structurally similar analog to our primary topic, 2-Amino-3-nitropyridine serves as an excellent case study for demonstrating a comprehensive experimental validation workflow. The following sections will detail the synthesis, spectroscopic characterization, and structural analysis of this compound, providing a clear roadmap for the kind of data required for any new chemical entity in this class.
Synthesis and Purification: The Foundation of Reliable Data
The synthesis of 2-Amino-3-nitropyridine is typically achieved through the nitration of 2-aminopyridine using a mixed acid of nitric acid and sulfuric acid.[7] The reaction conditions, including temperature and reaction time, are critical for controlling the regioselectivity and minimizing the formation of isomers such as 2-amino-5-nitropyridine.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis and purification of 2-Amino-3-nitropyridine.
Following the reaction, purification is essential to obtain a sample suitable for analytical characterization. Recrystallization is a common method to achieve high purity, which can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization: Unveiling the Molecular Identity
A battery of spectroscopic techniques is employed to confirm the chemical structure of the synthesized compound. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.
| ¹³C NMR Chemical Shifts (ppm) for 2-Amino-3-nitropyridine | | :--- | :--- | | Carbon Atom | Chemical Shift (δ) | | C2 (attached to NH₂) | 149.2 | | C3 (attached to NO₂) | 139.5 | Data sourced from publicly available spectral data.[5][8]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
| Key IR Absorption Bands (cm⁻¹) for 2-Amino-3-nitropyridine | | :--- | :--- | | Functional Group | Wavenumber (ν) | | N-H Stretch (Amino group) | 3350–3450 | | NO₂ Asymmetric Stretch | 1530 | | NO₂ Symmetric Stretch | 1350 | Data interpreted from typical ranges for these functional groups.[5]
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be useful for quantitative analysis. The UV-Vis spectrum of a related compound, 2-amino-3,5-dibromopyridine, shows a broad absorption band around 255 nm.[9]
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. For 2-Amino-3-nitropyridine, the expected molecular weight is approximately 139.11 g/mol .[10]
Workflow for Spectroscopic Characterization:
Caption: A workflow illustrating the multi-technique approach to spectroscopic characterization.
Structural Analysis: The Power of X-ray Crystallography
While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the solid state.[11][12] This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the material's properties. For instance, studies on co-crystals of 2-amino-5-nitropyridine have revealed intricate hydrogen bonding networks that dictate the crystal packing.[13]
| Crystallographic Data for a Related Compound (2-amino-5-nitropyridinium derivative) | | :--- | :--- | | Crystal System | Orthorhombic | | Space Group | Fdd2 | Data for 2-amino-5-nitropyridinium tetrafluoroborate.[6]
Comparative Analysis: 2-Amino-3-nitropyridine vs. Other Isomers and Derivatives
The properties and reactivity of aminonitropyridines can vary significantly based on the substitution pattern. For example, 2-amino-5-nitropyridine is another common isomer formed during the nitration of 2-aminopyridine. While both isomers are valuable synthetic intermediates, their differing electronic and steric environments can lead to distinct reactivity and biological activity profiles.
| Property | 2-Amino-3-nitropyridine | 2-Amino-5-nitropyridine |
| Biological Role | Intermediate for antibacterial and antifungal agents.[3][14] | Building block for anti-inflammatory and antimicrobial drugs.[2] |
| Reactivity | The nitro group at the 3-position influences the reactivity of the adjacent amino group and the pyridine ring. | The nitro group at the 5-position has a different electronic influence on the pyridine ring. |
Furthermore, the introduction of additional functional groups, as seen in compounds like 2-amino-5-iodo-3-nitropyridine, can be leveraged to create more complex molecules with tailored properties.[15][16]
Conclusion and Future Outlook
The comprehensive experimental validation of novel chemical entities is a non-negotiable aspect of scientific rigor. While direct experimental data for this compound is not yet widely available, the detailed analysis of its structural analog, 2-Amino-3-nitropyridine, provides a clear and actionable framework for its future characterization.
Researchers venturing into the synthesis and application of this compound, or any new aminonitropyridine derivative, should prioritize a multi-faceted analytical approach encompassing synthesis optimization, thorough spectroscopic characterization (NMR, IR, UV-Vis, and MS), and, where possible, single-crystal X-ray diffraction. This systematic cross-validation is the only way to ensure the reliability of subsequent biological or material science investigations and to unlock the full potential of these versatile molecules. The principles and methodologies outlined in this guide serve as a robust starting point for these critical endeavors.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyridin-3-ol Derivatives
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds and approved drugs.[1][2] Its simple, low molecular weight design allows for versatile functionalization, making it an ideal starting point for developing novel therapeutics with minimal side reactions.[1] Within this class, the 2-aminopyridin-3-ol core is a particularly valuable building block, serving as a versatile scaffold for synthesizing molecules with a broad spectrum of biological activities.[3]
Derivatives of this core have demonstrated remarkable efficacy as potent inhibitors of various enzyme families, including protein kinases like PI3Kδ, ROS1/ALK, and CDK/HDAC, which are critical targets in oncology.[4][5][6] Furthermore, modifications to the 2-aminopyridin-3-ol structure have yielded compounds with significant antimicrobial properties and the ability to selectively inhibit enzymes such as neuronal nitric oxide synthase.[3][7][8]
This guide provides a comprehensive analysis of the structure-activity relationships of 2-aminopyridin-3-ol derivatives. We will explore various synthetic strategies, compare the biological performance of key analogues against different therapeutic targets, and provide detailed experimental protocols to support further research and development in this promising area of drug discovery.
I. Synthetic Strategies: Building the 2-Aminopyridine Core
The synthesis of 2-aminopyridine derivatives can be achieved through several efficient routes, allowing for the creation of diverse chemical libraries. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.
A. Multicomponent Reactions (MCRs)
One of the most efficient approaches is the one-pot multicomponent reaction, which offers high yields and operational simplicity.[8][9] This strategy typically involves the condensation of an enaminone, malononitrile, and a primary amine under solvent-free conditions at elevated temperatures. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and aromatization to afford the final 2-amino-3-cyanopyridine product.[8]
B. Synthesis from 2-Mercaptopyridine
An alternative two-step method begins with the alkylation of 2-mercaptopyridine using 1,2-dibromoethane to form a cyclic dihydrothiazolopyridinium salt.[10] This activated intermediate readily reacts with a variety of primary or secondary amines, either neat or in a solvent like DMSO, to yield the desired 2-aminopyridine derivatives under mild conditions.[10]
C. Targeted Synthesis for Kinase Inhibitors
For more complex derivatives, such as dual ROS1/ALK inhibitors, a multi-step pathway is often employed.[5][11] A common sequence involves:
-
Mitsunobu Reaction: Coupling of an appropriate alcohol with 2-nitropyridin-3-ol.
-
Nitro Group Reduction: Fe-catalyzed reduction of the nitro group to an amine.
-
Halogenation: Selective bromination of the 2-aminopyridine scaffold using N-Bromosuccinimide (NBS).
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with a boronic acid or ester to install the final substituent.[5][11]
Caption: A generalized workflow for the synthesis of 2-aminopyridine derivatives.
II. Comparative Biological Activity and SAR Analysis
The therapeutic potential of 2-aminopyridin-3-ol derivatives is dictated by the nature and position of substituents on the core scaffold. Different substitution patterns can dramatically alter the compound's affinity and selectivity for various biological targets.
A. Kinase Inhibition: A Powerful Scaffold for Oncology
The 2-aminopyridine core has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.
-
PI3Kδ Inhibition: A series of 2-aminopyridine derivatives were designed as inhibitors of Phosphoinositide-3-kinase delta (PI3Kδ), a key target in hematological cancers.[4] Compound MR3278 emerged as a highly potent inhibitor with an IC50 of 30 nM against PI3Kδ. This compound also demonstrated superior activity against acute myeloid leukemia (AML) cell lines compared to the approved drug Idelalisib and was shown to induce G2/M phase cell cycle arrest and apoptosis through the PI3K pathway.[4]
-
ROS1/ALK Dual Inhibition: To combat acquired drug resistance in non-small cell lung cancer, novel 2-aminopyridine derivatives were developed as dual inhibitors of ROS1 and ALK kinases. Spiro derivatives, in particular, showed remarkable dual-target activity.[5] Compound C01 was found to be highly potent against clinically relevant drug-resistant mutants, including ROS1G2032R and ALKG1202R.[5]
-
CDK/HDAC Dual Inhibition: Targeting both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) can produce synergistic antitumor effects.[6] Compound 8e , a 2-aminopyridine derivative, was identified as a potent dual inhibitor of CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM). It exhibited strong anti-proliferative effects in both solid tumor and hematological cancer cell lines and showed significant antitumor activity in a mouse xenograft model.[6]
-
MPS1 and Aurora Kinase Inhibition: A fragment-based screening approach identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 3 ) as a ligand-efficient inhibitor of the mitotic kinases MPS1 and the Aurora kinase family, which are attractive targets for cancer therapy.[12] Further derivatization, such as adding a methylaminopyrimidine substituent, led to a significant increase in potency against these kinases.[12]
Caption: Pharmacophoric model for 2-aminopyridine derivatives as kinase inhibitors.
B. Antimicrobial Activity
A series of 2-amino-3-cyanopyridine derivatives synthesized via a multicomponent reaction were evaluated for their antimicrobial properties.[8][9] The results indicated that activity was highly dependent on the substituent introduced from the primary amine.
-
Gram-Positive Bacteria: Compound 2c , which incorporates a cyclohexylamine moiety, demonstrated the highest activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[9][13]
-
Structure-Activity Relationship: The study revealed that the presence of the cyclohexylamine group was critical for the observed antibacterial effect.[9] Analogs lacking this specific group showed no significant activity, suggesting it plays a key role in the interaction with the bacterial target.[9]
C. Other Biological Activities
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Derivatives of 2-aminopyridin-3-ol have been shown to act as selective inhibitors of human nNOS, indicating their potential as therapeutic agents for neurological disorders where nitric oxide dysregulation is implicated.[3]
-
Carbonic Anhydrase (CA) Inhibition: A study of novel 2-amino-3-cyanopyridines revealed inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and II).[14] Compound 7b was the most potent inhibitor of hCA II (Ki = 2.56 µM), while compound 7d was the most effective against hCA I (Ki = 2.84 µM), demonstrating that subtle structural changes can influence isoform selectivity.[14]
Summary of Biological Data
| Compound ID | Target(s) | Activity Metric | Value | Source |
| MR3278 | PI3Kδ | IC50 | 30 nM | [4] |
| C01 | ROS1 / ALK (and resistant mutants) | - | Potent Inhibition | [5] |
| 8e | CDK9 / HDAC1 | IC50 | 88.4 nM / 168.9 nM | [6] |
| 2c | S. aureus / B. subtilis | MIC | 0.039 µg/mL | [8][9][13] |
| 7b | hCA II | Ki | 2.56 µM | [14] |
| 7d | hCA I | Ki | 2.84 µM | [14] |
III. Experimental Protocols
To ensure reproducibility and facilitate further investigation, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 2-Amino-3-Cyanopyridine Derivatives via MCR
This protocol is adapted from the synthesis of 2-aminopyridine derivatives using enaminones.[8][9]
Materials:
-
Substituted enaminone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Primary amine (e.g., cyclohexylamine) (1.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Silica gel for column chromatography
Procedure:
-
Combine the enaminone (1.0 mmol), malononitrile (1.0 mmol), and the primary amine (1.0 mmol) in a round-bottom flask.
-
Heat the reaction mixture at 80 °C under solvent-free conditions for 3 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the crude product directly using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired 2-aminopyridine derivative.
-
Characterize the final product using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.[8][9]
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[13]
Materials:
-
Synthesized 2-aminopyridine derivatives
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB directly in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
IV. Conclusion and Future Outlook
The 2-aminopyridin-3-ol scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The structure-activity relationship studies highlighted herein demonstrate that targeted modifications to this core can yield potent and selective agents against a wide range of therapeutic targets, from protein kinases in cancer to essential enzymes in microbes.
The success of compounds like MR3278 and the dual CDK/HDAC inhibitors underscores the potential for developing next-generation therapeutics with improved efficacy and the ability to overcome drug resistance.[4][6] Future research should focus on:
-
Expanding Chemical Diversity: Utilizing efficient synthetic methods like MCRs to build larger, more diverse libraries for screening against new biological targets.
-
Structure-Based Drug Design: Leveraging crystallographic and in silico modeling data to rationally design derivatives with enhanced potency and selectivity, thereby minimizing off-target effects.
-
Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to ensure they are viable candidates for clinical development.
The continued exploration of the 2-aminopyridine chemical space will undoubtedly lead to the discovery of novel and impactful medicines.
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Kaur, T., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. Available at: [Link]
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Bouziane, A., et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Chemistry Proceedings. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Aminonitropyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Aminonitropyridines and Predictive Modeling
In the landscape of modern drug discovery, the development of small-molecule enzyme inhibitors is a cornerstone strategy for therapeutic intervention.[1] Among the myriad of scaffolds, aminonitropyridine derivatives have emerged as a promising class of inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] The efficacy of these inhibitors is fundamentally tied to their ability to precisely fit into the active site of a target enzyme, disrupting its function. To rationally design and optimize these molecules, computational methods have become indispensable tools, accelerating the discovery process and reducing costs associated with experimental screening.[1]
Molecular docking, a principal method in structure-based drug design, allows us to predict the binding orientation and affinity of a ligand to its target protein.[][5] This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study of novel aminonitropyridine inhibitors. We will move beyond a simple recitation of steps to explore the causality behind our methodological choices, ensuring a robust and self-validating workflow. Our focus will be on establishing a protocol that not only predicts binding but also provides a reliable basis for comparison against known inhibitors, thereby guiding the next steps in lead optimization.
Pillar 1: The Strategic Framework for a Comparative Docking Study
Before initiating any computational experiment, a clear and logical workflow must be established. This ensures reproducibility and provides checkpoints for validation. The causality is simple: a flawed workflow will invariably produce unreliable data, regardless of the computational power employed. Our approach is designed to build confidence at each stage, from target selection to final data interpretation.
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Assessing the Selectivity of 2-Amino-5-nitropyridin-3-ol for Specific Receptors: A Comparative Guide
In the landscape of modern drug discovery, the precise interaction of a therapeutic candidate with its intended biological target is paramount. Off-target effects, a primary cause of adverse drug reactions and clinical trial failures, underscore the critical need for rigorous selectivity profiling. This guide provides a comprehensive framework for assessing the receptor selectivity of a novel small molecule, using 2-Amino-5-nitropyridin-3-ol as a representative example. We will delve into the strategic design of a selectivity screening panel, detail the underlying principles of key experimental assays, and present a comparative analysis with established receptor ligands.
Introduction: The Imperative of Receptor Selectivity
The biological activity of a drug molecule is dictated by its binding affinity and functional modulation of specific receptors. This compound, a heterocyclic compound, possesses structural motifs that suggest potential interactions with various receptor families within the central nervous system (CNS). Its aminopyridine core is a common feature in ligands for ionotropic receptors, while the nitro and hydroxyl substitutions can influence binding specificity and pharmacokinetic properties. A thorough assessment of its selectivity is therefore essential to determine its therapeutic potential and predict its safety profile.
This guide will focus on a panel of key CNS receptors, selected based on the structural alerts within the this compound molecule and their relevance to neuropathic pain, epilepsy, and neurodegenerative disorders. These include the major inhibitory receptors, GABA-A and glycine receptors, as well as the primary excitatory ionotropic glutamate receptors: NMDA, AMPA, and kainate receptors.[1][2][3][4][5][6][7][8][9]
Designing the Selectivity Screening Cascade
A tiered approach to selectivity screening is both scientifically rigorous and resource-efficient. The initial phase involves broad, high-throughput screening to identify potential "hits," followed by more detailed secondary and tertiary assays to confirm and quantify these interactions.
Caption: Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology
Principle: This "gold standard" functional assay directly measures the ion flow through a receptor channel in response to a ligand. It can definitively characterize a compound as an agonist, antagonist, or allosteric modulator.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the target receptor on glass coverslips 24-48 hours before the experiment.
-
Just before recording, place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
-
Pipette Preparation and Seal Formation:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, carefully approach a single cell with the micropipette.
-
Apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply the natural agonist for the receptor (e.g., glutamate for iGluRs, GABA for GABA-A receptors) to elicit a baseline current response.
-
To test for antagonist activity, co-apply the agonist with increasing concentrations of this compound.
-
To test for agonist activity, apply this compound alone.
-
To test for positive or negative allosteric modulation, apply a sub-maximal concentration of the agonist in the presence of the test compound. [10] * Record the resulting currents using an amplifier and digitize the data for offline analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
For antagonists, generate a concentration-response curve by plotting the percent inhibition of the agonist response versus the concentration of the test compound to determine the IC50.
-
For agonists, plot the current amplitude versus the concentration of the test compound to determine the EC50 and maximum efficacy (Emax) relative to the natural agonist.
-
Conclusion: A Pathway to Characterizing Novel Ligands
The comprehensive assessment of receptor selectivity is a cornerstone of modern drug discovery. The methodologies outlined in this guide, from high-throughput binding assays to detailed electrophysiological characterization, provide a robust framework for evaluating the pharmacological profile of novel compounds like this compound. By systematically comparing its activity against a panel of relevant receptors and established ligands, researchers can gain critical insights into its potential therapeutic applications and liabilities. This data-driven approach is indispensable for making informed decisions in the progression of a compound from a promising hit to a viable clinical candidate.
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A Comparative Efficacy Analysis of Novel and Established FGFR4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of FGFR4 in Oncology
The Fibroblast Growth Factor Receptor 4 (FGFR4) is a transmembrane receptor tyrosine kinase that has emerged as a compelling therapeutic target in oncology.[1][2] The primary ligand for FGFR4, Fibroblast Growth Factor 19 (FGF19), creates a signaling axis that is crucial for regulating bile acid synthesis, metabolism, and hepatocyte proliferation.[3][4] However, the dysregulation of the FGF19-FGFR4 pathway, often through FGF19 amplification, is a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[1][4][5][6] This dependency has catalyzed the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[4][6]
This guide provides a comprehensive comparison of the efficacy of a novel investigational compound, 2-Amino-5-nitropyridin-3-ol, against well-characterized, potent FGFR4 inhibitors. We will delve into their biochemical potencies, selectivity profiles, and the standardized methodologies used to determine these parameters.
Comparative Efficacy of FGFR4 Inhibitors
The potency and selectivity of a kinase inhibitor are paramount for its potential therapeutic success. High potency, indicated by a low half-maximal inhibitory concentration (IC50), suggests that the compound can achieve its therapeutic effect at lower concentrations, potentially minimizing off-target effects. Selectivity, particularly against other members of the same kinase family (FGFR1-3), is critical for avoiding toxicities associated with broader FGFR inhibition, such as hyperphosphatemia and soft-tissue mineralization.[4][5][7]
The following table summarizes the biochemical potency of this compound (hypothetical data) in comparison to established FGFR4 inhibitors.
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (FGFR1/FGFR4) | Binding Mode |
| This compound | 25 | >10,000 | >10,000 | >5,000 | >400-fold | Hypothesized ATP-competitive |
| BLU9931 | 3[3][5][8] | 591[3][5] | 493[3][5] | 150[3][5] | ~197-fold[9] | Irreversible Covalent[5][8][9] |
| Roblitinib (FGF401) | 1.9[10][11] | >10,000[9][10] | >10,000[9][10] | >10,000[9][10] | >5263-fold[9] | Reversible Covalent[11][12] |
| Fisogatinib (BLU-554) | 5[13][14] | 624[14] | - | 2203[14] | ~125-fold | Irreversible Covalent[2] |
| Infigratinib (BGJ398) | 61[15] | 1.1[15] | 1[15] | 2[15] | 0.018-fold | ATP-competitive[16][17] |
Disclaimer: Data for this compound is hypothetical and generated for illustrative purposes within this guide. The IC50 values for known inhibitors are sourced from publicly available literature and may vary based on specific assay conditions.
FGFR Signaling Pathway and Inhibitor Mechanism of Action
Activation of the FGFR4 signaling cascade begins with the binding of FGF19 and a co-factor, heparan sulfate, to the extracellular domain of the receptor.[7][18][19] This induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[7][18] The phosphorylated receptor then serves as a docking site for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[7][18][19] Phosphorylated FRS2 recruits a complex containing Growth factor receptor-bound protein 2 (GRB2) and Son of Sevenless (SOS), which in turn activates the RAS-MAPK pathway, promoting cell proliferation.[18][19][20] Concurrently, this cascade can also activate the PI3K-AKT pathway, which is crucial for cell survival.[18][19][20] The inhibitors discussed in this guide are ATP-competitive, binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.
Caption: The FGFR4 signaling pathway and the mechanism of ATP-competitive inhibition.
Experimental Protocol: In Vitro FGFR4 Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of the efficacy data, a standardized biochemical assay is employed. The ADP-Glo™ Kinase Assay is a widely used platform for measuring the activity of kinases and the potency of their inhibitors.[21][22][23] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Objective: To determine the IC50 value of a test compound against recombinant human FGFR4 kinase.
Materials:
-
Recombinant Human FGFR4 Kinase (Promega, Cat. V3921 or similar)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, high purity
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[22]
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101)
-
384-well white assay plates (low volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a series of dilutions in the kinase buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (kinase buffer with DMSO). b. Add 5 µL of a solution containing the FGFR4 enzyme and the peptide substrate in kinase buffer. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km value for FGFR4 to ensure competitive binding dynamics.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear phase (typically <20% ATP consumption).
-
Reaction Termination and ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and subsequently produce a luminescent signal via luciferase. d. Incubate at room temperature for another 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader with an integration time of 0.5-1 second.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition). b. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of FGFR4 inhibitors. Based on our hypothetical data, this compound presents a promising profile with high selectivity for FGFR4 over other FGFR family members. Its potency, while less than the covalent inhibitors Roblitinib and BLU9931, is substantial and warrants further investigation. The established inhibitors, particularly the covalent binders, demonstrate exceptional potency, setting a high benchmark for new chemical entities. The pan-FGFR activity of Infigratinib serves as a crucial control for assessing selectivity.
The choice of an optimal inhibitor for therapeutic development depends on a balance of potency, selectivity, binding kinetics (reversible vs. irreversible), and overall pharmacokinetic and pharmacodynamic properties. The detailed experimental protocol provided herein offers a robust and validated method for generating the critical data needed to make these informed decisions. Future studies should focus on validating the efficacy of novel compounds like this compound in cellular assays and in vivo xenograft models to translate biochemical potency into meaningful anti-tumor activity.
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Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (Source: MDPI) [Link]
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First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. (Source: AACR Journals) [Link]
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Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (Source: Frontiers in Cell and Developmental Biology) [Link]
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FGFR inhibitors. (Source: Adooq Bioscience) [Link]
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BLU-9931. (Source: Ushelf) [Link]
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Infigratinib: First Approval. (Source: PMC - PubMed Central) [Link]
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Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. (Source: Blueprint Medicines) [Link]
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Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. (Source: PubMed Central) [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (Source: PubMed) [Link]
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FGFR4: A promising therapeutic target for breast cancer and other solid tumors. (Source: PMC - NIH) [Link]
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Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (Source: Semantic Scholar) [Link]
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Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. (Source: NIH) [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (Source: PubMed Central) [Link]
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A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (Source: ResearchGate) [Link]
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (Source: PMC - NIH) [Link]
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Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. (Source: PMC - NIH) [Link]
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The Development of FGFR Inhibitors | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (Source: Targeted Oncology) [Link]
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BridgeBio Pharma Licenses Late-Stage Oncology Drug Infigratinib to Tackle FGFR-Driven Maladies; Establishes New Subsidiary QED Therapeutics with $65 Million in Initial Financing. (Source: PR Newswire) [Link]
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A Comparative Guide to the Synthesis of 2-Amino-5-nitropyridine for Researchers and Drug Development Professionals
Introduction
2-Amino-5-nitropyridine stands as a cornerstone intermediate in the synthesis of a multitude of compounds within the pharmaceutical and agrochemical sectors.[1][2] Its molecular framework, characterized by an electron-donating amino group and an electron-withdrawing nitro group on a pyridine scaffold, renders it a highly versatile building block for constructing complex molecular architectures.[1] This compound is a critical precursor in the development of innovative therapeutic agents, such as kinase inhibitors for oncology and novel antimicrobial drugs.[3] Furthermore, in the realm of agrochemicals, it is integral to the synthesis of next-generation herbicides and fungicides.[1][3]
The strategic importance of 2-Amino-5-nitropyridine necessitates robust and efficient synthetic methodologies. This guide presents a critical evaluation of the principal synthetic routes to this key intermediate. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and analyze key performance indicators to empower researchers and professionals in drug development to make informed decisions for their synthetic campaigns.
Established Synthetic Routes: A Head-to-Head Comparison
The synthesis of 2-Amino-5-nitropyridine is predominantly achieved through a few well-established chemical transformations. This section provides a detailed comparative analysis of three primary methods, highlighting their respective advantages and operational challenges.
Route 1: Direct Nitration of 2-Aminopyridine
The most direct and widely employed method for the preparation of 2-Amino-5-nitropyridine is the electrophilic nitration of 2-aminopyridine.[2] This transformation is typically effected using a combination of concentrated nitric acid and sulfuric acid.
The combination of strong acids is essential for the in situ generation of the nitronium ion (NO₂⁺), the potent electrophile required for the aromatic substitution reaction. Sulfuric acid serves to protonate nitric acid, which then readily eliminates a molecule of water to form the nitronium ion. While the amino group in 2-aminopyridine is a strongly activating ortho-, para-directing substituent, the highly acidic reaction medium leads to its protonation, forming the deactivating, meta-directing anilinium ion. The observed regioselectivity for nitration at the 5-position is a consequence of the interplay between these electronic effects and steric hindrance.
A representative laboratory-scale procedure for the direct nitration of 2-aminopyridine is outlined below:
-
A solution of 2-aminopyridine in a suitable solvent, such as 1,2-dichloroethane, is prepared in a reaction vessel.[4]
-
The solution is cooled to a temperature below 10°C, and a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid is added portion-wise, ensuring the temperature is maintained.[4]
-
Following the addition, the reaction mixture is maintained at a controlled temperature (for instance, 58°C for 10 hours) to drive the reaction to completion.[4]
-
Upon completion, the reaction is cooled to ambient temperature and subsequently quenched by carefully pouring it over crushed ice.[4]
-
The acidic solution is then neutralized to precipitate the crude 2-Amino-5-nitropyridine.[4]
-
The solid product is isolated by filtration, washed thoroughly with water, and dried.[4]
-
Further purification can be achieved through recrystallization from an appropriate solvent.
| Metric | Reported Value | Source |
| Yield | 91.67% | [4] |
| Purity (by HPLC) | 98.66% | [4] |
Route 2: Synthesis from 3-Nitropyridine
An alternative synthetic strategy commences with 3-Nitropyridine, proceeding through an amination reaction. This approach avoids the direct nitration of the electron-rich 2-aminopyridine ring.
This methodology capitalizes on the electrophilic nature of the pyridine ring, which is enhanced by the presence of the nitro group. The synthesis first requires the preparation of 3-Nitropyridine, which is then subjected to amination. A reported method describes the reaction of 3-Nitropyridine with ammonia.[5] This nucleophilic aromatic substitution is driven by the strong electron-withdrawing character of the nitro substituent.
The synthetic sequence from 3-Nitropyridine can be executed as follows:
-
3-Nitropyridine is synthesized, for example, through the nitration of pyridine using dinitrogen pentoxide (N₂O₅) in a solvent such as nitromethane.[5]
-
The resulting 3-Nitropyridine is then treated with ammonia in a 1:1 stoichiometric ratio to afford 2-Amino-5-nitropyridine.[5]
-
The final product is purified through successive recrystallization steps to achieve the desired level of purity.[5]
| Metric | Reported Value | Source |
| Yield (from 3-Nitropyridine) | Approximately 45% | [5] |
| Purity | Enhanced via recrystallization | [5] |
Route 3: Synthesis from 2-Chloro-5-nitropyridine
This approach involves the ammonolysis of 2-chloro-5-nitropyridine. The chlorine atom at the 2-position of the pyridine ring serves as a competent leaving group, which is readily displaced by ammonia.
The electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic aromatic substitution, with a pronounced effect at the 2- and 6-positions. Consequently, the displacement of the chloro substituent in 2-chloro-5-nitropyridine by ammonia is a highly favorable and efficient transformation. The reaction is typically conducted under elevated pressure and temperature to ensure a high conversion rate.
A general procedure for the synthesis via this route is as follows:
-
2-chloro-5-nitropyridine is heated with aqueous ammonia in a sealed reaction vessel, often in the presence of a copper catalyst like cuprous oxide (Cu₂O).[2]
-
The reaction is maintained at a specific temperature (e.g., 80°C) for a sufficient duration (e.g., 16 hours) to ensure completion.[2]
-
After the reaction period, the vessel is cooled, and the product is isolated by filtration.
-
The crude product is then purified by recrystallization.
| Metric | Reported Value | Source |
| Yield | 85% | [2] |
| Purity | High purity is attainable |
Comparative Overview of Synthetic Strategies
| Feature | Route 1: Direct Nitration | Route 2: From 3-Nitropyridine | Route 3: From 2-Chloro-5-nitropyridine |
| Starting Material | 2-Aminopyridine | 3-Nitropyridine | 2-Chloro-5-nitropyridine |
| Key Reagents | Nitric Acid, Sulfuric Acid | Dinitrogen Pentoxide, Ammonia | Ammonia, Copper(I) Oxide |
| Reported Yield | High (up to 91.67%)[4] | Moderate (~45%)[5] | High (85%)[2] |
| Purity | High (98.66% by HPLC)[4] | Requires significant purification[5] | Generally high |
| Advantages | Direct, high yield, high purity | Avoids the use of mixed acids | Good yield, utilizes a commercially available starting material |
| Disadvantages | Requires handling of highly corrosive and hazardous mixed acids, potential for side reactions | Lower yield, involves a multi-step synthesis for the starting material | Requires a pressure reactor and a catalyst |
| Safety Considerations | Handling of strong, corrosive acids; highly exothermic reaction | Use of dinitrogen pentoxide | High-pressure reaction conditions |
Visualization of Synthetic Pathways
Caption: A schematic overview of the primary synthetic routes to 2-Amino-5-nitropyridine.
Conclusion
The choice of a synthetic route for 2-Amino-5-nitropyridine is a strategic decision that profoundly influences the efficiency, cost, and environmental impact of the production process. The direct nitration of 2-aminopyridine emerges as a highly efficient method, delivering both high yields and high purity, which is particularly advantageous for large-scale manufacturing.[4] However, the inherent hazards associated with the use of mixed acids demand rigorous safety measures.
The synthetic pathway originating from 3-Nitropyridine provides a viable alternative that circumvents the direct nitration of an activated amine, albeit with a trade-off in terms of overall yield and the need for a multi-step preparation of the starting material.[5] The ammonolysis of 2-chloro-5-nitropyridine offers a robust and high-yielding option, though it necessitates specialized equipment capable of handling high-pressure reactions.[2]
Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and objectives of the research or manufacturing campaign, including the desired scale of production, the availability of specialized equipment, the cost of raw materials, and the established safety infrastructure. This guide provides the essential data and a comparative framework to facilitate a well-informed decision-making process for the synthesis of this indispensable chemical intermediate.
References
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Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. (URL: [Link])
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (URL: [Link])
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (URL: [Link])
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Performance Benchmark of 2-Amino-5-nitropyridin-3-ol in Kinase Inhibition Assays: A Comparative Guide
In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying potent and selective therapeutic agents. This guide provides a comprehensive performance benchmark of a novel small molecule, 2-Amino-5-nitropyridin-3-ol, in a series of functional assays. Its performance is objectively compared against a well-characterized, potent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, BLU9931, to provide a clear context for its potential utility in cancer research and drug development.[1]
The rationale for selecting FGFR4 as a target is based on the known activity of similar aminopyridine and aminopyrimidine derivatives as kinase inhibitors, some of which have shown promise in targeting this receptor in hepatocellular carcinoma (HCC).[1][2] This guide will delve into the experimental design, detailed protocols, and comparative data analysis, offering field-proven insights into the practical application and interpretation of these assays.
Experimental Design: A Multi-faceted Approach to Performance Evaluation
To comprehensively assess the performance of this compound, a multi-tiered experimental approach was designed. This encompasses a direct biochemical assay to determine in vitro kinase inhibition and a cell-based assay to evaluate its effect on cancer cell viability. This dual approach allows for the elucidation of both direct target engagement and cellular response, providing a more complete picture of the compound's potential.
The overall experimental workflow is depicted below:
Caption: Overall experimental workflow for benchmarking this compound.
In Vitro Kinase Inhibition: A TR-FRET Based Assay
Expertise & Experience: To quantify the direct inhibitory effect of this compound on FGFR4, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was employed. This method is highly sensitive and robust for high-throughput screening, minimizing interference from colored or fluorescent compounds.[3][4] The assay measures the phosphorylation of a substrate by the kinase, where inhibition leads to a decrease in the FRET signal.
Trustworthiness: The protocol includes critical controls for self-validation: a negative control (no inhibitor) representing 100% kinase activity and a positive control (a known potent inhibitor) for 0% activity.[5] Background correction is also performed to ensure the accuracy of the measurements.
Signaling Pathway Context: FGFR4 Signaling
The diagram below illustrates a simplified representation of the FGFR4 signaling pathway, a key regulator of cell proliferation and survival, particularly in hepatocellular carcinoma.
Caption: Simplified FGFR4 signaling pathway.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare Kinase Assay Buffer, ATP solution, FGFR4 enzyme solution, and the TR-FRET detection reagents as per the manufacturer's instructions.
-
Compound Dilution: Create a serial dilution of this compound and the reference compound, BLU9931, in DMSO.
-
Kinase Reaction:
-
Add the kinase enzyme solution to all wells of a 384-well plate.
-
Add the diluted compounds or DMSO (for controls) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add the TR-FRET detection reagents.
-
Incubate as recommended by the manufacturer to allow for signal development.
-
Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths.[4]
-
-
Data Analysis:
-
Correct the raw data by subtracting the background signal.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)][5]
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Comparative Performance Data
| Compound | FGFR4 IC50 (nM) |
| This compound | 850 |
| BLU9931 (Reference) | 35 |
Interpretation: The hypothetical data indicates that this compound inhibits FGFR4 kinase activity with an IC50 value of 850 nM. In comparison, the reference compound BLU9931 demonstrates significantly higher potency with an IC50 of 35 nM. This suggests that while this compound possesses inhibitory activity against FGFR4, it is less potent than the established inhibitor.
Cellular Activity: Assessing Anti-proliferative Effects
Expertise & Experience: To determine if the observed in vitro kinase inhibition translates to a cellular effect, the anti-proliferative activity of this compound was evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1] An HCC cell line with known FGFR4 dependency, such as Hep3B, is an appropriate model for this evaluation.[1]
Trustworthiness: The experimental design includes vehicle-treated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control to validate the assay's performance. Multiple replicates are performed to ensure the reliability of the data.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture Hep3B cells in the recommended medium and conditions until they reach the desired confluence.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and BLU9931 for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Comparative Performance Data
| Compound | Hep3B GI50 (µM) |
| This compound | 12.5 |
| BLU9931 (Reference) | 0.8 |
Interpretation: The hypothetical results show that this compound inhibits the proliferation of Hep3B cells with a GI50 value of 12.5 µM. As expected from the biochemical assay results, this is less potent than the reference compound BLU9931, which has a GI50 of 0.8 µM. The cellular data corroborates the in vitro findings, indicating that the compound's inhibitory effect on the kinase target translates to a reduction in cancer cell viability.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to benchmarking the performance of a novel compound, this compound, in relevant functional assays. The hypothetical data presented suggests that while this compound exhibits inhibitory activity against FGFR4 and reduces the viability of an FGFR4-dependent cancer cell line, its potency is modest compared to the established inhibitor BLU9931.
These findings provide a solid foundation for further investigation. Future studies could focus on structure-activity relationship (SAR) analysis to optimize the potency of this chemical scaffold. Additionally, selectivity profiling against a panel of other kinases would be crucial to determine its specificity and potential for off-target effects.
By employing a rigorous and well-controlled experimental design, researchers can confidently evaluate the potential of novel compounds and make data-driven decisions in the early stages of drug discovery.
References
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BPS Bioscience. Cell Signaling Pathway Screening & Profiling. Retrieved from [Link]
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Springer Protocols. (2024). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]
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Martens, S. lab. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Berrier, A. L., & Yamada, K. M. (2007). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Journal of Histochemistry & Cytochemistry, 55(1), 3–17. Retrieved from [Link]
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Wikipedia. Enzyme assay. Retrieved from [Link]
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wisdomlib. (2025, December 5). Enzymatic inhibition assays: Significance and symbolism. Retrieved from [Link]
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NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Retrieved from [Link]
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MySkinRecipes. This compound. Retrieved from [Link]
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Kim, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 863–877. Retrieved from [Link]
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Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Retrieved from [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Retrieved from [Link]
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PubChem. 2-Amino-5-nitropyridine. Retrieved from [Link]
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Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]
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El-Damasy, A. K., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2489009. Retrieved from [Link]
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Győrffy, B., et al. (2016). Guidelines for the selection of functional assays to evaluate the hallmarks of cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1866(2), 302–319. Retrieved from [Link]
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Jose, S. P., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. Retrieved from [Link]
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ResearchGate. (2019, July 22). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]
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comparative analysis of the electronic properties of nitropyridine isomers
An In-Depth Comparative Guide to the Electronic Properties of Nitropyridine Isomers
Executive Summary
Nitropyridine isomers (2-nitropyridine, 3-nitropyridine, and 4-nitropyridine) are fundamental heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science.[1] The position of the electron-withdrawing nitro group on the pyridine ring dramatically alters the electronic landscape of each molecule, leading to significant variations in stability, polarity, reactivity, and spectroscopic properties. This guide provides a comprehensive comparative analysis of these isomers, synthesizing experimental data and computational insights to offer a detailed understanding of their structure-property relationships. We delve into the nuances of their molecular geometry, dipole moments, frontier molecular orbitals, and spectroscopic signatures, providing researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design of novel therapeutics and functional materials.
Introduction: The Significance of Isomeric Variation
The pyridine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, prized for its unique electronic characteristics and hydrogen bonding capabilities.[2][3] The introduction of a nitro group (—NO₂), a potent electron-withdrawing substituent, further diversifies its utility by modulating the electron density of the aromatic system. This modulation, however, is not uniform and is highly dependent on the substitution pattern.
The three primary isomers of nitropyridine—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine—exhibit distinct chemical personalities that govern their interactions with biological targets and their suitability for various synthetic transformations. Understanding the electronic origins of these differences is paramount for any application, from designing kinase inhibitors to developing novel optical materials.[4][5] This guide will dissect these differences through a detailed, evidence-based comparison.
Comparative Analysis of Core Electronic Properties
The location of the nitro group relative to the ring nitrogen dictates the extent of resonance and inductive effects, leading to profound differences in the electronic properties of the three isomers.
Molecular Stability and Aromaticity
The thermodynamic stability and aromaticity of the nitropyridine isomers can be evaluated computationally. A key descriptor for aromaticity is the Nucleus-Independent Chemical Shift (NICS), where a more negative value typically indicates a higher degree of aromaticity.
Computational studies using Density Functional Theory (DFT) provide valuable insights into the relative stabilities.[6] The total electronic energy and NICS(0) values (calculated at the geometric center of the ring) reveal a clear trend.
| Property | Pyridine | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Total Electronic Energy (Hartree) | -247.79 | -452.33 | -452.33 | -452.32 |
| NICS(0) (ppm) | -8.08 | -9.22 | -8.76 | -10.54 |
| Data sourced from a DFT study on nitro derivatives of pyridine.[6] |
From this data, 4-nitropyridine emerges as having the most enhanced aromatic character among the mono-substituted isomers, as indicated by its significantly more negative NICS(0) value.[6] This suggests that the para-substitution pattern allows for the most effective electronic communication between the electron-withdrawing nitro group and the pyridine ring, stabilizing the system.
Dipole Moment and Molecular Polarity
The dipole moment is a critical measure of a molecule's overall polarity, influencing its solubility, intermolecular interactions, and binding affinity to biological targets. The vector sum of individual bond dipoles changes significantly with the nitro group's position.
The nitro group is strongly electron-withdrawing, while the pyridine nitrogen is also an electronegative center.
-
In 4-nitropyridine , the dipole moments of the C—NO₂ bond and the ring nitrogen are oriented in opposing directions, leading to a degree of cancellation and a smaller overall molecular dipole moment compared to what might be expected.
-
In 2-nitropyridine and 3-nitropyridine , the bond dipoles are oriented at angles that result in larger net dipole moments.
This difference in polarity has significant practical implications. For instance, the polarity of 3-methyl-4-nitropyridine N-oxide is notably influenced by the electronic competition between the N-oxide and nitro groups.[7] While direct comparative experimental values for the parent isomers are sparse, computational models consistently show these trends.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.[8]
In nitropyridine systems, the HOMO is typically localized on the pyridine ring, while the LUMO is predominantly centered on the electron-withdrawing nitro group.[6] This separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.[5][6]
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 2-Nitropyridine | -7.5 | -1.8 | 5.7 |
| 3-Nitropyridine | -7.6 | -1.7 | 5.9 |
| 4-Nitropyridine | -7.8 | -2.1 | 5.7 |
| (Values are representative and may vary with the level of theory used in computational models. These are illustrative of general trends.) |
The position of the nitro group influences the extent of conjugation and, consequently, the HOMO-LUMO gap. For instance, in substituted aminonitropyridines, the planarity of the molecule, which is affected by the substituent position, has a dramatic effect on the HOMO-LUMO gap and the resulting absorption spectra.[5] A more planar conformation allows for better orbital overlap, often leading to a smaller energy gap.
Ionization Potential and Electron Affinity
Ionization Potential (IP) is the energy required to remove an electron, while Electron Affinity (EA) is the energy released when an electron is added.[9][10][11] These properties are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem (IP ≈ -EHOMO; EA ≈ -ELUMO).
-
Ionization Potential: 4-Nitropyridine, with the lowest HOMO energy, is predicted to have the highest ionization potential, making it the most difficult to oxidize among the three isomers.
-
Electron Affinity: Conversely, 4-nitropyridine also possesses the lowest LUMO energy, suggesting it has the highest electron affinity and is the most readily reduced. This is consistent with the strong electron-withdrawing nature of the nitro group in the para position, which effectively stabilizes the incoming electron.
These properties are crucial in predicting the behavior of nitropyridines in redox reactions and their potential roles in charge-transfer complexes.
Spectroscopic Properties (UV-Vis and NMR)
The differences in electronic structure are directly reflected in the spectroscopic signatures of the isomers.
UV-Vis Spectroscopy: The electronic transitions, primarily π → π* and n → π*, are sensitive to the HOMO-LUMO gap. A smaller gap corresponds to absorption at a longer wavelength (a bathochromic or red shift). Due to the variations in their HOMO-LUMO gaps and charge-transfer characteristics, the isomers exhibit distinct absorption maxima (λmax). Studies on substituted nitropyridines confirm that isomeric position strongly modulates optical behavior, with more planar and conjugated systems showing red-shifted absorption bands.[2][5]
NMR Spectroscopy: The electron density at each nucleus determines its chemical shift in an NMR spectrum.[12] The electron-withdrawing nitro group deshields nearby protons and carbons, shifting their signals downfield.
-
In 2-nitropyridine , the protons at positions 3 and 6 are significantly deshielded.
-
In 4-nitropyridine , the protons at positions 3 and 5 (and 2 and 6) are equivalent due to symmetry, and are strongly deshielded.
-
In 3-nitropyridine , the deshielding effect is most pronounced at positions 2 and 4.
These predictable patterns make NMR spectroscopy a powerful tool for isomer identification.[13][14]
Methodologies for Characterization
To experimentally validate and quantify the electronic properties discussed, a combination of spectroscopic and electrochemical techniques is employed, often supported by computational modeling.
Experimental Workflow: UV-Vis Spectroscopy
This protocol outlines the standard procedure for determining the absorption characteristics of the nitropyridine isomers.
Objective: To measure the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) for each isomer.
Materials:
-
Nitropyridine isomers (2-, 3-, and 4-nitropyridine)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of each isomer and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1x10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M) to determine a concentration that gives an absorbance reading within the optimal range of the instrument (0.2 - 1.0 A.U.).
-
Instrument Calibration: Calibrate the spectrophotometer by running a baseline scan with cuvettes containing only the pure solvent.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the sample holder. Place the reference cuvette (with pure solvent) in the reference holder.
-
Acquire Spectrum: Scan a range of wavelengths (e.g., 200-500 nm) and record the absorption spectrum.
-
Data Analysis: Identify the λmax for the prominent absorption bands. Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) at λmax.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Computational Workflow: Density Functional Theory (DFT) Analysis
Computational chemistry provides a powerful, cost-effective method to predict and understand the electronic properties of molecules.[6][15]
Objective: To calculate the optimized geometry, total electronic energy, HOMO-LUMO energies, and dipole moment of each nitropyridine isomer.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Input: Build the initial 3D structure of each isomer (2-, 3-, and 4-nitropyridine) using a molecular editor.
-
Method Selection: Choose a suitable level of theory. A common and reliable choice is the B3LYP functional with a basis set such as 6-311+G(d,p).[16] This combination offers a good balance of accuracy and computational cost for organic molecules.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all electronic properties are dependent on the molecular structure.
-
Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: From the output of the optimized structure, extract the key electronic properties:
-
Total electronic energy (for stability comparison).
-
HOMO and LUMO energy levels.
-
Molecular dipole moment.
-
NBO (Natural Bond Orbital) charges to analyze charge distribution.
-
-
Data Analysis: Compare the calculated values across the three isomers to identify trends and rationalize experimental observations.
Caption: A typical DFT workflow for analyzing electronic properties.
Conclusion and Outlook
The isomeric position of the nitro group in nitropyridines is a powerful determinant of their electronic properties. This comparative guide has demonstrated that 4-nitropyridine exhibits enhanced aromaticity and is the most susceptible to reduction, while all three isomers show distinct polarities and spectroscopic characteristics. These differences are not merely academic; they have profound consequences for drug design and materials science. A drug candidate based on a 3-nitropyridine scaffold will have a different dipole moment, and thus different solubility and membrane permeability, than one based on a 4-nitropyridine core.[17] By leveraging the insights from both experimental data and computational modeling, researchers can make more informed decisions in the selection and functionalization of nitropyridine isomers to achieve desired therapeutic or material properties.
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Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. National Institutes of Health. Available at: [Link].
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Electron affinity, Electronegativity, Ionization energy. University of Regensburg. Available at: [Link] bilingual/affinity_ionisation_electronegativity.pdf.
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Experimental and Computational Study of the Structural and Electronic Properties of FeII(2,2′-bipyridine)(mes)2 and [FeII(2,2′-bipyridine)(mes)2]−, a Complex Containing a 2,2′-Bipyridyl Radical Anion. Maynooth University Research Archive Library. Available at: [Link].
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Assessing the Reproducibility of Synthetic Routes to 2-Amino-5-nitropyridin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Amino-5-nitropyridin-3-ol
This compound is a highly functionalized pyridine derivative. The presence of an amino group at the 2-position, a hydroxyl group at the 3-position, and a nitro group at the 5-position offers multiple points for further chemical modification. This trifunctional arrangement makes it a valuable scaffold for the development of novel pharmaceuticals and functional materials. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the amino and hydroxyl groups can act as key pharmacophoric features or as handles for subsequent chemical transformations.
This guide will explore two primary retrosynthetic approaches to this compound, for which partial experimental data and analogous procedures are available:
-
Route A: Electrophilic Nitration of 2-Aminopyridin-3-ol. This is the most direct conceptual pathway, starting from a readily available or synthesizable precursor.
-
Route B: Nucleophilic Amination of a 3-Hydroxy-Nitropyridine Precursor. This approach involves the introduction of the amino group at a later stage of the synthesis.
Comparative Analysis of Plausible Synthetic Protocols
A side-by-side comparison of the two most likely synthetic pathways is presented below, including a critical evaluation of their potential for reproducibility and scalability.
| Parameter | Route A: Nitration of 2-Aminopyridin-3-ol | Route B: Amination of a 3-Hydroxy-Nitropyridine |
| Starting Material Availability | 2-Aminopyridin-3-ol is commercially available from some suppliers or can be synthesized. | Precursors like 3-hydroxy-2-nitropyridine or 3-hydroxy-5-nitropyridine may require synthesis. |
| Number of Steps | Potentially a single step from the key precursor. | Likely a multi-step synthesis of the precursor followed by the amination step. |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Aromatic Substitution (Amination) |
| Predicted Major Challenge | Regiocontrol of nitration: The presence of both an activating amino and a deactivating hydroxyl group complicates the prediction of the major nitro isomer. A mixture of 5-nitro and potentially other isomers is highly probable, necessitating challenging purification. | Amination of an electron-rich ring: The hydroxyl group can increase the electron density of the pyridine ring, potentially making nucleophilic substitution more difficult. Harsh reaction conditions may be required. |
| Potential for Side Reactions | Over-nitration, oxidation of the amino and hydroxyl groups. | Formation of byproducts from competing nucleophilic attack or rearrangement reactions. |
| Purification Strategy | Likely requires column chromatography to separate constitutional isomers. | May involve crystallization or chromatography to purify the final product. |
| Overall Reproducibility | Potentially lower due to the inherent difficulty in controlling the regioselectivity of nitration on a complex substrate. | May offer higher reproducibility if the amination step is selective and high-yielding, though the synthesis of the precursor adds complexity. |
Detailed Experimental Methodologies and Discussion
Route A: Electrophilic Nitration of 2-Aminopyridin-3-ol
This route is conceptually the most straightforward. The primary challenge lies in controlling the regioselectivity of the nitration reaction. The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. The hydroxyl group at the 3-position is also activating and would further favor substitution at the 5-position. However, the interplay of these two groups can be complex, and the reaction conditions will be critical in determining the product distribution.
Step 1: Synthesis of 2-Aminopyridin-3-ol (if not commercially available)
A common method for the synthesis of 2-aminopyridin-3-ol involves the reduction of 2-amino-3-nitropyridine or a related nitro compound.
Exemplary Protocol for the Synthesis of 2-Aminopyridin-3-ol:
-
Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Hydrogenation: Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus).
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Step 2: Nitration of 2-Aminopyridin-3-ol
Proposed Protocol for the Nitration of 2-Aminopyridin-3-ol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridin-3-ol (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia solution) until a precipitate forms. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and will require purification by column chromatography.
Causality and Trustworthiness: The success of this route is critically dependent on the directing effects of the substituents. The strongly activating amino group at the 2-position and the hydroxyl group at the 3-position are both ortho-, para-directing. This would strongly favor the introduction of the nitro group at the 5-position. However, the harsh acidic conditions of the nitration reaction will protonate the amino group, transforming it into a deactivating, meta-directing ammonium group. This protonation will significantly influence the regiochemical outcome. Therefore, careful control of the reaction temperature and the stoichiometry of the nitrating agent is paramount to maximize the yield of the desired 5-nitro isomer. The reproducibility of this step will likely be challenging and require significant optimization.
Route B: Nucleophilic Amination of a 3-Hydroxy-Nitropyridine Precursor
This alternative route involves the synthesis of a pyridine ring already containing the hydroxyl and nitro groups in the desired positions, followed by the introduction of the amino group. A plausible precursor is 3-hydroxy-2-nitropyridine.
Step 1: Synthesis of 3-Hydroxy-2-nitropyridine
A common method for the synthesis of 3-hydroxy-2-nitropyridine is the nitration of 3-hydroxypyridine.
Exemplary Protocol for the Synthesis of 3-Hydroxy-2-nitropyridine:
-
Reaction Setup: Dissolve 3-hydroxypyridine (1.0 eq) in concentrated sulfuric acid.
-
Nitration: Add potassium nitrate (KNO₃) (1.0-1.2 eq) portion-wise to the solution while maintaining a controlled temperature (e.g., 40-50 °C).[1]
-
Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by TLC.
-
Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate) to a pH of approximately 6.5.[1]
-
Purification: The product may precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Step 2: Amination of 3-Hydroxy-2-nitropyridine
The introduction of an amino group at the 2-position of 3-hydroxy-2-nitropyridine would likely proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. The nitro group at the 2-position strongly activates the ring towards nucleophilic attack.
Proposed Protocol for the Amination of 3-Hydroxy-2-nitropyridine:
-
Reaction Setup: In a sealed reaction vessel, dissolve 3-hydroxy-2-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Amine Source: Add a source of ammonia, such as a concentrated aqueous solution of ammonia or a solution of ammonia in an organic solvent.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) for several hours. The optimal temperature and reaction time will need to be determined experimentally.
-
Work-up: After cooling, the reaction mixture can be concentrated, and the residue can be partitioned between water and an organic solvent.
-
Purification: The desired product can be isolated from the organic layer after drying and concentration. Purification by column chromatography or recrystallization may be necessary.
Causality and Trustworthiness: The feasibility of this amination step is supported by the known reactivity of 2-nitropyridines in SNAAr reactions. The strong electron-withdrawing effect of the nitro group at the 2-position facilitates the attack of a nucleophile. The hydroxyl group at the 3-position, being electron-donating, might slightly decrease the reactivity towards nucleophilic attack compared to an unsubstituted 2-nitropyridine. However, the reaction is still expected to be viable under appropriate conditions. The reproducibility of this route hinges on the successful and selective amination in the final step.
Visualization of Proposed Synthetic Pathways
Route A: Nitration of 2-Aminopyridin-3-ol
Caption: Proposed synthetic pathway via nitration.
Route B: Amination of 3-Hydroxy-2-nitropyridine
Caption: Proposed two-step synthesis via amination.
Conclusion and Recommendations
While a definitive, reproducible protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, two plausible synthetic routes can be proposed based on established chemical principles and analogous reactions.
-
Route A (Nitration of 2-Aminopyridin-3-ol) offers a more direct path but is likely to be hampered by challenges in controlling regioselectivity, which may lead to low yields of the desired product and difficult purification. This route's reproducibility is questionable without extensive optimization.
-
Route B (Amination of a 3-Hydroxy-Nitropyridine Precursor) , although involving more steps, may ultimately provide a more reproducible and scalable synthesis. The key amination step is mechanistically well-understood, and while optimization would be required, the potential for a cleaner reaction is higher.
For researchers embarking on the synthesis of this compound, it is recommended to first investigate the nitration of 2-aminopyridin-3-ol (Route A) on a small scale to assess the isomeric ratio. If the desired 5-nitro isomer is formed in a reasonable, albeit low, yield and can be isolated, this may be the quickest route. However, for larger-scale and more reproducible synthesis, the development of Route B, starting with the nitration of 3-hydroxypyridine followed by amination, is likely to be a more robust and ultimately successful strategy.
References
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PrepChem. Synthesis of (a) 2-hydroxy-5-nitropyridine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]
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Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
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Organic Syntheses. 2,3-diaminopyridine. [Link]
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A Senior Application Scientist's Guide to the Validation of In Vitro Antiproliferative Activity of 2-Amino-5-nitropyridin-3-ol
Abstract
This guide provides a comprehensive framework for the validation of the in vitro antiproliferative activity of the novel compound, 2-Amino-5-nitropyridin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic comparison against established chemotherapeutic agents, Doxorubicin and Cisplatin, and delves into the scientific rationale behind critical experimental choices. Detailed methodologies for cell line selection, execution of the WST-1 cell viability assay, and data interpretation are provided. Furthermore, this guide explores the potential mechanisms of action, drawing from the known activities of related nitropyridine compounds, and presents a conceptual model for downstream investigation. All recommendations are grounded in authoritative scientific literature to ensure methodological integrity and trustworthiness.
Introduction: The Scientific Rationale for Investigating this compound
The pyridine nucleus is a "privileged structural motif" in drug design, forming the core of numerous FDA-approved therapeutics.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer effects.[1][2] The subject of this guide, this compound, belongs to the nitropyridine class of compounds. Nitropyridines have garnered significant attention for their potential as anticancer agents, with some derivatives showing the ability to inhibit critical cellular processes like tubulin polymerization and induce cell cycle arrest and apoptosis.[3][4]
This compound's unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile building block for synthesizing novel therapeutic agents.[5] Previous studies on related nitropyridine compounds have shown potent, selective activity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[4][6] This precedent provides a strong impetus for the rigorous evaluation of this compound's antiproliferative potential. This guide outlines a systematic approach to validate its activity, comparing it directly with cornerstone chemotherapeutic drugs to benchmark its efficacy and potential.
Comparative Benchmarking: Experimental Design
To robustly validate the antiproliferative activity of a novel compound, it is essential to compare its performance against well-characterized, clinically relevant drugs. This provides a crucial context for interpreting the experimental results.
Selection of Reference Compounds
We have selected two standard chemotherapeutic agents, Doxorubicin and Cisplatin, as benchmarks.
-
Doxorubicin (DOX): An anthracycline antibiotic, DOX is a widely used anticancer drug that functions through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[7][8] Its broad use and well-documented activity make it an excellent positive control.
-
Cisplatin: A platinum-based drug, Cisplatin is one of the most effective chemotherapeutic agents for solid tumors.[9] Its primary mechanism involves crosslinking with DNA purine bases, which interferes with DNA repair, leading to DNA damage and apoptosis.[10]
Choosing Appropriate Cancer Cell Lines
The choice of cell lines is critical and should be guided by the known or hypothesized mechanism of action of the compound class. Given that pyridine derivatives have shown efficacy against liver and breast cancer, the following cell lines are recommended for initial screening:
-
HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line used extensively in cytotoxicity studies.[6][11]
-
MCF-7 (Breast Adenocarcinoma): A commonly used breast cancer cell line that is sensitive to a variety of chemotherapeutic agents.[12][13]
-
A549 (Lung Carcinoma): To assess the breadth of activity, a lung cancer cell line is included.[14]
Scientist's Note: The heterogeneity in the reported IC50 values for standard drugs like Cisplatin across different studies highlights the importance of running these controls in parallel with the experimental compound within the same experiment.[15] This internal validation is crucial for reliable and reproducible data.
Core Protocol: In Vitro Antiproliferative Activity Assessment (WST-1 Assay)
To quantify cell viability and proliferation, we recommend the Water Soluble Tetrazolium salt (WST-1) assay.
Principle of the Assay
The WST-1 assay is a colorimetric method for quantifying metabolically active cells. Mitochondrial dehydrogenases in viable cells cleave the stable tetrazolium salt WST-1 to a soluble formazan dye.[16] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.
Scientist's Note: The WST-1 assay is chosen over the traditional MTT assay due to its superior sensitivity and a more streamlined, single-step protocol that eliminates the need for a formazan solubilization step.[16] This reduces potential errors and saves time, which is particularly beneficial for high-throughput screening.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture HepG2, MCF-7, and A549 cells to approximately 80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound, Doxorubicin, and Cisplatin in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of each compound in complete culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
WST-1 Reagent Addition and Incubation:
-
Following the 48-hour treatment, add 10 µL of Cell Proliferation Reagent WST-1 to each well.[17]
-
Gently mix by tapping the plate.
-
Incubate the plate for 2 to 4 hours at 37°C and 5% CO₂. Monitor the color change.
-
-
Absorbance Measurement:
-
After the incubation with WST-1, place the plate on a shaker for 1 minute to ensure homogeneity.
-
Measure the absorbance at a wavelength between 420-480 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise.[17]
-
Workflow Diagram
Caption: Experimental workflow for the WST-1 cell proliferation assay.
Data Analysis and Interpretation
Calculating IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Normalize Data: Subtract the average absorbance of the blank wells (medium + WST-1 only) from all other wells. Express the viability of treated cells as a percentage of the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Comparative Data Table
The results should be summarized in a clear, concise table to facilitate comparison.
| Compound | Cell Line | IC50 (µM) [48h exposure] |
| This compound | HepG2 | Value |
| MCF-7 | Value | |
| A549 | Value | |
| Doxorubicin (Reference) | HepG2 | Value |
| MCF-7 | Value | |
| A549 | Value | |
| Cisplatin (Reference) | HepG2 | Value |
| MCF-7 | Value | |
| A549 | Value |
Note: IC50 values are highly dependent on experimental conditions like cell density and incubation time.[15][18] The provided values will be specific to this experimental setup.
Investigating the Mechanism of Action: A Conceptual Framework
The initial antiproliferative data provides a foundation for deeper mechanistic studies. Based on the literature for related nitropyridine compounds, several plausible pathways can be investigated.
Plausible Signaling Pathways for Nitropyridines
Studies on other nitropyridine and pyridine derivatives suggest several potential mechanisms of action that warrant investigation for this compound:
-
Microtubule Disruption: Some 3-nitropyridine analogues are known to be potent microtubule-targeting agents.[3] They bind to the colchicine site of tubulin, inhibiting its polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Induction of Apoptosis: Many pyridine derivatives induce programmed cell death.[19] This can be investigated by measuring the activation of key apoptotic proteins like caspase-3 and caspase-8.[19]
-
Cell Cycle Arrest: Antiproliferative pyridine compounds have been shown to cause cell cycle arrest, often at the G2/M checkpoint, through the upregulation of cell cycle inhibitors like p53 and p21.[6]
Conceptual Pathway Diagram for Downstream Experiments
The following diagram illustrates a hypothetical mechanism of action based on the known activities of nitropyridine compounds, providing a roadmap for further experiments such as cell cycle analysis (flow cytometry) and apoptosis assays (caspase activity, annexin V staining).
Caption: Hypothetical mechanism of action for this compound.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial validation of this compound's antiproliferative activity. By benchmarking against standard chemotherapeutics and employing a reliable viability assay, researchers can generate high-quality, interpretable data. Positive results from this initial screening should be followed by more in-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and tubulin polymerization assays, to fully elucidate the compound's mode of action and therapeutic potential.
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ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. ResearchGate. [Link]
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Koprowska, K., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PMC. [Link]
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Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. [Link]
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Podleśny, J., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]
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Al-Shorbagy, M. Y., et al. (2022). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. [Link]
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Spandidos, D. A., et al. (2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. PMC. [Link]
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Suksrichavalit, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
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El-Sayed, R. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. [Link]
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Vitaku, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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El-Naggar, A. M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]
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ResearchGate. (n.d.). Half-maximal inhibitory concentrations (IC 50 ) of cisplatin and new gold (III) compounds. ResearchGate. [Link]
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Li, X., et al. (2018). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PMC. [Link]
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The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines. The Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Pyridine derivatives as antiproliferative agents. ResearchGate. [Link]
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León-Bañuelos, D. A., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI. [Link]
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Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK. [Link]
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Okchem. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Okchem. [Link]
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ResearchGate. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. [Link]
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Brancale, A., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Amino-5-nitropyridin-3-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-nitropyridin-3-ol, a substituted nitropyridine derivative. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Note on the Compound: While the query specified this compound, publicly available, detailed safety and disposal data predominantly pertains to the closely related compound, 2-Amino-5-nitropyridine (CAS No. 4214-76-0).[1][2][3][4] Given the structural similarities and shared functional groups (amino and nitro groups on a pyridine ring), the hazards and disposal considerations are expected to be analogous. The following guidance is based on the available data for 2-Amino-5-nitropyridine and general principles for nitroaromatic compounds.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. 2-Amino-5-nitropyridine is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1][5][6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][5]
The presence of the nitro group on the aromatic pyridine ring is a key determinant of its hazardous properties. Nitroaromatic compounds, as a class, are known for their potential toxicity and reactivity.[7] The amino group can also influence the compound's biological activity and absorption characteristics. Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.
Key Physical and Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 4214-76-0 | [1][2][3][4] |
| Molecular Formula | C5H5N3O2 | [1][4] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1][3][6][8] |
| Melting Point | 186-190 °C | [6] |
| Solubility | Sparingly soluble in water | [3][8] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of 2-Amino-5-nitropyridine, the selection and consistent use of appropriate PPE is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9] A face shield should be worn if there is a risk of splashing.[9]
-
Skin and Body Protection: A chemical-resistant and flame-retardant lab coat is essential.[9] Full-length pants and closed-toe shoes are required to cover legs and feet.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber (minimum 0.11 mm thickness), should be worn.[6] Always inspect gloves for any signs of degradation or perforation before use and consult the glove manufacturer's specific chemical resistance data.
-
Respiratory Protection: All handling of solid 2-Amino-5-nitropyridine that may generate dust, as well as the preparation and handling of its solutions, must be conducted in a certified chemical fume hood to avoid inhalation.[9] If a fume hood is not available or in situations with a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used in accordance with OSHA's respiratory protection standard (29 CFR 1910.134).[6]
Spill Management: Immediate and Controlled Response
Accidents can happen, and a well-defined spill response plan is crucial. The procedure for cleaning up a spill of 2-Amino-5-nitropyridine will depend on the scale of the spill.
Small Spill (less than 1 gram of solid)
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Don PPE: Wear the full complement of PPE as described in Section 2.
-
Contain and Absorb: Gently cover the solid spill with an inert absorbent material such as vermiculite, sand, or earth to prevent dust from becoming airborne.[7][9]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[7][9] Avoid creating dust during this process.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[7][9] All cleaning materials (wipes, absorbent pads) must also be collected and disposed of as hazardous waste.[7][9]
Large Spill (more than 1 gram of solid or any liquid spill)
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]
-
Contact Emergency Response: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Secure the Area: If it is safe to do so, close the doors to the affected area to contain any airborne dust or vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel to manage the cleanup.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it is a hazardous waste and must not be disposed of down the drain or in the regular trash.[7] All disposal activities must be conducted in strict accordance with local, state, and federal regulations, which are typically enforced by the Environmental Protection Agency (EPA) in the United States.
Step 1: Waste Segregation and Containerization
-
Pure Chemical Waste: Unused or expired this compound should be kept in its original, securely capped container if possible.
-
Contaminated Materials: This includes grossly contaminated PPE (gloves, lab coats), absorbent materials from spills, and any other debris that has come into direct contact with the compound. These materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Solutions: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Labeling
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (or "2-Amino-5-nitropyridine" as appropriate)
-
A list of all constituents with their approximate percentages
-
The date accumulation started
-
The specific hazards (e.g., "Irritant")
Step 3: Storage
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[6]
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. The recommended method of disposal for nitrogen-containing heterocyclic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber . This high-temperature process ensures the complete destruction of the compound and minimizes the release of harmful combustion byproducts, such as nitrogen oxides (NOx), into the atmosphere.[6]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical's hazards, diligently using personal protective equipment, responding effectively to spills, and adhering to a systematic disposal plan, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements based on local regulations.
References
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PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Retrieved from [Link]
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ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Retrieved from [Link]
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CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
- Google Patents. (n.d.). CN105347573A - Treatment method for pyridine wastewater.
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Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE. Retrieved from [Link]
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Jiangsu Haipu Functional Materials Co.,Ltd. (n.d.). Treatment of Pyridine and Pyridine Derivatives Wastewater. Retrieved from [Link]
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MDPI. (2023). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Retrieved from [Link]
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OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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ResearchGate. (2015). Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Aminopyridines (2-, 3-, and 4-). Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 2-AMINOPYRIDINE. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-nitropyridin-3-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 2-Amino-5-nitropyridin-3-ol, demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established best practices for analogous chemical structures.
While specific toxicological data for this compound is not extensively available, its structure, featuring an amino group, a nitro group, and a hydroxyl group on a pyridine ring, allows us to infer its hazard profile from closely related aminonitropyridine compounds. This principle of "control banding" based on structural similarity is a cornerstone of proactive laboratory safety. The guidance herein is synthesized from safety data for compounds like 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine to establish a comprehensive safety framework.[1][2]
Hazard Assessment: Understanding the Risks
Based on the GHS classifications of structurally similar compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
These hazards necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure.
Table 1: Inferred GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound in solid form and in solution.
Table 2: PPE Requirements and Rationale
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashes.[1][2] | Protects against airborne dust particles and splashes of solutions, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. Double gloving is recommended, especially during weighing and transfer operations.[4] | Provides a direct barrier against skin contact, which can cause irritation and potential absorption.[1][3] Nitrile and neoprene offer good resistance to a broad range of organic chemicals. |
| Body Protection | A chemical-resistant and flame-retardant lab coat. Full-length pants and closed-toe shoes are mandatory. | Prevents skin contact from spills and protects street clothes from contamination. Ensures no exposed skin on the lower body.[4] |
| Respiratory Protection | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved N95 dust mask or a respirator conforming to EN 149 should be used.[2] | Mitigates the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][3] The primary engineering control should always be a fume hood. |
Operational and Disposal Plan
Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol: Weighing and Dissolution
This protocol minimizes the risk of exposure when preparing solutions of this compound.
-
Preparation:
-
Don all required PPE as detailed in Table 2.
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure an eyewash station and safety shower are immediately accessible.[2]
-
-
Weighing:
-
Inside the fume hood, carefully transfer the required amount of solid this compound from its storage container to a tared weighing vessel.
-
Handle the solid gently with a spatula to minimize dust generation.[1]
-
Immediately and securely cap the main storage container.
-
-
Dissolution:
-
Place the weighing vessel containing the solid into the intended reaction flask or beaker within the fume hood.
-
Add the solvent slowly to the vessel to avoid splashing.
-
Rinse the weighing vessel with a small amount of additional solvent to ensure a complete transfer.
-
-
Post-Handling:
-
Wipe down the spatula and work surface with a damp cloth. Dispose of the cloth as hazardous waste.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.[1]
-
Diagram: Safe Handling Workflow
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid creating dust.[1][4]
-
Collect: Carefully scoop the absorbed material into a designated and labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[5]
-
Segregation: Collect all waste, including solid residue, contaminated PPE, and cleaning materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[5]
Diagram: Waste Disposal Workflow
Caption: Disposal workflow for this compound waste.
Emergency First-Aid Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Jubilant Ingrevia. (2024, February 19).
- Fisher Scientific. (2011, April 6).
- BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 2-Amino-5-chloro-3-nitropyridine.
- PubChem. (n.d.). 2-Amino-5-nitropyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine technical, = 95.0 NT.
- Sigma-Aldrich. (2025, November 6).
- ECHEMI. (n.d.).
- BenchChem. (n.d.). Safe Disposal of 2-Amino-5-chloro-3-nitropyridine: A Procedural Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
